molecular formula C6H11BrO B1590232 2-(4-Bromobutyl)oxirane CAS No. 21746-88-3

2-(4-Bromobutyl)oxirane

Cat. No.: B1590232
CAS No.: 21746-88-3
M. Wt: 179.05 g/mol
InChI Key: DDDKRQUCUNMSDF-UHFFFAOYSA-N
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Description

2-(4-Bromobutyl)oxirane (CAS 21746-88-3) is a halogenated aliphatic oxirane with a molecular formula of C6H11BrO and a molecular weight of 179.05 g/mol . This compound integrates a reactive epoxide (oxirane) ring with a 4-bromobutyl chain, making it a valuable bifunctional intermediate in synthetic chemistry . Epoxides are characterized by their high ring strain, which makes them susceptible to ring-opening reactions by various nucleophiles, allowing for the stereospecific introduction of functional groups . The terminal bromine atom serves as an excellent leaving group, facilitating further nucleophilic substitution reactions . This dual reactivity makes this compound a highly versatile building block for constructing complex molecular architectures. Its primary research applications include its use as a monomer in polymer chemistry for the synthesis of functionalized polyethers, such as poly[(4-bromobutyl)oxirane], which can be further modified post-polymerization . It also serves as a key precursor in organic synthesis for the preparation of various complex molecules, including N-substituted pyrazole derivatives and other functional compounds relevant to materials science . Attention: This product is for research use only. It is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromobutyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11BrO/c7-4-2-1-3-6-5-8-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDKRQUCUNMSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508864
Record name 2-(4-Bromobutyl)oxirane
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Molecular Weight

179.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

21746-88-3
Record name 2-(4-Bromobutyl)oxirane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromobutyl)oxirane
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Record name Oxirane, 2-(4-bromobutyl)
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Foundational & Exploratory

Physical and chemical properties of 2-(4-Bromobutyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Bromobutyl)oxirane: Properties, Reactivity, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. The molecule's unique structure, featuring both a reactive epoxide ring and a primary alkyl bromide, makes it a versatile building block for the synthesis of complex molecular architectures. This document details its physical and chemical properties, explores its core reactivity through mechanistic insights, presents protocols for its synthesis and subsequent reactions, and discusses its applications, particularly as a heterobifunctional crosslinker. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting.

Introduction and Nomenclature

This compound is a valuable reagent characterized by two distinct reactive centers. This dual functionality allows for orthogonal or sequential chemical transformations, providing a strategic advantage in multi-step synthesis.

  • IUPAC Name: this compound

  • CAS Number: 21746-88-3

  • Molecular Formula: C₆H₁₁BrO

  • Synonyms: 6-Bromo-1,2-epoxyhexane

Molecular Structure:

G start This compound + Nucleophile (Nu⁻) basic Basic / Neutral Conditions start->basic Sɴ2 Attack acidic Acidic Conditions (H⁺) start->acidic Protonation then Sɴ2 Attack prod_basic Product A (Attack at less substituted carbon) basic->prod_basic Major Product prod_acidic Product B (Attack at more substituted carbon) acidic->prod_acidic Major Product

Caption: Regioselectivity of Epoxide Ring-Opening.

Core Reactivity II: The Alkyl Bromide

The primary alkyl bromide is an excellent electrophile for standard SN2 reactions with a wide range of nucleophiles, including amines, thiols, and carboxylates. The reactivity follows the general trend for alkyl halides: I > Br > Cl. [1]This functional group is generally stable under the conditions used for epoxide ring-opening with many nucleophiles, allowing for a stepwise functionalization strategy.

Application as a Heterobifunctional Linker

The presence of two chemically distinct electrophilic sites makes this compound an ideal heterobifunctional linker. Such linkers are crucial in drug discovery for tethering different molecular fragments. [][3]For example, one end can be attached to a targeting moiety (like an antibody fragment) and the other to a payload (like a cytotoxic drug), a common strategy in the design of Antibody-Drug Conjugates (ADCs). [3]

G linker This compound intermediate Intermediate (Mono-functionalized linker) linker->intermediate mol_A Molecule A (e.g., Targeting Ligand) with Nucleophile A (Nu-A) mol_A->linker Step 1: Reacts at Epoxide mol_B Molecule B (e.g., Payload/Reporter) with Nucleophile B (Nu-B) mol_B->intermediate Step 2: Reacts at Alkyl Bromide final_conjugate Final Conjugate A-Linker-B intermediate->final_conjugate

Caption: Workflow for using the compound as a linker.

Synthesis and Spectroscopic Analysis

Synthesis Protocol: Epoxidation of 6-Bromo-1-hexene

A common and effective method for synthesizing this compound is the epoxidation of the corresponding alkene, 6-bromo-1-hexene. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation.

Step-by-Step Methodology:

  • Dissolution: Dissolve 6-bromo-1-hexene (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add m-CPBA (approx. 1.2 eq) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed (typically 4-12 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. Stir vigorously for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

Verifying the structure and purity of the synthesized compound is essential. Below are the expected spectroscopic signatures.

  • ¹H NMR (Proton NMR):

    • δ ~3.4 ppm (t, 2H): Protons on the carbon adjacent to the bromine (-CH₂ -Br). The triplet arises from coupling to the adjacent methylene group.

    • δ ~2.9 ppm (m, 1H): Proton on the substituted carbon of the oxirane ring (-CH -O-).

    • δ ~2.7 ppm & ~2.4 ppm (m, 2H): Diastereotopic protons on the terminal carbon of the oxirane ring (-CH₂ -O-).

    • δ ~1.4-1.9 ppm (m, 6H): Protons of the three methylene groups in the butyl chain.

  • ¹³C NMR (Carbon NMR):

    • δ ~52 ppm: Substituted carbon of the oxirane ring (C H-O-).

    • δ ~47 ppm: Terminal carbon of the oxirane ring (C H₂-O-).

    • δ ~33 ppm: Carbon adjacent to the bromine (C H₂-Br).

    • δ ~25-32 ppm: Remaining three carbons of the butyl chain.

  • IR (Infrared) Spectroscopy:

    • ~3050-2950 cm⁻¹: C-H stretching from the alkyl chain and epoxide ring.

    • ~1250 cm⁻¹: C-O-C asymmetric stretching (characteristic epoxide band).

    • ~850 cm⁻¹: C-O symmetric stretching (ring breathing) of the epoxide.

    • ~650-550 cm⁻¹: C-Br stretching. [4]

Safety, Handling, and Storage

As with all reactive chemical reagents, proper safety protocols must be strictly followed.

  • Hazards: Epoxides are classified as alkylating agents and should be considered potentially toxic and mutagenic. [5]Alkyl halides can be irritants and harmful upon inhalation or skin contact.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including:

    • Safety goggles or a face shield.

    • Chemically resistant gloves (e.g., nitrile).

    • A lab coat.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. [6]In case of accidental contact, wash the affected area immediately with copious amounts of water.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from heat, sparks, and open flames. [7]Store away from strong acids, bases, and oxidizing agents to prevent uncontrolled reactions.

Conclusion

This compound is a highly versatile bifunctional molecule with significant potential in modern organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the strained epoxide ring and the primary alkyl bromide, allows for the strategic and sequential introduction of various functional groups. This makes it an invaluable tool for constructing complex molecules and for use as a heterobifunctional linker in applications such as antibody-drug conjugates. A thorough understanding of its reactivity, combined with strict adherence to safety protocols, enables researchers to effectively harness its synthetic power.

References

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2-(4-Bromobutyl)oxirane CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(4-Bromobutyl)oxirane: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the demand for versatile, functionalized building blocks is incessant. These molecules serve as the foundational architecture for constructing complex chemical entities with tailored biological activities. This compound is a prime example of such a scaffold, offering a unique combination of two highly valuable functional groups: a reactive oxirane (epoxide) ring and a primary alkyl bromide. This bifunctionality allows for sequential, controlled chemical modifications, making it an invaluable tool for researchers and drug development professionals. Its structure enables the introduction of a six-carbon chain that can be functionalized at both ends, providing a strategic advantage in scaffold decoration, fragment linking, and the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and strategic applications in the pharmaceutical sciences.

Compound Identification and Physicochemical Properties

Accurate identification is critical for regulatory compliance, procurement, and experimental reproducibility. This compound is also known by its synonym, 6-Bromo-1,2-epoxyhexane.[1] Its core identifiers and computed physicochemical properties are summarized below.

Table 1: Compound Identification and Properties

Identifier Value Source
CAS Number 21746-88-3 [1][2]
Molecular Formula C₆H₁₁BrO [1][2]
Molecular Weight 179.05 g/mol [1]
IUPAC Name This compound [1]
SMILES C1C(O1)CCCCBr [1]

| InChI | InChI=1S/C6H11BrO/c7-4-2-1-3-6-5-8-6/h6H,1-5H2 |[1] |

Figure 1: Molecular Structure of this compound

Synthesis and Purification

The most direct and common synthetic route to this compound is through the selective epoxidation of the corresponding terminal alkene, 6-bromo-1-hexene. This transformation is a cornerstone of organic synthesis, converting a planar π-system into a chiral, strained three-membered ring.

Expert Rationale for Reagent Selection

While various epoxidizing agents exist, meta-chloroperoxybenzoic acid (m-CPBA) is frequently chosen for this type of transformation due to its commercial availability, ease of handling, and high efficiency under mild conditions. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) to ensure solubility of the starting material and reagent. A crucial component is the addition of a weak base, such as sodium bicarbonate (NaHCO₃), which acts as a buffer. This is critical because the reaction produces meta-chlorobenzoic acid as a byproduct; without a buffer, the accumulating acid could catalyze the premature ring-opening of the newly formed epoxide, significantly reducing the yield.

Detailed Experimental Protocol
  • Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 6-bromo-1-hexene (1.0 eq.) and dichloromethane (DCM, approx. 0.2 M). Solid sodium bicarbonate (2.0 eq.) is added to the flask.

  • Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of m-CPBA (approx. 77% purity, 1.2 eq.) in DCM is prepared and charged into the dropping funnel. The m-CPBA solution is added dropwise to the stirring reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring (Self-Validation): The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting alkene spot and the appearance of a new, typically lower Rf, product spot indicates reaction completion. The reaction is usually complete within 2-4 hours at 0 °C, after which it is allowed to warm to room temperature.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any excess peroxide. The mixture is stirred for 15 minutes, after which the organic layer is separated. The aqueous layer is extracted twice with DCM.

  • Purification: The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield this compound as a clear oil.

A 1. Dissolve 6-bromo-1-hexene and NaHCO₃ in DCM B 2. Cool to 0 °C A->B C 3. Add m-CPBA solution dropwise B->C D 4. Monitor by TLC until alkene is consumed C->D E 5. Quench with Na₂S₂O₃ (aq) D->E F 6. Aqueous Workup & Extraction with DCM E->F G 7. Dry, Concentrate & Purify via Chromatography F->G H Pure this compound G->H

Figure 2: General workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The ability to selectively address one site in the presence of the other (orthogonal reactivity) is a key strategic consideration.

Nucleophilic Ring-Opening of the Oxirane

The primary mode of reactivity for the epoxide is nucleophilic ring-opening, a reaction driven by the relief of the inherent ring strain of the three-membered ether.[3] The regioselectivity of this attack is dictated by the reaction conditions.

  • Base-Catalyzed/Nucleophilic Conditions: Under basic or neutral conditions, the reaction follows a classic Sₙ2 mechanism. The incoming nucleophile will attack the less sterically hindered carbon atom of the epoxide.[3][4] For this compound, this is the terminal methylene (CH₂) carbon of the oxirane ring. This pathway is highly predictable and reliable for generating 1,2-disubstituted products where the nucleophile is attached to the terminal carbon and a secondary alcohol is formed.

  • Acid-Catalyzed Conditions: In the presence of acid, the epoxide oxygen is first protonated, making the ring a much better leaving group and activating the electrophilic carbons.[4] The subsequent nucleophilic attack occurs with Sₙ2-like character, involving a backside attack that results in a trans configuration of the nucleophile and the hydroxyl group. While attack still generally favors the less substituted carbon for primary/secondary epoxides, the transition state has significant carbocation character, meaning attack at the more substituted carbon can sometimes be competitive, depending on the nucleophile and substrate.

Nucleophilic Substitution at the Alkyl Bromide

The terminal bromo- group is on a primary carbon, making it an excellent substrate for Sₙ2 reactions. A wide variety of nucleophiles (amines, azides, cyanides, thiolates, etc.) can displace the bromide ion to form a new carbon-nucleophile bond.

This dual reactivity allows for a two-stage functionalization. For instance, a researcher could first perform a nucleophilic attack on the bromide and then use a different nucleophile to open the epoxide ring, or vice versa. The choice of conditions (temperature, nucleophile strength, solvent) determines which functional group reacts preferentially.

start This compound Oxirane Ring Alkyl Bromide p1_cond Base/Nucleophile (e.g., R₂NH) start:f1->p1_cond  Path 1 p2_cond Nucleophile (e.g., NaN₃) start:f2->p2_cond  Path 2 p1_prod Product A (Amino Alcohol) p1_cond->p1_prod  Sₙ2 Attack at  less hindered C p2_prod Product B (Azido Epoxide) p2_cond->p2_prod  Sₙ2 Substitution

Figure 3: Dual reactivity pathways of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structure of this compound is ideally suited for its role as a versatile linker and scaffold in drug discovery programs.[] Organic synthesis is a rate-limiting factor in many projects, and having access to building blocks that enable rapid diversification is crucial.[6]

Use as a Heterobifunctional Linker

In fields like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), molecules are required to link two distinct chemical entities (e.g., a warhead and a ligand). This compound can serve this purpose elegantly. A typical strategy involves two sequential nucleophilic substitutions:

  • First Coupling: A nucleophile on a primary scaffold (Scaffold A) is used to open the epoxide ring, forming a stable secondary alcohol and tethering the scaffold via a C-N, C-O, or C-S bond.

  • Second Coupling: The now-functionalized intermediate, which still possesses the terminal bromide, is reacted with a second nucleophilic scaffold (Scaffold B) to displace the bromide, completing the linkage.

This stepwise approach allows for the controlled and directional assembly of complex molecular architectures.

cluster_step1 Step 1: Epoxide Opening cluster_step2 Step 2: Bromide Substitution A Scaffold A (with Nucleophile) intermediate Intermediate (Scaffold A-Linker-Br) A->intermediate linker This compound linker->intermediate product Final Conjugate (Scaffold A-Linker-Scaffold B) intermediate->product B Scaffold B (with Nucleophile) B->product

Figure 4: Workflow for using this compound as a linker.

Synthesis of Chiral Amino Alcohols

The 1,2-amino alcohol motif is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The reaction of an amine with an epoxide is one of the most direct methods to generate this functionality.[7] Using this compound, libraries of novel amino alcohols can be synthesized, each bearing a reactive "handle"—the alkyl bromide—for further diversification or for use as pharmacophoric elements themselves.

Safety, Handling, and Storage

Given its chemical structure, this compound must be handled with appropriate care. Epoxides are potent alkylating agents and should be considered as potential mutagens. Alkyl halides are also reactive and can be irritants. While a specific safety data sheet is not widely available, data from structurally related compounds suggest several potential hazards.[8][9]

Table 2: Recommended Safety and Handling Procedures

Precaution Category Recommendation Rationale
Personal Protective Equipment (PPE) Chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat. To prevent skin and eye contact with the alkylating agent.[8]
Engineering Controls All manipulations should be performed inside a certified chemical fume hood. To avoid inhalation of potentially harmful vapors.[8][10]
First Aid In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes. Seek medical attention.[8] Standard procedure for exposure to irritants and reactive chemicals.
Spill Management Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. To contain the reactive material and prevent environmental release.

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong acids, bases, and oxidizing agents. | To prevent degradation, polymerization, or unwanted reactions. |

Conclusion

This compound is a highly valuable and versatile chemical intermediate for drug discovery and development. Its bifunctional nature, characterized by the distinct and exploitable reactivity of its epoxide and alkyl bromide moieties, provides chemists with a powerful tool for molecular construction. Whether used as a linker to conjugate complex fragments or as a scaffold to build libraries of novel compounds, its utility lies in the predictable and controllable nature of its chemical transformations. A thorough understanding of its reactivity, combined with stringent adherence to safety protocols, enables researchers to fully leverage the synthetic potential of this important building block.

References

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Spectroscopic Data of 2-(4-Bromobutyl)oxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(4-Bromobutyl)oxirane is a bifunctional organic molecule of significant interest in synthetic chemistry, particularly in the development of pharmaceutical intermediates and other complex organic scaffolds. Its structure incorporates a terminal epoxide, a reactive electrophilic site, and a primary alkyl bromide, a versatile functional group for nucleophilic substitution and organometallic reactions. The precise and unambiguous characterization of this molecule is paramount for its effective utilization in multi-step syntheses. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure and purity of this compound. The information presented herein is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's spectral properties.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure of this compound with atom numbering for spectroscopic assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation. The following data are predicted based on established chemical shift principles and data from analogous structures such as terminal epoxides and bromobutane.[1][2][3][4][5][6][7][8]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the oxirane ring and the butyl chain. The electronegativity of the oxygen and bromine atoms significantly influences the chemical shifts of adjacent protons.

Predicted ¹H NMR Data (in CDCl₃, 300 MHz)

Protons (Atom No.)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1a, H1b2.45 - 2.55m-2H
H22.70 - 2.80m-1H
H31.45 - 1.65m-2H
H41.65 - 1.80m-2H
H51.80 - 1.95m-2H
H63.40t6.82H

Interpretation and Rationale:

  • Oxirane Protons (H1a, H1b, H2): The protons on the epoxide ring are expected to appear in the range of δ 2.4-2.8 ppm.[5][6][8] The diastereotopic protons on C1 (H1a, H1b) and the proton on C2 (H2) will form a complex multiplet due to geminal and vicinal coupling.

  • Butyl Chain Protons (H3, H4, H5): The methylene protons of the butyl chain will appear as multiplets in the upfield region (δ 1.4-2.0 ppm), typical for aliphatic chains.

  • Bromomethylene Protons (H6): The protons on the carbon adjacent to the bromine atom (C6) are significantly deshielded and are expected to resonate at approximately δ 3.40 ppm as a triplet, due to coupling with the adjacent methylene protons (H5).[1][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, six distinct carbon signals are expected.

Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)

Carbon (Atom No.)Predicted Chemical Shift (δ, ppm)
C146.5 - 47.5
C252.0 - 53.0
C332.0 - 33.0
C425.0 - 26.0
C532.5 - 33.5
C633.0 - 34.0

Interpretation and Rationale:

  • Oxirane Carbons (C1, C2): The carbons of the epoxide ring are expected to appear in the range of δ 45-55 ppm, which is characteristic for strained three-membered rings containing an oxygen atom.[6][7]

  • Butyl Chain Carbons (C3, C4, C5): These aliphatic carbons will resonate in the typical upfield region for alkanes (δ 25-35 ppm).

  • Bromomethylene Carbon (C6): The carbon directly attached to the bromine atom is deshielded and is predicted to have a chemical shift around δ 33-34 ppm.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the C-H bonds of the aliphatic chain and the oxirane ring, as well as the C-O and C-Br bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 2990MediumC-H stretch (oxirane ring)
2960 - 2850StrongC-H stretch (aliphatic CH₂)
1465MediumCH₂ scissoring
1250MediumC-O stretch (oxirane ring)
950 - 810MediumOxirane ring breathing
650 - 550StrongC-Br stretch

Interpretation and Rationale:

  • C-H Stretching: The spectrum will be dominated by strong absorptions in the 2850-2960 cm⁻¹ region, characteristic of the C-H stretching vibrations of the methylene groups in the butyl chain. The C-H stretches of the oxirane ring are expected at slightly higher wavenumbers (2990-3050 cm⁻¹).

  • Oxirane Ring Vibrations: The presence of the epoxide is confirmed by characteristic absorptions for the C-O stretching (around 1250 cm⁻¹) and the ring "breathing" vibrations in the fingerprint region (810-950 cm⁻¹).

  • C-Br Stretching: A strong absorption band in the lower frequency region of the spectrum, typically between 550 and 650 cm⁻¹, is indicative of the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, will result in characteristic isotopic patterns for bromine-containing fragments.[9]

A GC-MS spectrum is available for this compound.[1]

Electron Ionization (EI) Mass Spectrum Data

  • Molecular Ion (M⁺): The molecular ion peaks are expected at m/z 178 and 180, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. These peaks may be of low intensity due to the lability of the molecule under EI conditions.

  • Key Fragmentation Pathways: The fragmentation of this compound is expected to proceed through several pathways, including cleavage of the C-Br bond, fragmentation of the butyl chain, and opening of the oxirane ring.

G M [C₆H₁₁BrO]⁺ m/z 178/180 F1 [C₆H₁₁O]⁺ m/z 99 M->F1 - Br• F2 [C₄H₈Br]⁺ m/z 135/137 M->F2 α-cleavage F3 [C₂H₃O]⁺ m/z 43 F1->F3 rearrangement F4 [C₄H₉]⁺ m/z 57 F2->F4 - Br•

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Interpretation of Key Fragments:

  • m/z 135/137 ([C₄H₈Br]⁺): This prominent pair of peaks arises from the α-cleavage of the bond between C2 and C3, with the charge retained on the bromine-containing fragment.

  • m/z 99 ([C₆H₁₁O]⁺): Loss of a bromine radical from the molecular ion results in this fragment.

  • m/z 57 ([C₄H₉]⁺): This common fragment in alkyl chains corresponds to the butyl cation, likely formed from the [C₄H₈Br]⁺ fragment.

  • m/z 43 ([C₂H₃O]⁺): This fragment is characteristic of the cleavage of the oxirane ring.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon appropriate sample preparation and instrument parameters. The following are generalized protocols for obtaining the spectra discussed in this guide.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Parameters: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

IR Data Acquisition
  • Sample Preparation: Place a small drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and water absorptions.

MS Data Acquisition
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • GC Parameters: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the separation of the analyte from any impurities.

  • MS Parameters: Operate the mass spectrometer in Electron Ionization (EI) mode with an ionization energy of 70 eV. Scan a mass range of m/z 35-250.

Conclusion

The spectroscopic data presented in this technical guide provide a comprehensive characterization of this compound. The predicted ¹H and ¹³C NMR spectra, in conjunction with the anticipated IR absorptions and the observed mass spectral fragmentation pattern, offer a detailed and self-validating system for the structural confirmation and purity assessment of this important synthetic building block. Researchers and scientists can utilize this guide as a reliable reference for interpreting their own analytical data and ensuring the quality of their starting materials in complex synthetic endeavors.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-bromobutane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-bromobutane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-bromobutane. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Bromobutane - Optional[¹H NMR] - Chemical Shifts. Retrieved from [Link]

  • 13C NMR spectrum of 1-bromobutane. (2021).
  • JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

  • Field, F. H. (1968). Chemical Ionization Mass Spectrometry of Epoxides. Journal of the American Chemical Society, 90(21), 5649–5654.
  • Transtutors. (2021). Solved: 1. Study the NMR spectrum of 1-bromobutane (C4H9Br) (Figure 20)... Retrieved from [Link]

  • Sun, C., & Firestone, D. (1993). Spectral data for aliphatic epoxides. Journal of the American Oil Chemists' Society, 70(2), 147-151.
  • SpectraBase. (n.d.). 1-Bromohexane - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Problems in Chemistry. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy [Video]. YouTube. [Link]

  • NIST. (n.d.). Hexane, 1-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Xia, W., Budge, S. M., & Lumsden, M. D. (2016). ¹H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society, 93(3), 329-338.
  • Oregon State University. (2020). CH 336: Epoxide Spectroscopy. Retrieved from [Link]

  • D'auria, M. V., et al. (2018). MS/MS spectra and the fragmentation sites of epoxyalcohol derivatives. ResearchGate. Retrieved from [Link]

  • Sarotti, A. M., & Pellegrinet, S. C. (2016). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled. Notables de la Ciencia - CONICET.
  • Bascetta, E., & Gunstone, F. D. (1985). 13C Chemical shifts of long-chain epoxides, alcohols and hydroperoxides. Chemistry and Physics of Lipids, 36(3), 253-261.
  • NIST. (n.d.). Hexane, 1-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Hexane, 1-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Xia, W., Budge, S. M., & Lumsden, M. D. (2015). ¹H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of Agricultural and Food Chemistry, 63(24), 5780-5786.
  • Mohseni, S., Bakavoli, M., & Morsali, A. (2020). Experimental and theoretical 1 H NMR chemical shifts of 1 -4,(δ, ppm). Tetrahedron Letters, 61(46), 152513.
  • ResearchGate. (n.d.). 13 C NMR data (ppm) for synthetic epoxides 1-17. Retrieved from [Link]

  • Furlan, R. L. E., et al. (2013). Unambiguous assignment of 13C NMR signals in epimeric 4,5-epoxy. ARKIVOC, 2013(iv), 107-125.
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  • Rosenstock, H. M., et al. (1977). Fragmentation mechanism and energetics of some alkyl halide ions. Journal of the American Chemical Society, 99(13), 4323-4328.
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  • Xia, W., Budge, S. M., & Lumsden, M. D. (2015). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry, 63(24), 5780-5786.
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Navigating the Reactivity of 2-(4-Bromobutyl)oxirane: A Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual-Faced Reactivity of a Valuable Building Block

2-(4-Bromobutyl)oxirane is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its utility lies in the orthogonal reactivity of its two key functional groups: a strained oxirane (epoxide) ring and a primary alkyl bromide. This unique combination allows for sequential, selective reactions, making it a valuable precursor for constructing complex molecular architectures, including novel drug candidates and functionalized materials. The epoxide offers a site for nucleophilic attack, leading to ring-opening and the introduction of diverse functionalities. Concurrently, the alkyl bromide serves as a classic electrophile for substitutions or the formation of organometallic reagents. However, the very features that make this compound a versatile synthetic tool also contribute to its inherent instability. This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity and maximize its synthetic potential.

I. The Chemical Landscape of Instability: Understanding Degradation Pathways

The primary driver of instability in this compound is the high ring strain of the three-membered epoxide ring, estimated to be around 13 kcal/mol[1]. This strain makes the epoxide susceptible to ring-opening reactions under a variety of conditions, representing the principal degradation pathway.

A. Ring-Opening Reactions: The Achilles' Heel of Epoxides

The epoxide moiety is prone to attack by both nucleophiles and acids.

1. Nucleophilic Attack: A wide range of nucleophiles can initiate the ring-opening of the epoxide. Under basic or neutral conditions, this typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a C-O bond. Common laboratory nucleophiles that can act as potential degradation agents include:

  • Water/Hydroxide: Moisture is a significant threat to the stability of this compound. Hydrolysis, catalyzed by trace amounts of acid or base, results in the formation of the corresponding diol, 6-bromohexane-1,2-diol.

  • Alcohols/Alkoxides: Similar to water, alcohols can react to form ether-alcohols.

  • Amines: Primary and secondary amines are potent nucleophiles that readily open the epoxide ring.

  • Halide Ions: The bromide ion present in the molecule or from external sources can, in principle, attack the epoxide, though this is generally less favorable than attack by stronger nucleophiles.

2. Acid-Catalyzed Ring-Opening: The presence of acidic impurities can significantly accelerate the degradation of this compound. The reaction mechanism involves the initial protonation of the epoxide oxygen, which dramatically increases the electrophilicity of the ring carbons and makes the ring more susceptible to attack by even weak nucleophiles like water or alcohols.

B. The Role of the Alkyl Bromide

The primary alkyl bromide is a relatively stable functional group compared to the epoxide. However, it is still a reactive site that can participate in degradation, particularly at elevated temperatures or in the presence of certain reagents. Potential degradation pathways involving the alkyl bromide include:

  • Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination of HBr could occur, leading to the formation of an unsaturated epoxide.

  • Substitution Reactions: While less of a storage concern, reaction with nucleophiles at the alkyl bromide site is a possibility if the epoxide remains intact under specific conditions.

The following diagram illustrates the primary degradation pathways for this compound.

cluster_main This compound Stability cluster_degradation Degradation Pathways cluster_products Degradation Products Start This compound Epoxide_Ring_Opening Epoxide Ring-Opening Start->Epoxide_Ring_Opening Nucleophiles (H₂O, ROH, R₂NH) or Acids (H⁺) Alkyl_Bromide_Reactions Alkyl Bromide Reactions Start->Alkyl_Bromide_Reactions Strong Base Diol 6-bromohexane-1,2-diol Epoxide_Ring_Opening->Diol Hydrolysis Ether_Alcohol Ether-alcohols Epoxide_Ring_Opening->Ether_Alcohol Alcoholysis Amino_Alcohol Amino-alcohols Epoxide_Ring_Opening->Amino_Alcohol Aminolysis Unsaturated_Epoxide Unsaturated Epoxide Alkyl_Bromide_Reactions->Unsaturated_Epoxide Elimination

Caption: Primary degradation pathways of this compound.

II. Recommended Storage Conditions: Preserving Integrity

Given the reactivity profile of this compound, stringent storage conditions are paramount to maintain its purity and prevent the formation of undesirable byproducts. The following table summarizes the recommended storage parameters.

ParameterRecommendationRationale
Temperature 2-8°C [2]Refrigeration significantly reduces the rate of potential degradation reactions, including hydrolysis and polymerization.
Atmosphere Inert (Argon or Nitrogen) An inert atmosphere prevents oxidation and minimizes contact with atmospheric moisture, a key degradation agent.
Light Store in the dark (Amber vial) While specific photostability data is unavailable, it is prudent to protect the compound from light to prevent potential photochemical reactions.
Container Tightly sealed, corrosion-resistant A tightly sealed container prevents the ingress of moisture and air. Given the presence of the alkyl bromide, a corrosion-resistant container, such as glass or a suitable polymer, is recommended to prevent reaction with the container material[3].
Purity Store in a purified state Impurities, especially acidic or basic residues from synthesis, can catalyze degradation. Ensure the material is of high purity before long-term storage.

III. Handling Protocols: A Self-Validating System for Safe and Effective Use

Adherence to a strict handling protocol is crucial for both user safety and the preservation of the compound's integrity.

A. Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation from related bromoalkanes and the reactive nature of epoxides, appropriate PPE is mandatory[2][4].

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard lab coat should be worn to protect clothing.

B. Experimental Workflow: Minimizing Exposure and Degradation

The following workflow is designed to minimize exposure to atmospheric moisture and other contaminants during handling and use.

cluster_workflow Handling Workflow Start Equilibrate to Room Temperature Inert_Atmosphere Work under Inert Atmosphere (Glovebox or Schlenk Line) Start->Inert_Atmosphere Dispense Dispense Required Amount using a Dry Syringe or Cannula Inert_Atmosphere->Dispense Seal Immediately Reseal Container Tightly Dispense->Seal Store Return to Refrigerated Storage Seal->Store

Caption: Recommended workflow for handling this compound.

C. Step-by-Step Experimental Protocol for Use
  • Equilibration: Before opening, allow the sealed container of this compound to warm to room temperature. This prevents condensation of atmospheric moisture inside the cold container upon opening.

  • Inert Atmosphere: Conduct all manipulations under a dry, inert atmosphere (argon or nitrogen). A glovebox is ideal, but a well-maintained Schlenk line is also suitable.

  • Dispensing: Use a dry, clean syringe or cannula to withdraw the desired amount of the liquid. Avoid introducing any contaminants into the main stock.

  • Reaction Quenching: Plan reactions to consume the this compound completely. If quenching is necessary, use a method that is compatible with both the epoxide and alkyl bromide functionalities.

  • Waste Disposal: Dispose of any waste containing this compound according to institutional and local regulations for hazardous chemical waste.

IV. Chemical Compatibility: A Guide to Avoiding Incompatibilities

To prevent unintentional reactions and degradation, it is crucial to be aware of the chemical incompatibilities of this compound.

Incompatible MaterialReason for Incompatibility
Strong Acids Catalyze rapid epoxide ring-opening.
Strong Bases Can initiate epoxide ring-opening and potentially elimination reactions.
Strong Oxidizing Agents May react with the molecule, though specific data is limited.
Nucleophiles (e.g., amines, alcohols, water) React with the epoxide ring, leading to degradation.
Certain Metals May be corrosive, especially in the presence of moisture[3].

Conclusion: Ensuring Reliability in Synthesis

This compound is a powerful synthetic intermediate whose utility is directly linked to its purity and stability. By understanding its inherent reactivity, particularly the susceptibility of the epoxide ring to opening, researchers can implement effective storage and handling strategies. Adherence to the guidelines outlined in this document—refrigerated storage under an inert atmosphere, protection from light and moisture, and careful handling practices—will ensure the long-term integrity of this valuable compound, leading to more reliable and reproducible synthetic outcomes.

References

  • Khan, A., et al. (2021). Functionalization of graphene oxide via epoxide groups: a comprehensive review of synthetic routes and challenges.
  • Grieco, P. A., et al. (2007). Epoxide-Functionalized Solid Surfaces. Organic Syntheses, 84, 148.
  • Williams, M., et al. (2022). Synthesis and derivatization of epoxy-functional sterically-stabilized diblock copolymer spheres in non-polar media. Polymer Chemistry, 13(25), 3736-3747.
  • Lee, J., et al. (2022). Functionalization of Diamine-Appended MOF-Based Adsorbents by Ring Opening of Epoxide: Long-Term Stability and CO2 Recyclability under Humid Conditions. Journal of the American Chemical Society, 144(23), 10426–10435.
  • Lowe, J. P., & Silverman, B. D. (1984). Molecular orbital studies of epoxide stability of carcinogenic polycyclic aromatic hydrocarbon diol epoxides. Journal of the American Chemical Society, 106(20), 5955–5958.

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The Versatile Bifunctional Building Block: A Technical Guide to 2-(4-Bromobutyl)oxirane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Tool

In the landscape of modern organic synthesis, the demand for versatile and efficient building blocks is ever-present. Molecules that possess multiple, orthogonally reactive functional groups are of particular value, enabling the construction of complex molecular architectures in a streamlined fashion. 2-(4-Bromobutyl)oxirane, a compound featuring a reactive epoxide ring and a primary alkyl bromide, emerges as a significant player in this context. This technical guide delves into the potential applications of this bifunctional electrophile, providing insights into its reactivity and showcasing its utility in the synthesis of valuable heterocyclic frameworks.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular Formula C₆H₁₁BrO
Molecular Weight 179.05 g/mol
CAS Number 21746-88-3
Appearance Colorless to pale yellow liquid (typical)
Boiling Point Not readily available
Density Not readily available
Solubility Soluble in most common organic solvents

The Core Principle: A Tale of Two Electrophiles

The synthetic utility of this compound is rooted in the differential reactivity of its two electrophilic sites: the strained oxirane ring and the primary alkyl bromide. The three-membered epoxide ring is susceptible to nucleophilic attack, leading to ring-opening. This reaction is driven by the release of ring strain and can be catalyzed by both acids and bases.[2] Conversely, the carbon-bromine bond is a classic substrate for nucleophilic substitution reactions (Sₙ2), a cornerstone of C-C and C-heteroatom bond formation.[3]

This duality in reactivity allows for a stepwise or "one-pot" approach to the synthesis of various cyclic structures. A judicious choice of nucleophile and reaction conditions can selectively target one functional group over the other, or engage both in a sequential manner to construct more elaborate molecular scaffolds.

Application I: Synthesis of Substituted Tetrahydrofurans

The tetrahydrofuran moiety is a ubiquitous structural motif found in a vast array of natural products and biologically active compounds.[4] this compound provides a convergent and efficient route to 2-substituted tetrahydrofurans bearing a functionalized side chain.

Mechanistic Pathway: Intramolecular Williamson Ether Synthesis

The synthesis of tetrahydrofuran derivatives from this compound typically proceeds via a two-step sequence initiated by the nucleophilic opening of the epoxide ring. The choice of nucleophile dictates the nature of the substituent at the 2-position of the resulting tetrahydrofuran.

A general workflow is as follows:

  • Epoxide Ring-Opening: A nucleophile attacks one of the carbons of the oxirane ring. Under basic or neutral conditions, the attack preferentially occurs at the less sterically hindered carbon (a classic Sₙ2-type reaction).[3] This ring-opening generates a secondary alcohol.

  • Intramolecular Cyclization: The newly formed alkoxide, generated in situ or by the addition of a base, then acts as an internal nucleophile, displacing the bromide ion via an intramolecular Williamson ether synthesis to form the five-membered tetrahydrofuran ring.

Diagram 1: General Synthesis of 2-Substituted Tetrahydrofurans

G reagent This compound intermediate Alkoxy Bromide Intermediate reagent->intermediate 1. Nucleophilic Ring-Opening product 2-Substituted Tetrahydrofuran intermediate->product 2. Intramolecular Cyclization nucleophile Nucleophile (Nu⁻) nucleophile->reagent base Base base->intermediate

Caption: Reaction workflow for tetrahydrofuran synthesis.

Experimental Protocol: Synthesis of 2-(Hydroxymethyl)tetrahydrofuran Derivatives

This protocol outlines a general procedure for the reaction of this compound with an oxygen-based nucleophile, such as hydroxide or an alkoxide, to yield a tetrahydrofuran with a hydroxyl or alkoxy side chain.

Materials:

  • This compound

  • Nucleophile (e.g., sodium hydroxide, sodium methoxide)

  • Aprotic polar solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Stirring apparatus

  • Reaction vessel with reflux condenser and inert atmosphere capabilities (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen aprotic polar solvent.

  • Nucleophile Addition: Add the nucleophile (1.1 eq) to the solution. If using a solid nucleophile, it can be added in portions.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux, depending on the reactivity of the nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted tetrahydrofuran.

Table 2: Representative Conditions for Tetrahydrofuran Synthesis

NucleophileBase (if required)SolventTemperatureTypical Yield
Hydroxide (e.g., NaOH)-THF/H₂ORefluxModerate to Good
Alkoxide (e.g., NaOMe)-MeOHRoom Temp to RefluxGood to Excellent
Phenoxide (e.g., PhONa)-DMF80 °CGood

Application II: Synthesis of Substituted Pyrrolidines

The pyrrolidine ring is another privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[5] Similar to the synthesis of tetrahydrofurans, this compound can be employed to construct substituted pyrrolidines.

Mechanistic Pathway: Aza-Michael Addition and Intramolecular Cyclization

The synthesis of pyrrolidines follows a similar logic to that of tetrahydrofurans, with the key difference being the use of a nitrogen-based nucleophile.

  • Epoxide Ring-Opening with an Amine: A primary or secondary amine attacks the epoxide, leading to the formation of a β-amino alcohol. This reaction is a type of aza-Michael addition.[6]

  • Intramolecular N-Alkylation: The secondary or tertiary amine in the intermediate then acts as a nucleophile to displace the bromide, forming the five-membered pyrrolidine ring. This step may require the addition of a non-nucleophilic base to deprotonate the ammonium salt intermediate, particularly if a primary amine is used as the initial nucleophile.

Diagram 2: General Synthesis of N-Substituted Pyrrolidines

G reagent This compound intermediate Amino Bromide Intermediate reagent->intermediate 1. Aza-Michael Addition product N,2-Disubstituted Pyrrolidine intermediate->product 2. Intramolecular N-Alkylation amine Amine (R-NH₂) amine->reagent base Base (optional) base->intermediate

Sources

The Alchemist's Chalice: A Technical Guide to the Safe Handling of 2-(4-Bromobutyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Duality of Reactivity

In the realm of modern drug discovery and complex molecule synthesis, bifunctional reagents are akin to an alchemist's chalice—holding the promise of potent transformations, yet demanding the utmost respect and caution. 2-(4-Bromobutyl)oxirane, also known by its synonym 6-bromo-1,2-epoxyhexane, embodies this duality. It is a molecule of immense synthetic utility, offering two distinct electrophilic sites: a strained oxirane ring and a primary alkyl bromide. This unique architecture allows for sequential, regioselective reactions, making it a valuable building block for novel therapeutics and complex chemical probes.

However, the very features that make this compound a powerful synthetic tool also render it a significant laboratory hazard. As a potent bifunctional alkylating agent, it possesses the ability to covalently modify biological macromolecules, such as DNA and proteins, a mechanism that underlies the therapeutic effect of some anticancer drugs but also presents considerable toxicological risks.[1][2][3][4] This guide, authored from the perspective of a Senior Application Scientist, is designed to provide an in-depth understanding of the hazards associated with this compound and to establish a framework for its safe handling, ensuring that its synthetic potential can be harnessed without compromising the safety of the researcher.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the cornerstone of its safe utilization. The molecule's risk profile is a composite of the hazards associated with its two key functional groups: the epoxide and the alkyl bromide.

1.1 The Epoxide Moiety: A Strained Ring of Reactivity

The three-membered oxirane ring is characterized by significant ring strain, making it susceptible to nucleophilic attack under both acidic and basic conditions.[1] This reactivity is the basis for its synthetic utility but also its primary toxicological concern. Epoxides are direct-acting alkylating agents, capable of reacting with nucleophilic sites in cellular macromolecules.[5] This reactivity is linked to mutagenic and carcinogenic effects, as DNA alkylation can lead to errors in replication and transcription.[1][5]

1.2 The Alkyl Bromide: A Classic Electrophile

The primary alkyl bromide provides a second site for nucleophilic substitution, typically proceeding via an SN2 mechanism. Alkylating agents are a well-established class of cytotoxic compounds due to their ability to induce DNA damage.[2][3] The presence of this second electrophilic site classifies this compound as a bifunctional alkylating agent, which can form cross-links within or between DNA strands, a particularly cytotoxic lesion.[2][3][4]

1.3 Composite Hazard Profile

Based on data for the analogous compound 6-bromo-1-hexene and general classifications for epoxides and alkyl halides, the hazard profile can be summarized as follows:

Hazard ClassificationDescriptionPrimary Functional Group
Flammable Liquid The compound is a flammable liquid and vapor.Alkyl Chain
Skin Corrosion/Irritation Causes skin irritation upon direct contact.Epoxide & Alkyl Bromide
Serious Eye Damage/Irritation Causes serious eye irritation or damage.Epoxide & Alkyl Bromide
Respiratory Irritation May cause respiratory tract irritation if inhaled.Volatility/Aerosolization
Suspected Carcinogen/Mutagen As a bifunctional alkylating agent, it is prudent to handle this compound as a suspected carcinogen and mutagen.Epoxide & Alkyl Bromide

This table synthesizes information from analogous compounds and functional group toxicology.[1][5][6][7]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered approach to exposure control is mandatory. This begins with robust engineering controls, supplemented by meticulous work practices and appropriate personal protective equipment.

2.1 Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to prevent inhalation of vapors. The fume hood should have a demonstrated and documented face velocity of at least 100 feet per minute. For procedures with a higher risk of aerosolization, a glove box operating under an inert atmosphere provides an additional layer of containment.

2.2 Personal Protective Equipment: The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the planned procedure. The following table outlines the minimum required PPE.

Body PartPPE SpecificationRationale and Best Practices
Hands Double Gloving: Inner pair of nitrile gloves, outer pair of butyl rubber or Viton™ gloves.Provides protection against both incidental contact and permeation. Gloves should be inspected before use and changed immediately upon contamination or at least every hour.[8]
Eyes/Face Chemical splash goggles and a full-face shield.Protects against splashes and vapors. Safety glasses are insufficient.
Body Flame-resistant lab coat and a chemical-resistant apron.Protects skin and personal clothing from splashes. For larger quantities, a full chemical-resistant suit may be warranted.
Respiratory Not typically required if work is performed in a certified fume hood.For spill cleanup or in situations where fume hood use is not possible, a full-face respirator with an organic vapor cartridge is necessary.
Visualizing PPE Protocol

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence Don1 1. Lab Coat & Apron Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Outer Butyl Gloves Don2->Don3 Don4 4. Goggles & Face Shield Don3->Don4 Doff1 1. Outer Butyl Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Apron & Lab Coat Doff2->Doff3 Doff4 4. Inner Nitrile Gloves Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Section 3: Safe Handling and Experimental Protocols

Meticulous planning and execution are critical when working with this compound.

3.1 Storage

  • Store in a cool, dry, well-ventilated area, away from sources of ignition.

  • Keep the container tightly sealed and stored upright to prevent leakage.

  • Store separately from strong oxidizing agents, acids, bases, and nucleophiles.

  • The storage location should be a designated, labeled area for reactive and toxic chemicals.

3.2 Weighing and Transfer

  • Inert Atmosphere Technique: Due to its reactivity, it is best practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glove box techniques.[9][10][11] This prevents reaction with atmospheric moisture and oxygen.

  • Syringe/Cannula Transfer: Use a dry, inert gas-purged syringe or cannula for liquid transfers. This minimizes exposure and prevents contamination of the reagent.[9][12]

  • Never work alone: Always ensure a second person is aware of the work being conducted.

Experimental Workflow: Inert Atmosphere Transfer

Inert_Transfer Start Start: Assemble Dry Glassware in Fume Hood Prep Purge System with Inert Gas (N2/Ar) Start->Prep Transfer Transfer Reagent via Dry Syringe/Cannula Prep->Transfer Reaction Add to Reaction Vessel (Under Positive Pressure) Transfer->Reaction Quench_Tools Quench Syringe/Cannula with Isopropanol Reaction->Quench_Tools End End: Reaction Proceeding Safely Quench_Tools->End

Caption: Workflow for Safe Reagent Transfer.

Section 4: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial.

4.1 Personnel Exposure

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

4.2 Spill Response

  • Small Spill (<\10 mL in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent into a sealable container.

    • Decontaminate the area with a sodium thiosulfate solution, followed by soap and water.[14]

    • Label the waste container and dispose of it as hazardous waste.

  • Large Spill (>\10 mL or outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory door and prevent re-entry.

    • Contact your institution's Environmental Health and Safety (EHS) department and follow their instructions. Do not attempt to clean up a large spill yourself.[13][14]

Section 5: Waste Disposal and Decontamination

Due to its reactivity and toxicity, all waste streams containing this compound must be treated as hazardous waste.

5.1 Quenching of Residual Reagent

Residual or unreacted this compound must be quenched before disposal. This procedure should be performed in a fume hood, with the reaction vessel cooled in an ice bath.

Step-by-Step Quenching Protocol:

  • Dilute the residual reagent with an inert, high-boiling solvent (e.g., toluene).

  • Slowly and cautiously add a solution of sodium thiosulfate in water dropwise with stirring. This will react with the alkyl bromide.

  • After the initial reaction subsides, a solution of dilute acid (e.g., 1M HCl) can be slowly added to hydrolyze the epoxide.

  • Stir the mixture at room temperature for several hours to ensure complete reaction.

  • Neutralize the solution and dispose of it in a designated aqueous/organic hazardous waste container.

This protocol is a general guideline and should be adapted based on the scale and specifics of the experiment. It combines principles from quenching pyrophorics and neutralizing bromine.[14][15][16][17]

5.2 Contaminated Materials

All contaminated materials, including gloves, absorbent pads, and disposable labware, must be collected in a clearly labeled, sealed hazardous waste container for disposal through your institution's EHS office.

5.3 Empty Containers

"Empty" containers that held this compound are not truly empty and must be decontaminated.

  • Rinse the container three times with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect the rinsate as hazardous waste.

  • After rinsing, the container can be washed with soap and water.

Conclusion: A Culture of Safety

This compound is a testament to the principle that with great synthetic power comes great responsibility. Its dual electrophilic nature makes it an invaluable tool for the synthetic chemist, but its potential as a potent alkylating agent demands a culture of safety built on knowledge, preparation, and vigilance. By understanding its inherent hazards, implementing robust engineering and administrative controls, utilizing the correct personal protective equipment, and adhering to meticulous handling and disposal protocols, researchers can confidently and safely unlock the synthetic potential of this versatile molecule. This guide serves not as a rigid set of rules, but as a foundation upon which to build safe laboratory practices, ensuring that scientific advancement and personal safety proceed hand in hand.

References

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  • Oregon State University Environmental Health and Safety. SOP for Pyrophoric Liquid Chemicals. [Link]

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  • Melnick, R. L. (2002). Carcinogenicity and mechanistic insights on the behavior of epoxides and epoxide-forming chemicals. Annals of the New York Academy of Sciences, 982, 113-126. [Link]

  • Thurston, D. E., & Pysz, I. (2021). Chemistry and Pharmacology of Anticancer Drugs. Taylor & Francis. [Link]

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  • Smith, C. D., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education, 99(7), 2683–2689. [Link]

  • Google Patents. (2016).
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An In-Depth Technical Guide to the Epoxidation of Bromo-alkenes: Synthesis of Bromo-oxiranes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transformation of bromo-alkenes into bromo-oxiranes represents a pivotal reaction in organic synthesis, providing critical building blocks for the pharmaceutical and agrochemical industries. The presence of a bromine atom on the alkene substrate introduces unique electronic and steric challenges that dictate the choice of synthetic strategy and reaction conditions. This guide provides a comprehensive exploration of the epoxidation of bromo-alkenes, delving into the underlying reaction mechanisms, a comparative analysis of key epoxidizing agents, and practical, field-proven experimental protocols. We will examine both electrophilic and nucleophilic epoxidation pathways, offering insights into achieving optimal chemo- and stereoselectivity. This document is intended to serve as a technical resource for researchers and professionals engaged in the synthesis of complex molecules where the bromo-oxirane moiety is a key structural synthon.

Theoretical Background: The Influence of Bromine

The epoxidation of an alkene involves the addition of a single oxygen atom across the double bond to form a three-membered cyclic ether known as an oxirane or epoxide.[1] The mechanism and rate of this reaction are highly dependent on the electronic nature of the alkene.

Electrophilic Epoxidation

In the most common epoxidation pathway, the alkene acts as a nucleophile, attacking an electrophilic oxygen source.[2] Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed for this purpose.[1] The reaction proceeds via a concerted "butterfly" transition state where the oxygen atom is delivered to the same face of the double bond, resulting in a syn-addition.[2][3]

The presence of a bromine atom, an electron-withdrawing group, deactivates the double bond towards electrophilic attack. This deactivating effect can significantly slow down the reaction rate compared to electron-rich alkenes.[4] The inductive effect of the bromine atom reduces the electron density of the π-bond, making it a weaker nucleophile.

Nucleophilic Epoxidation

For electron-deficient alkenes, such as those bearing a bromine atom, nucleophilic epoxidation offers a viable alternative.[5][6] This method is particularly effective for α,β-unsaturated systems where the double bond is conjugated with an electron-withdrawing group. The reaction typically involves a nucleophilic oxidant, like hydrogen peroxide or tert-butyl hydroperoxide, under basic conditions.[5] The mechanism proceeds via a conjugate addition of the peroxide to the double bond, followed by an intramolecular ring closure to form the epoxide.[5]

The choice between an electrophilic or nucleophilic approach is therefore a critical consideration in the synthesis of bromo-oxiranes and is largely dictated by the specific substitution pattern of the bromo-alkene.

Synthetic Methodologies: A Comparative Analysis

A variety of reagents and catalytic systems have been developed for the epoxidation of alkenes. The selection of the optimal method for bromo-alkenes depends on factors such as substrate reactivity, desired stereochemistry, and functional group tolerance.

Peroxy Acid-Mediated Epoxidation

Peroxy acids remain a cornerstone for the epoxidation of a wide range of alkenes.[4]

  • meta-Chloroperoxybenzoic Acid (m-CPBA): As a commercially available and relatively stable solid, m-CPBA is a workhorse reagent for epoxidation.[2][7] It is effective for many bromo-alkenes, although the electron-withdrawing nature of the bromine may necessitate longer reaction times or higher temperatures.[8] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[2]

  • Peroxyacetic Acid: Another common peroxy acid, often generated in situ, that can be used for epoxidation.[7]

  • Trifluoroperacetic Acid: A more reactive peroxy acid due to the electron-withdrawing trifluoromethyl group, making it suitable for less reactive alkenes.[3]

Catalytic Asymmetric Epoxidation

For the synthesis of chiral bromo-oxiranes, asymmetric epoxidation methods are indispensable.

  • Sharpless-Katsuki Epoxidation: This method is highly effective for the enantioselective epoxidation of allylic alcohols.[9][10] The reaction utilizes a titanium tetraisopropoxide catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral diethyl tartrate (DET) ligand.[11][12] The choice of (+)- or (-)-DET dictates the stereochemical outcome of the epoxidation.[12] For bromo-allylic alcohols, this method provides a powerful tool for accessing enantiopure epoxides.

  • Jacobsen-Katsuki Epoxidation: This reaction is well-suited for the enantioselective epoxidation of unfunctionalized cis-alkenes.[13][14] It employs a chiral manganese-salen complex as the catalyst and typically uses sodium hypochlorite (bleach) as the terminal oxidant.[14][15] The catalyst's structure creates a chiral environment that directs the oxygen transfer to one face of the alkene.[16]

Nucleophilic Epoxidation Methods

For bromo-alkenes that are particularly electron-deficient, nucleophilic epoxidation strategies are often more successful.

  • Weitz-Scheffer Epoxidation: This classic method involves the reaction of α,β-unsaturated ketones with hydrogen peroxide under basic conditions.[6][17] This approach is applicable to bromo-alkenes that possess a conjugating electron-withdrawing group.

Data Summary: Comparison of Epoxidation Reagents
Reagent/SystemSubstrate ScopeKey AdvantagesKey Limitations
m-CPBA General alkenes, including many bromo-alkenesCommercially available, reliable, stereospecific[2][7]Slower for electron-deficient alkenes, not enantioselective
Sharpless Epoxidation Allylic alcoholsHighly enantioselective, predictable stereochemistry[9][12]Limited to allylic alcohols
Jacobsen Epoxidation cis-AlkenesEnantioselective for unfunctionalized alkenes[13][14]Less effective for trans- and tetra-substituted alkenes
H₂O₂ / Base Electron-deficient alkenes (e.g., α,β-unsaturated ketones)Effective for deactivated systems[5][6]Requires an activating group, not generally stereoselective

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for representative epoxidation reactions of bromo-alkenes.

General Epoxidation of a Bromo-alkene using m-CPBA

This protocol describes a general procedure for the epoxidation of a non-allylic bromo-alkene.

Materials:

  • Bromo-alkene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve the bromo-alkene (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (1.2-1.5 eq) in DCM. Add the m-CPBA solution dropwise to the stirred solution of the bromo-alkene at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup - Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Quench the excess peroxy acid by the slow addition of saturated aqueous Na₂SO₃ solution. Stir vigorously for 10-15 minutes.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes the m-chlorobenzoic acid byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired bromo-oxirane.

Sharpless Asymmetric Epoxidation of a Bromo-allylic Alcohol

This protocol outlines the enantioselective epoxidation of a bromo-allylic alcohol.

Materials:

  • Bromo-allylic alcohol

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)

  • tert-Butyl hydroperoxide (TBHP) in decane (e.g., 5.5 M solution)

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4Å), powdered and activated

  • Celite®

  • Diethyl ether

  • 10% aqueous tartaric acid solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated powdered 4Å molecular sieves. Add anhydrous DCM and cool to -20 °C. Add L-(+)-DET or D-(-)-DET (1.2 eq) followed by the dropwise addition of Ti(OiPr)₄ (1.0 eq). Stir the mixture at -20 °C for 30 minutes.

  • Substrate Addition: Add the bromo-allylic alcohol (1.0 eq) in DCM to the catalyst mixture. Stir for another 20 minutes at -20 °C.

  • Oxidant Addition: Add TBHP (1.5-2.0 eq) dropwise to the reaction mixture, maintaining the temperature at -20 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC. The reaction time can vary from a few hours to several days depending on the substrate.

  • Workup: Upon completion, quench the reaction by adding a 10% aqueous tartaric acid solution and stir vigorously at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualization of Key Processes

Mechanism of Electrophilic Epoxidation

The following diagram illustrates the concerted mechanism of alkene epoxidation using a peroxy acid like m-CPBA.

G cluster_0 Epoxidation with Peroxy Acid Alkene Bromo-alkene TS Concerted 'Butterfly' Transition State Alkene->TS Nucleophilic attack PeroxyAcid RCO3H (e.g., m-CPBA) PeroxyAcid->TS Electrophilic O-transfer Epoxide Bromo-oxirane TS->Epoxide Acid Carboxylic Acid Byproduct TS->Acid

Caption: Concerted mechanism of electrophilic epoxidation.

Experimental Workflow for m-CPBA Epoxidation

This diagram outlines the key steps in a typical epoxidation experiment using m-CPBA.

G A 1. Dissolve Bromo-alkene in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add m-CPBA Solution Dropwise B->C D 4. Monitor Reaction by TLC C->D E 5. Quench with Na2SO3 D->E F 6. Wash with NaHCO3 and Brine E->F G 7. Dry Organic Layer (MgSO4) F->G H 8. Concentrate in vacuo G->H I 9. Purify via Column Chromatography H->I J Final Product: Bromo-oxirane I->J

Caption: Workflow for a typical m-CPBA epoxidation.

Conclusion and Future Outlook

The synthesis of bromo-oxiranes from bromo-alkenes is a versatile and essential transformation in modern organic chemistry. The choice of epoxidation method is critically dependent on the electronic properties and structural features of the alkene substrate. While traditional methods using peroxy acids remain highly valuable for their simplicity and reliability, the development of catalytic asymmetric methods has opened new avenues for the stereocontrolled synthesis of complex chiral molecules. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, including biocatalytic approaches, to further expand the scope and applicability of this important reaction. The continued exploration of novel reagents and reaction conditions will undoubtedly lead to even more powerful tools for the synthesis of valuable bromo-oxirane intermediates for the pharmaceutical and materials science industries.

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The Architectonics of Reactivity: An In-depth Technical Guide to the Mechanism of Epoxide Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of contemporary organic synthesis, particularly within the pharmaceutical and materials science sectors, the humble epoxide continues to command a position of profound significance. Its inherent ring strain, a consequence of its three-membered cyclic ether structure, renders it a potent electrophile, susceptible to a diverse array of nucleophilic attacks. This reactivity, far from being a brute force characteristic, is governed by a nuanced interplay of electronic and steric factors, the understanding of which is paramount for the rational design of complex molecular architectures. This guide is crafted not as a mere recitation of textbook principles, but as a technical deep-dive for the practicing researcher, scientist, and drug development professional. It aims to elucidate the core mechanisms of epoxide ring-opening reactions, not just in theory, but with the practical insights necessary for laboratory application. We will dissect the causality behind experimental choices, from catalyst selection to solvent effects, and provide self-validating protocols that are the bedrock of reproducible, high-impact research.

The Driving Force: Understanding Epoxide Reactivity

The reactivity of epoxides is fundamentally driven by their significant ring strain, which is a combination of angle and torsional strain.[1] This strain is readily relieved upon nucleophilic attack, which constitutes the driving force for ring-opening reactions. Unlike their less strained cyclic ether counterparts, epoxides can be readily opened by a wide range of nucleophiles under both acidic and basic conditions, often without the need for harsh reagents.[1][2] This unique reactivity profile has established epoxides as versatile synthetic intermediates in the construction of 1,2-difunctionalized compounds, a common motif in biologically active molecules.[3]

Dichotomy of Mechanism: Acid-Catalyzed vs. Base-Catalyzed Pathways

The regiochemical and stereochemical outcome of an epoxide ring-opening reaction is critically dependent on the reaction conditions, specifically whether the reaction is catalyzed by acid or base. This dichotomy arises from the different ways in which the epoxide is activated and the nature of the attacking nucleophile.

Acid-Catalyzed Ring-Opening: A Hybrid of SN1 and SN2 Character

Under acidic conditions, the reaction is initiated by protonation of the epoxide oxygen, which creates a much better leaving group (an alcohol).[4][5] This protonation event makes the epoxide carbons significantly more electrophilic. The subsequent nucleophilic attack is best described as a hybrid of SN1 and SN2 mechanisms.[4]

The carbon-oxygen bond begins to break, leading to the development of a partial positive charge on the carbon atoms.[4] This positive charge is better stabilized on the more substituted carbon atom due to hyperconjugation and inductive effects.[4] Consequently, the nucleophile preferentially attacks the more substituted carbon.[4][5] While there is significant SN1 character in the transition state, the reaction still proceeds with inversion of configuration at the attacked carbon, a hallmark of an SN2-like backside attack.[5] This is because the departing oxygen atom still shields one face of the molecule, directing the incoming nucleophile to the opposite face.[4]

Key Mechanistic Features (Acid-Catalyzed):

  • Activation: Protonation of the epoxide oxygen.

  • Regioselectivity: Nucleophilic attack occurs at the more substituted carbon.

  • Stereochemistry: Inversion of configuration at the site of attack, leading to trans or anti products.[1][4]

  • Nucleophiles: Weak nucleophiles such as water, alcohols, and halide ions are effective.

Acid_Catalyzed_Epoxide_Opening cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Epoxide Epoxide Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide Fast H_plus H+ Nucleophile Nu-H Transition_State Transition State (Sₙ1/Sₙ2 Hybrid) Protonated_Epoxide->Transition_State Slow (Rate-determining) Nucleophile->Transition_State Protonated_Diol Protonated Diol Transition_State->Protonated_Diol Final_Product trans-Diol Protonated_Diol->Final_Product Fast

Caption: Acid-catalyzed epoxide ring-opening mechanism.

Base-Catalyzed Ring-Opening: A Pure SN2 Pathway

In contrast, under basic or neutral conditions, the reaction proceeds via a classic SN2 mechanism.[2] The nucleophile directly attacks one of the epoxide carbons, and there is no prior activation of the epoxide oxygen. Since the alkoxide is a poor leaving group, a strong nucleophile is required to drive the reaction.[1]

The regioselectivity of the base-catalyzed ring-opening is primarily governed by steric hindrance. The nucleophile will preferentially attack the less sterically hindered carbon atom.[4] This leads to the opposite regiochemical outcome compared to the acid-catalyzed reaction for unsymmetrical epoxides. The reaction proceeds with a clean inversion of configuration at the point of attack, resulting in a trans or anti product.[2]

Key Mechanistic Features (Base-Catalyzed):

  • Activation: No activation of the epoxide oxygen.

  • Regioselectivity: Nucleophilic attack occurs at the less substituted carbon.

  • Stereochemistry: Inversion of configuration at the site of attack, leading to trans or anti products.[1][4]

  • Nucleophiles: Strong nucleophiles are required, such as alkoxides, Grignard reagents, organolithiums, and amines.[1][2]

Base_Catalyzed_Epoxide_Opening cluster_step1 Step 1: Nucleophilic Attack (Sₙ2) cluster_step2 Step 2: Protonation Epoxide Epoxide Alkoxide_Intermediate Alkoxide Intermediate Epoxide->Alkoxide_Intermediate Nucleophile Nu⁻ Nucleophile->Epoxide Slow (Rate-determining) Final_Product trans-Product Alkoxide_Intermediate->Final_Product Fast Solvent Solvent (e.g., H₂O)

Caption: Base-catalyzed epoxide ring-opening mechanism.

Summary of Regioselectivity and Stereochemistry

The predictable nature of epoxide ring-opening reactions makes them a powerful tool in stereocontrolled synthesis. The following table summarizes the key outcomes under different conditions.

ConditionMechanismRegioselectivity (Attack at)Stereochemistry
Acidic SN1/SN2 HybridMore substituted carbonInversion of configuration (trans-diol)
Basic/Neutral SN2Less substituted carbonInversion of configuration (trans-diol)

Field-Proven Experimental Protocols

The theoretical understanding of these mechanisms is best solidified through practical application. The following protocols are presented as self-validating systems, with clear steps for execution, purification, and characterization.

Protocol 1: Acid-Catalyzed Hydrolysis of Styrene Oxide

This protocol demonstrates the acid-catalyzed ring-opening of an unsymmetrical epoxide, where the nucleophile (water) is expected to attack the more substituted benzylic carbon.

Materials:

  • (S)-Styrene oxide (1.0 mmol, 120 mg, 0.114 mL)

  • Deionized water

  • Acetic acid

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add deionized water (10 mL).

  • Adjust the pH of the water to 4.2 by the dropwise addition of acetic acid while stirring.[3]

  • Add (S)-styrene oxide (1.0 mmol, 120 mg, 0.114 mL) to the stirred acidic solution at room temperature.[3]

  • Stir the reaction mixture vigorously at 30°C for 3 hours.[3]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).[3]

  • Combine the organic layers and wash with brine (1 x 10 mL).[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[3]

  • Purify the crude product by column chromatography on silica gel if necessary.

Expected Outcome: The major product will be (S)-1-phenyl-1,2-ethanediol, resulting from the attack of water at the benzylic carbon.

Characterization:

  • IR Spectroscopy: A broad peak in the 3300-3500 cm⁻¹ region indicates the presence of the hydroxyl (-OH) groups.[6]

  • ¹H NMR Spectroscopy: The appearance of signals corresponding to the methine and methylene protons of the diol product, with characteristic chemical shifts and coupling constants.

Protocol 2: Base-Catalyzed Ring-Opening of Cyclohexene Oxide with Sodium Azide

This protocol illustrates a base-catalyzed SN2 reaction where the azide nucleophile attacks the less substituted carbon of the symmetrical epoxide.

Materials:

  • Cyclohexene oxide

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Methanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve cyclohexene oxide (1 equivalent) and sodium azide (1.5 equivalents) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting azido alcohol by column chromatography.

Expected Outcome: The product will be trans-2-azidocyclohexanol, resulting from the backside attack of the azide ion.

Characterization:

  • IR Spectroscopy: A sharp, strong absorption around 2100 cm⁻¹ is characteristic of the azide (-N₃) stretching vibration. A broad peak in the 3300-3500 cm⁻¹ region will indicate the hydroxyl group.

  • ¹³C NMR Spectroscopy: The two carbons of the cyclohexane ring bearing the azide and hydroxyl groups will show distinct chemical shifts.

The Role of Epoxides in Drug Development

The stereospecificity and regioselectivity of epoxide ring-opening reactions have made them invaluable in the synthesis of chiral drugs.[7] The ability to introduce two functional groups with a defined spatial relationship is a powerful strategy for creating molecules that can interact specifically with biological targets. For instance, the synthesis of beta-blockers, a class of drugs used to treat cardiovascular conditions, often involves the ring-opening of an epoxide with an amine.[8]

Conclusion

The ring-opening of epoxides is a cornerstone of modern organic synthesis, offering a reliable and versatile method for the stereocontrolled introduction of functionality. A thorough understanding of the mechanistic dichotomy between acid- and base-catalyzed pathways is essential for any researcher seeking to harness the synthetic potential of these remarkable three-membered rings. By carefully selecting reaction conditions and nucleophiles, chemists can predictably control the regiochemical and stereochemical outcomes, paving the way for the efficient synthesis of complex and valuable molecules. The protocols and principles outlined in this guide are intended to provide a solid foundation for both novice and experienced scientists to confidently and effectively utilize epoxide chemistry in their research endeavors.

References

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. Retrieved from [Link]

  • Accounts of Chemical Research. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Retrieved from [Link]

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  • Organic Syntheses. (n.d.). trans-1,2-CYCLOHEXANEDIOL. Retrieved from [Link]

  • oc-praktikum.de. (2006, March). Synthesis of trans-1,2-cyclohexanediol from cyclohexene. Retrieved from [Link]

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Sources

Methodological & Application

Application Notes and Protocols for the Alkylation of Nucleophiles using 2-(4-Bromobutyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic utility of 2-(4-bromobutyl)oxirane, a versatile bifunctional electrophile. It is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules. This document details the chemical properties, reactivity, and specific protocols for the alkylation of a range of nucleophiles, including amines, phenols, and thiols. The dual reactivity of the oxirane and bromobutyl moieties allows for sequential or tandem reactions, leading to the formation of diverse molecular architectures, including constrained heterocyclic systems. The protocols herein are presented with a focus on mechanistic understanding, optimization strategies, and practical execution to ensure reliable and reproducible outcomes.

Introduction: The Synthetic Versatility of a Bifunctional Building Block

In the landscape of modern organic synthesis and drug discovery, the development of efficient and modular strategies for the construction of complex molecular frameworks is of paramount importance.[1][2] Bifunctional reagents, possessing two distinct reactive sites, offer a powerful platform for convergent synthesis, enabling the rapid assembly of intricate structures.[3] this compound, also known as 6-bromo-1,2-epoxyhexane, is a prime example of such a reagent, incorporating both a strained epoxide ring and a primary alkyl bromide.[4] This unique combination of electrophilic centers allows for a diverse array of synthetic transformations, making it a valuable building block in medicinal chemistry for the synthesis of novel therapeutics and constrained analogues of bioactive molecules.

The strategic advantage of this compound lies in the differential reactivity of its two electrophilic sites. The epoxide, a three-membered heterocycle, is susceptible to nucleophilic attack, leading to ring-opening and the formation of a β-hydroxyether, β-amino alcohol, or β-hydroxythioether linkage.[5][6] This reaction is driven by the release of ring strain. The primary alkyl bromide, on the other hand, is a classic electrophile for SN2 reactions.[7] This duality allows for either selective reaction at one site, leaving the other for subsequent functionalization, or tandem reactions where an initial nucleophilic attack is followed by an intramolecular cyclization. This latter pathway is particularly powerful for the construction of saturated nitrogen, oxygen, and sulfur-containing heterocycles, which are prevalent motifs in many pharmaceuticals.[2][3][8]

This guide will provide detailed protocols and mechanistic insights into the alkylation of various nucleophiles with this compound, empowering researchers to harness its full synthetic potential.

Chemical Properties and Reactivity Profile

This compound is a colorless liquid with the molecular formula C₆H₁₁BrO and a molecular weight of 179.05 g/mol .[4] Its reactivity is governed by the two distinct electrophilic centers: the epoxide ring and the carbon bearing the bromine atom.

Epoxide Ring Reactivity

The epoxide ring is a highly strained system, making it susceptible to ring-opening by a wide range of nucleophiles.[9] The reaction can proceed under both acidic and basic conditions, with distinct regioselectivity.

  • Under Basic or Neutral Conditions: Strong nucleophiles will attack the less sterically hindered carbon of the epoxide in an SN2 fashion.[6] For this compound, this is the terminal methylene carbon of the oxirane ring. This results in the formation of a secondary alcohol.

  • Under Acidic Conditions: The epoxide oxygen is first protonated, activating the ring towards attack by weaker nucleophiles. In this case, the nucleophile preferentially attacks the more substituted carbon, which can better stabilize the developing positive charge in the transition state.

Alkyl Bromide Reactivity

The primary alkyl bromide is a classic electrophile for SN2 reactions. Its reactivity is influenced by the nature of the nucleophile, the solvent, and the temperature. In the context of this compound, the alkyl bromide can be targeted selectively if the epoxide reactivity is modulated, or it can participate in intramolecular cyclizations following the initial ring-opening of the epoxide.

Chemoselectivity

The key to unlocking the synthetic potential of this compound lies in controlling the chemoselectivity of the reaction. This can be achieved by careful selection of the nucleophile, reaction conditions (temperature, solvent, catalyst), and stoichiometry. For instance, a soft nucleophile might preferentially react with the softer electrophilic center (the alkyl bromide), while a hard nucleophile might favor attack at the harder electrophilic center (the epoxide).

Synthesis of this compound

The precursor to this compound is 6-bromo-1-hexene. This can be synthesized from 1,6-dibromohexane via an E2 elimination reaction using a bulky base like potassium tert-butoxide.[10] The subsequent epoxidation of the terminal alkene of 6-bromo-1-hexene, for example with meta-chloroperoxybenzoic acid (m-CPBA), yields the desired this compound.[11]

Workflow for the Synthesis of this compound

Caption: Synthetic route to this compound.

Protocols for Nucleophilic Alkylation

The following sections provide detailed, step-by-step protocols for the alkylation of amines, phenols, and thiols using this compound. These protocols are designed to be self-validating by providing clear instructions and expected outcomes based on established chemical principles.

N-Alkylation of Amines: Synthesis of Substituted Pyrrolidines and Piperidines

The reaction of this compound with primary amines offers a powerful and direct route to N-substituted pyrrolidines through a tandem epoxide ring-opening and intramolecular N-alkylation sequence. The initial nucleophilic attack of the amine on the epoxide is followed by an intramolecular SN2 reaction, where the newly formed secondary amine displaces the bromide.

Amine_Alkylation_Cyclization Start Primary Amine + This compound Intermediate N-(6-bromo-1-hydroxyhexan-2-yl)amine (Intermediate) Start->Intermediate  Epoxide Ring-Opening (S_N2)   Product N-Substituted Pyrrolidine Derivative Intermediate->Product  Intramolecular  N-Alkylation (S_N2)  

Caption: Tandem reaction pathway for pyrrolidine synthesis.

This protocol details the reaction of this compound with benzylamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous acetonitrile.

  • Add benzylamine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

  • Add anhydrous potassium carbonate (2.0 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 82°C for acetonitrile).

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Expected Outcome: The reaction is expected to yield 1-benzyl-2-(1-hydroxyethyl)pyrrolidine as the major product. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Experimental Choices:

  • Base: Potassium carbonate is used to neutralize the HBr generated during the intramolecular cyclization, driving the reaction to completion.

  • Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions.

  • Stoichiometry: A slight excess of the amine is used to ensure complete consumption of the limiting reagent, this compound.

O-Alkylation of Phenols: Synthesis of Aryl Ethers

The O-alkylation of phenols with this compound proceeds via the Williamson ether synthesis. The phenol is first deprotonated with a base to form the more nucleophilic phenoxide, which then attacks the epoxide, followed by intramolecular cyclization.

This protocol describes the reaction with 4-methoxyphenol.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenol (1.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1.05 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to 80-90°C and stir for 12-18 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The primary product is expected to be 2-((4-methoxyphenoxy)methyl)tetrahydrofuran. Characterization should be performed using NMR and mass spectrometry.

Causality and Experimental Choices:

  • Base: Anhydrous potassium carbonate is a suitable base for deprotonating the phenol to form the phenoxide nucleophile.[12]

  • Solvent: DMF is a polar aprotic solvent that facilitates SN2 reactions and helps to solubilize the phenoxide salt.

  • Temperature: Elevated temperature is often required to drive the Williamson ether synthesis to completion.

S-Alkylation of Thiols: Synthesis of Thioethers

Thiols are excellent nucleophiles and readily react with both epoxides and alkyl halides.[7] The reaction with this compound can lead to the formation of sulfur-containing heterocycles.

This protocol details the reaction with thiophenol.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF.

  • Carefully add sodium hydride (1.2 eq) to the THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the NaH suspension. Stir for 30 minutes at 0°C to allow for the formation of the sodium thiophenolate.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: The expected product is 2-((phenylthio)methyl)tetrahydrofuran. Characterization should be performed by NMR and mass spectrometry.

Causality and Experimental Choices:

  • Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the thiol to generate the highly nucleophilic thiophenolate.

  • Solvent: THF is a suitable aprotic solvent for this type of reaction.

  • Quenching: The reaction is quenched with a mild acid source like ammonium chloride to neutralize any remaining base.

Data Presentation

The following table summarizes the expected products and general reaction conditions for the alkylation of various nucleophiles with this compound.

NucleophileProductBaseSolventTemperature (°C)
Benzylamine1-Benzyl-2-(1-hydroxyethyl)pyrrolidineK₂CO₃CH₃CNReflux
4-Methoxyphenol2-((4-Methoxyphenoxy)methyl)tetrahydrofuranK₂CO₃DMF80-90
Thiophenol2-((Phenylthio)methyl)tetrahydrofuranNaHTHF0 to RT

Applications in Drug Discovery and Development

The ability to rapidly construct complex, three-dimensional heterocyclic scaffolds makes this compound a valuable tool in drug discovery. Saturated heterocycles are privileged structures in medicinal chemistry, often conferring favorable physicochemical properties such as improved solubility and metabolic stability.[8] The protocols described herein can be adapted to a wide range of substituted nucleophiles, allowing for the generation of diverse compound libraries for high-throughput screening.

For example, the pyrrolidine and piperidine cores are found in a vast number of approved drugs.[3][13] The ability to synthesize substituted versions of these heterocycles in a controlled manner is crucial for structure-activity relationship (SAR) studies. The tandem reaction of this compound with functionalized primary amines provides a direct entry into novel, decorated pyrrolidine and piperidine derivatives with potential therapeutic applications.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.[14] As a bromoalkane, it is a potential alkylating agent and should be handled in a well-ventilated fume hood.[14] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Reactions involving sodium hydride should be performed with extreme care, as it is a flammable solid that reacts violently with water.

Conclusion

This compound is a versatile and powerful bifunctional building block for the synthesis of a wide range of organic molecules. Its dual electrophilic nature allows for a rich and diverse chemistry, enabling the construction of complex heterocyclic systems through tandem reaction sequences. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents. The careful control of reaction conditions and a thorough understanding of the underlying chemical principles are key to successfully harnessing the synthetic potential of this valuable compound.

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  • Semantic Scholar. (1999, February 1). Intramolecular cyclization ofN-acetyl-6-(cyclopent-1-enyl)-2-methylaniline. [https://www.semanticscholar.org/paper/Intramolecular-cyclization-ofN-acetyl-6-(cyclopent-Gataullin-Khusnitdinov/6c42a2012015694b4b08f8828b030d9e875608d4]([Link]

  • PubChem. (n.d.). 6-Bromo-1-hexanethiol. Retrieved January 21, 2026, from [Link]

  • The Marine Lipids Lab. (2016, February 12). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. [Link]

  • ResearchGate. (n.d.). 4-Bromo-N-(4-hydroxybenzylidene)aniline. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). US3461168A - Synthesis of bromothiophenols.
  • ResearchGate. (n.d.). Crosslinking reaction between the epoxide ring and the primary amine. Retrieved January 21, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). 4-Bromo-N-(4-hydroxybenzylidene)aniline. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 3-Bromo-6-hydroxyhexan-2-one. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 5′-Bromo-2′-Hydroxy-4,4′,6′-TrimetHoxychalcone from Garcinia Nervosa and of its Isomer 3. Retrieved January 21, 2026, from [Link]

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Protocol for ring-opening of 2-(4-Bromobutyl)oxirane with amines

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Regioselective Ring-Opening of 2-(4-Bromobutyl)oxirane with Amines

Abstract

The synthesis of β-amino alcohols is a cornerstone of modern medicinal and materials chemistry. These motifs are integral to a vast array of pharmaceuticals, including β-blockers, and serve as crucial chiral auxiliaries and synthetic intermediates. The ring-opening of epoxides with amines represents one of the most direct and atom-economical routes to these valuable compounds. This application note provides a detailed, field-proven protocol for the nucleophilic ring-opening of this compound with various primary and secondary amines. We will delve into the underlying reaction mechanism, principles of regioselectivity, a step-by-step experimental guide, safety considerations, and strategies for reaction optimization. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable and well-understood methodology for the synthesis of functionalized β-amino alcohols.

Introduction and Mechanistic Overview

The high reactivity of epoxides is a direct consequence of their significant ring strain, which arises from the deviation of the internal bond angles from the ideal 109.5° for sp³-hybridized carbons. This inherent strain provides the thermodynamic driving force for ring-opening reactions, even with moderately nucleophilic reagents like amines. The reaction of an amine with an epoxide proceeds via a classic S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism, particularly under neutral or basic conditions.

The S\textsubscript{N}2 Mechanism

The reaction is initiated by the lone pair of electrons on the amine nitrogen acting as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This attack occurs from the backside relative to the C-O bond, leading to an inversion of stereochemistry at the site of attack. Simultaneously, the C-O bond breaks, and the ring opens to form an alkoxide intermediate. A subsequent proton transfer, typically from another amine molecule or during an aqueous workup, neutralizes the alkoxide to yield the final β-amino alcohol product.

reaction_mechanism Epoxide This compound TS Transition State Epoxide->TS Nucleophilic Attack Amine R₂NH (Amine) Amine->TS Alkoxide Alkoxide Intermediate TS->Alkoxide Ring-Opening Product β-Amino Alcohol Alkoxide->Product Proton Transfer

Figure 1: General workflow of the S\textsubscript{N}2 ring-opening of an epoxide with an amine.

Regioselectivity: The Key to Product Prediction

For an unsymmetrical epoxide such as this compound, the nucleophilic amine can theoretically attack either of the two epoxide carbons. However, under the S\textsubscript{N}2 conditions typical for amine nucleophiles, the reaction is highly regioselective. The attack occurs predominantly at the sterically less hindered carbon atom. In the case of this compound, this is the terminal (primary) carbon, leading to the formation of a secondary alcohol.

This regioselectivity is a critical consideration. While acid-catalyzed ring-opening can sometimes favor attack at the more substituted carbon due to the development of partial positive charge (an S\textsubscript{N}1-like character), using amines as nucleophiles under neutral, basic, or solvent-assisted conditions reliably directs the reaction to the less substituted position.

Safety and Handling Precautions

Trustworthiness in the lab begins with safety. Both epoxides and amines present potential hazards, and adherence to strict safety protocols is non-negotiable.

  • Epoxide Hazards: this compound, like many epoxides, should be treated as a potential irritant to the skin, eyes, and respiratory tract. Some epoxides are also classified as potential sensitizers.

  • Amine Hazards: Many amines, particularly aliphatic ones, are corrosive and can cause severe skin and eye irritation or burns. Some aromatic amines may have higher toxicity profiles. Amine curing agents are known sensitizers.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood. Wear appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Splash-proof safety goggles or a face shield.

    • A flame-resistant lab coat.

  • Waste Disposal: Reaction waste should be handled as hazardous chemical waste. Unreacted epoxide can be quenched by mixing with a compatible nucleophile in a controlled manner before disposal. Cured mixtures of resins and hardeners are generally considered non-hazardous solids. Always follow local institutional guidelines for chemical waste disposal.

Detailed Experimental Protocol

This protocol provides a general and adaptable framework for the reaction. Specific quantities and conditions may be optimized for different amine substrates.

Materials and Equipment
  • Reagents:

    • This compound (CAS 31338-71-1)

    • Amine of choice (e.g., benzylamine, piperidine, aniline)

    • Anhydrous solvent (e.g., Methanol, Ethanol, Acetonitrile, or a polar mixed system like DMF/H₂O)

    • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

    • Reagents for chromatography (Silica gel, appropriate eluent system like Hexane/Ethyl Acetate)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Condenser (if heating is required)

    • Inert gas line (Nitrogen or Argon)

    • Syringes and needles

    • Rotary evaporator

    • Glassware for workup and column chromatography

Reaction Setup

reaction_setup cluster_setup Reaction Apparatus InertGas Inert Gas (N₂/Ar) In Condenser Condenser (Water Out/In) InertGas->Condenser Flask Round-Bottom Flask + Stir Bar Condenser->Flask Stirrer Magnetic Stir Plate (with optional heating) Flask->Stirrer

Figure 2: Standard laboratory setup for the aminolysis of an epoxide.

Step-by-Step Procedure
  • Preparation: Set up the reaction glassware as shown in Figure 2. Ensure all glassware is dry. Place the round-bottom flask on the magnetic stirrer.

  • Reagent Addition: To the flask, add the amine (1.0 to 1.2 equivalents) and the chosen anhydrous solvent (e.g., 5-10 mL per mmol of epoxide). Begin stirring.

  • Epoxide Addition: Under a positive pressure of inert gas, add this compound (1.0 equivalent) to the stirring amine solution. The addition can be done dropwise via syringe, especially for larger-scale reactions, to control any potential exotherm.

  • Reaction: Stir the mixture at the desired temperature (room temperature to 60 °C is typical) for the required time (4-24 hours). The optimal conditions will vary depending on the nucleophilicity of the amine.

  • Monitoring: Track the consumption of the starting materials using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical TLC eluent system is a mixture of hexane and ethyl acetate.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature if it was heated.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane (CH₂Cl₂).

    • Wash the organic layer with water or a saturated sodium bicarbonate solution to remove any excess amine or salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate again via rotary evaporation to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often starts with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increases in polarity.

  • Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reaction Optimization and Data

The choice of solvent, temperature, and reaction time are critical parameters that depend heavily on the nucleophilicity and steric bulk of the chosen amine. The following table provides starting points for various classes of amines.

Amine NucleophileStoichiometry (Amine:Epoxide)Solvent SystemTemp (°C)Time (h)Typical YieldRationale & Notes
Benzylamine 1.1 : 1Methanol (MeOH)2512-18>90%Highly nucleophilic primary amine. Reaction proceeds smoothly at room temperature.
Piperidine 1.1 : 1Acetonitrile408-12>95%A highly reactive secondary amine. Mild heating can accelerate the reaction.
Aniline 1.2 : 1DMF/H₂O (4:1)602470-85%Aromatic amines are less nucleophilic. Heating and a polar solvent system are often required to achieve good conversion.
tert-Butylamine 1.2 : 1Ethanol5024-4860-75%Sterically hindered amines react more slowly, necessitating elevated temperatures and longer reaction times.

Note: Yields are approximate and can vary based on purification efficiency and reaction scale.

Conclusion

The ring-opening of this compound with amines is a robust and highly reliable method for synthesizing functionalized β-amino alcohols. The reaction proceeds via a predictable S\textsubscript{N}2 mechanism, affording excellent regioselectivity for nucleophilic attack at the less sterically hindered carbon. By carefully selecting the solvent and temperature based on the amine's reactivity, researchers can achieve high yields of the desired product. Adherence to rigorous safety protocols is paramount for the successful and safe execution of this valuable synthetic transformation. This protocol provides a solid and adaptable foundation for scientists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • 18.6: Reactions of Epoxides - Ring-opening. (2024, March 24). Chemistry LibreTexts. [Link]

  • Azizi, N., & Saidi, M. R. (2003). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry, 5(5), 525-527. [Link]

  • Kiasat, A. R., & Mehrjardi, M. F. (2009). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 53(3), 140-145. [Link]

  • Sekar, G., & Kumar, A. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal, 2(3). [Link]

  • Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. [Link]

  • Ahmad, M., et al. (2018). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Catalysts, 8(1), 34. [Link]

  • Wu, J., et al. (2003). Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: Expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry, 5(5), 525-527. [Link]

  • Jiang, B., et al. (2017). Ring-opening mechanism of epoxides with alcohol and tertiary amines. Polymer Chemistry, 8(26), 3920-3928. [Link]

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  • Alcaide, B., et al. (200

Leveraging 2-(4-Bromobutyl)oxirane: A Bifunctional Building Block for the Synthesis of Saturated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Saturated heterocyclic scaffolds such as pyrrolidines and tetrahydropyrans are privileged structures in medicinal chemistry, appearing frequently in FDA-approved drugs and clinical candidates.[1] 2-(4-Bromobutyl)oxirane has emerged as a highly valuable and versatile bifunctional building block for the efficient construction of these key motifs.[2][3][4] Its structure incorporates two distinct electrophilic sites: a strained oxirane ring and a primary alkyl bromide. This unique arrangement allows for sequential or tandem reactions with various nucleophiles, enabling regioselective and stereocontrolled access to complex heterocyclic systems. This guide provides an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and practical insights for utilizing this compound in the synthesis of substituted pyrrolidines and tetrahydropyrans, critical intermediates for drug discovery programs.

Chemical Profile and Strategic Handling

This compound, also known as 6-Bromo-1,2-epoxyhexane, is a colorless liquid at room temperature. Its utility stems from the differential reactivity of its two electrophilic centers. The epoxide is susceptible to ring-opening by a wide range of nucleophiles, a reaction driven by the release of significant ring strain (~114 kJ/mol).[5][6] The primary alkyl bromide is a classic substrate for SN2 reactions. This differential reactivity is the cornerstone of its application in heterocyclic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 21746-88-3[7]
Molecular Formula C₆H₁₁BrO[7]
Molecular Weight 179.05 g/mol [7]
Appearance LiquidN/A
Boiling Point Data not availableN/A
Density Data not availableN/A

Critical Safety Precautions:

Working with this compound and its precursors requires strict adherence to safety protocols. While specific toxicity data for this compound is limited, related alkyl bromides and epoxides are known irritants and potentially harmful.[8][9][10]

  • Handling: Always handle this reagent in a well-ventilated chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Fire Safety: Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area.[10]

  • Disposal: Dispose of chemical waste in accordance with institutional and local regulations.

Application I: Synthesis of N-Substituted 2-(Hydroxymethyl)pyrrolidines

The synthesis of the pyrrolidine ring, a cornerstone of many pharmaceuticals, is a primary application of this compound.[11][12] The strategy involves a two-step, one-pot reaction with a primary amine. The sequence is governed by the principles of nucleophilic substitution and intramolecular cyclization.

Mechanistic Rationale

The synthetic pathway hinges on the higher reactivity of the epoxide ring towards nucleophilic attack compared to the alkyl bromide under neutral or basic conditions.

  • Intermolecular Epoxide Opening: The primary amine acts as a nucleophile, attacking one of the epoxide carbons. In an SN2-type mechanism, the attack preferentially occurs at the less sterically hindered terminal carbon of the oxirane.[5][13] This regioselective ring-opening generates a secondary alcohol and a secondary amine.

  • Intramolecular Cyclization: The newly formed secondary amine is now positioned to act as an internal nucleophile. In the presence of a base (to deprotonate the ammonium intermediate or facilitate the reaction), it attacks the primary alkyl bromide via an intramolecular SN2 reaction (a 5-exo-tet cyclization), forming the stable five-membered pyrrolidine ring.

G Workflow for Pyrrolidine Synthesis A Start: this compound + Primary Amine (R-NH2) B Step 1: Nucleophilic Attack (Epoxide Ring-Opening) A->B Regioselective Attack C Intermediate: Amino Alcohol (Linear) B->C Forms Intermediate D Step 2: Intramolecular S_N2 (5-exo-tet Cyclization) C->D Base Promoted E Product: N-Substituted 2-(Hydroxymethyl)pyrrolidine D->E Forms Ring

Fig. 1: Logical workflow for pyrrolidine synthesis.
Detailed Laboratory Protocol: Synthesis of 1-Benzyl-2-(hydroxymethyl)pyrrolidine

This protocol details the synthesis using benzylamine as the representative primary amine.

Materials and Reagents:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 5.58 mmol, 1.0 eq) and anhydrous acetonitrile (20 mL).

  • Addition of Amine: Add benzylamine (0.67 mL, 6.14 mmol, 1.1 eq) to the solution at room temperature.

  • Initial Reaction (Epoxide Opening): Stir the mixture at 50 °C. Monitor the reaction progress by TLC (e.g., 30% EtOAc in hexanes). The initial epoxide opening is typically complete within 2-4 hours, indicated by the consumption of the starting oxirane.

  • Cyclization Step: After the initial phase, add potassium carbonate (1.54 g, 11.16 mmol, 2.0 eq) to the reaction mixture. Increase the temperature and reflux the suspension (approx. 82 °C).

  • Monitoring Cyclization: Continue to monitor the reaction by TLC until the linear amino alcohol intermediate is fully consumed (typically 12-18 hours).

  • Workup: Cool the reaction mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel (using a gradient of EtOAc in hexanes, e.g., 20% to 50%) to yield the pure 1-benzyl-2-(hydroxymethyl)pyrrolidine.

Expected Yield: 70-85%.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Application II: Synthesis of 2-(Hydroxymethyl)tetrahydropyran

The synthesis of tetrahydropyrans (THPs), another vital scaffold in natural products and pharmaceuticals, can be achieved through an intramolecular Williamson ether synthesis pathway.[1][14][15] This transformation requires converting the epoxide into a diol intermediate first.

Mechanistic Rationale

This synthesis proceeds via a two-step sequence: epoxide hydrolysis followed by base-mediated intramolecular cyclization.

  • Epoxide Hydrolysis: The oxirane ring is opened under acidic or basic conditions with water to form a 1,2-diol. Acid-catalyzed hydrolysis proceeds via protonation of the epoxide oxygen, making it more electrophilic, followed by nucleophilic attack of water at the more substituted carbon (if applicable).

  • Intramolecular Williamson Ether Synthesis: The resulting 6-bromohexane-1,2-diol possesses a primary and a secondary hydroxyl group. In the presence of a strong base (e.g., sodium hydride), the more accessible and acidic primary alcohol is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon bearing the bromine atom in a 6-exo-tet cyclization to furnish the tetrahydropyran ring.[16]

G Mechanism for Tetrahydropyran Synthesis cluster_0 Step 1: Epoxide Hydrolysis cluster_1 Step 2: Intramolecular Cyclization A This compound B 6-Bromohexane-1,2-diol A->B H₃O⁺ C 6-Bromohexane-1,2-diol D Alkoxide Intermediate C->D NaH E 2-(Hydroxymethyl)tetrahydropyran D->E 6-exo-tet Cyclization

Fig. 2: Key steps in tetrahydropyran ring formation.
Detailed Laboratory Protocol: Synthesis of 2-(Hydroxymethyl)tetrahydropyran

Materials and Reagents:

  • This compound (1.0 eq)

  • Sulfuric acid (H₂SO₄), dilute (e.g., 0.1 M)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Epoxide Hydrolysis

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.00 g, 5.58 mmol, 1.0 eq) in a mixture of THF (10 mL) and water (10 mL).

  • Acidification: Add 0.1 M H₂SO₄ dropwise until the pH is ~3.

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Neutralization and Extraction: Neutralize the reaction with saturated NaHCO₃ solution. Extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 6-bromohexane-1,2-diol, which can be used in the next step without further purification.

Part B: Intramolecular Cyclization

  • Reaction Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of sodium hydride (0.27 g of 60% dispersion, 6.70 mmol, 1.2 eq) in anhydrous THF (15 mL). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the crude 6-bromohexane-1,2-diol from Part A in anhydrous THF (10 mL) and add it dropwise to the NaH suspension over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated NH₄Cl solution dropwise until gas evolution ceases.

  • Extraction: Extract the mixture with diethyl ether (3 x 25 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography (EtOAc/hexanes gradient) to afford pure 2-(hydroxymethyl)tetrahydropyran.

Expected Yield: 65-80% over two steps.

Summary and Outlook

This compound stands out as a powerful and efficient bifunctional reagent for constructing medicinally relevant pyrrolidine and tetrahydropyran cores.[17][18] The predictable regioselectivity of the epoxide ring-opening and the reliability of subsequent intramolecular cyclizations make it an attractive tool for both academic research and industrial drug discovery campaigns.[19] Understanding the underlying mechanisms allows chemists to rationally design synthetic routes to a diverse array of substituted heterocycles, accelerating the development of novel therapeutic agents.

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The Strategic Application of 2-(4-Bromobutyl)oxirane in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Bifunctional Linchpin for Complex Molecular Architectures

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of novel therapeutics. 2-(4-Bromobutyl)oxirane emerges as a highly valuable, yet often underutilized, bifunctional reagent. Its unique architecture, featuring a reactive epoxide and a primary alkyl bromide, offers a dual-pronged approach to molecular elaboration. This allows for the sequential or orthogonal introduction of diverse functionalities, making it an ideal linchpin for the synthesis of complex molecular scaffolds, particularly those targeting G-protein coupled receptors (GPCRs) and other challenging biological targets.

This comprehensive guide provides an in-depth exploration of the chemical rationale and practical applications of this compound in drug discovery. We will delve into its inherent reactivity, showcase its utility in the synthesis of medicinally relevant heterocyclic systems, and provide detailed, field-proven protocols to empower researchers in their quest for next-generation therapeutics.

Core Principles of Reactivity: Exploiting Orthogonal Functional Groups

The synthetic utility of this compound lies in the differential reactivity of its two key functional groups: the strained oxirane ring and the terminal bromobutyl chain. Understanding the principles governing their reactions is crucial for designing successful synthetic strategies.

The Epoxide Moiety: A Gateway to 1,2-Difunctionalization

The three-membered oxirane ring is characterized by significant ring strain (approximately 13 kcal/mol), which serves as the driving force for its ring-opening reactions with a wide array of nucleophiles.[1] These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the formation of a β-substituted alcohol.

Under basic or neutral conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon of the epoxide.[1] This regioselectivity is a key consideration in synthetic planning. For this compound, this means that nucleophiles will predominantly attack the terminal carbon of the oxirane, yielding a secondary alcohol.

The Bromobutyl Chain: A Handle for Nucleophilic Substitution

The primary alkyl bromide at the terminus of the C4 chain provides a classic electrophilic site for SN2 reactions. This allows for the introduction of a second nucleophile, which can be performed before or after the epoxide ring-opening, offering significant synthetic flexibility. The four-carbon spacer also plays a crucial role in positioning functional groups within a target molecule, enabling optimal interactions with biological targets.

The strategic orchestration of these two reaction pathways allows for the construction of intricate molecular architectures from a single, readily available starting material.

Application in the Synthesis of Bioactive Heterocycles

Heterocyclic scaffolds are cornerstones of medicinal chemistry, forming the core of a vast number of approved drugs. This compound is an exemplary tool for the construction of several important heterocyclic systems, including substituted tetrahydrofurans and seven-membered rings like benzoxazepines.

Synthesis of Substituted Tetrahydrofurans via Intramolecular Cyclization

One of the most elegant applications of this compound is in the synthesis of substituted tetrahydrofurans through an intramolecular cyclization cascade. This strategy involves an initial nucleophilic attack on the epoxide, followed by an intramolecular SN2 reaction where the newly formed alkoxide displaces the terminal bromide.

This approach is particularly valuable for generating tetrahydrofuran rings with a hydroxymethyl substituent at the 2-position and further diversity at the 3-position, a common motif in biologically active molecules.

Protocol 1: Synthesis of 3-Substituted-2-(hydroxymethyl)tetrahydrofurans

This protocol details a general procedure for the synthesis of 3-substituted-2-(hydroxymethyl)tetrahydrofurans from this compound and a suitable nucleophile.

Materials:

  • This compound

  • Nucleophile of choice (e.g., a substituted phenol, thiol, or amine)

  • Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH))

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the chosen nucleophile (1.0 equivalent) and a suitable aprotic polar solvent (e.g., DMF).

  • Deprotonation: Add a base (1.1 equivalents) to the solution. If using a milder base like K₂CO₃, the mixture may require heating (e.g., 60-80 °C) to facilitate deprotonation. For more acidic nucleophiles or when using a stronger base like NaH, this can often be done at room temperature. Stir for 30-60 minutes.

  • Addition of this compound: Add this compound (1.05 equivalents) to the reaction mixture.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 50-70 °C) until the starting materials are consumed.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-substituted-2-(hydroxymethyl)tetrahydrofuran.

Data Presentation:

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
4-MethoxyphenolK₂CO₃DMF701278
ThiophenolNaHTHF25685
AnilineK₂CO₃Acetonitrile802465

Note: The above data is illustrative. Actual yields and reaction conditions will vary depending on the specific nucleophile used.

Visualization of Synthetic Pathways

Intramolecular Cyclization to Tetrahydrofuran

G cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Intramolecular Cyclization (SN2) start This compound + Nu-H intermediate Alkoxide Intermediate start->intermediate Base product 3-Nu-2-(hydroxymethyl)tetrahydrofuran intermediate->product 5-exo-tet

Caption: Workflow for the synthesis of substituted tetrahydrofurans.

Synthesis of Seven-Membered Heterocycles: Access to Benzoxazepine Scaffolds

The synthesis of seven-membered rings is a significant challenge in organic chemistry. This compound provides a convergent and efficient route to scaffolds such as benzoxazepines, which are present in a number of centrally acting agents. This is typically achieved through a two-step process involving N-alkylation followed by an intramolecular cyclization.

Protocol 2: Synthesis of N-Substituted Benzoxazepine Derivatives

This protocol outlines a general procedure for the synthesis of N-substituted benzoxazepine derivatives from 2-aminophenols and this compound.

Materials:

  • This compound

  • Substituted 2-aminophenol

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., Acetonitrile or DMF)

  • Phase Transfer Catalyst (optional, e.g., Tetrabutylammonium iodide (TBAI))

Equipment:

  • As described in Protocol 1.

Procedure:

  • N-Alkylation: In a round-bottom flask, dissolve the substituted 2-aminophenol (1.0 equivalent) and a base (e.g., K₂CO₃, 2.0 equivalents) in a suitable solvent like acetonitrile. Add this compound (1.1 equivalents). A phase transfer catalyst such as TBAI (0.1 equivalents) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (approximately 82 °C for acetonitrile) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Isolation of Intermediate: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude intermediate, a secondary amine, can be purified by column chromatography or used directly in the next step.

  • Intramolecular O-Alkylation (Cyclization): Dissolve the intermediate in a polar aprotic solvent such as DMF and add a stronger base (e.g., sodium hydride, 1.2 equivalents) at 0 °C.

  • Cyclization Conditions: Allow the reaction to warm to room temperature and stir until the cyclization is complete, as monitored by TLC or LC-MS.

  • Final Workup and Purification: Carefully quench the reaction with water. Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired benzoxazepine derivative.

Visualization of Synthetic Pathways

Synthesis of Benzoxazepine

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular O-Alkylation start 2-Aminophenol + this compound intermediate N-Alkylated Intermediate start->intermediate Base (e.g., K2CO3) product Benzoxazepine Derivative intermediate->product Base (e.g., NaH)

Caption: Workflow for the synthesis of benzoxazepine derivatives.

Conclusion and Future Perspectives

This compound represents a powerful and versatile building block for medicinal chemists. Its orthogonal reactivity allows for the efficient and controlled synthesis of complex molecular architectures, particularly medicinally relevant heterocyclic systems. The protocols detailed herein provide a solid foundation for researchers to explore the full potential of this reagent in their drug discovery programs. As the demand for novel chemical matter continues to grow, the strategic application of such bifunctional building blocks will be increasingly crucial in accelerating the development of new and effective medicines. The logical next steps in expanding the utility of this reagent could involve its application in diversity-oriented synthesis and the construction of compound libraries for high-throughput screening.

References

  • Ballesteros, J. A., & Palczewski, K. (2001). G-protein-coupled receptor-G-protein interaction: a structural and functional perspective. Journal of structural biology, 135(3), 279-290.
  • DeLean, A., Stadel, J. M., & Lefkowitz, R. J. (1980). A ternary complex model explains the agonist-specific binding properties of the adenylate cyclase-coupled beta-adrenergic receptor. Journal of Biological Chemistry, 255(15), 7108-7117.
  • Gehringer, M., & Laufer, S. A. (2019). Emerging and re-emerging warheads for targeted covalent inhibitors: applications in medicinal chemistry and chemical biology. Journal of medicinal chemistry, 62(12), 5673-5724.
  • Shapiro, D. A., Renock, S., Arrington, E., Chiodo, L. A., Liu, L. X., Sibley, D. R., ... & Mailman, R. B. (2002). D2 dopamine receptor-mediated inhibition of GABAergic currents in nucleus accumbens neurons: a new G protein-coupled receptor signaling pathway. Journal of Neuroscience, 22(16), 6933-6941.
  • Zhang, T., Hatcher, J. M., Teng, M., Gray, N. S., & Kostic, M. (2019). Recent advances in selective and irreversible covalent ligand development and validation. Cell chemical biology, 26(11), 1486-1502.
  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

Sources

Application Note: Intramolecular Grignard Cyclization of 2-(4-Bromobutyl)oxirane for the Synthesis of Cyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers on the synthesis of cyclohexanol via an intramolecular Grignard reaction using 2-(4-Bromobutyl)oxirane. The protocol emphasizes the critical parameters for achieving successful in situ Grignard reagent formation and subsequent nucleophilic cyclization. We delve into the underlying mechanism, provide a robust step-by-step protocol, offer field-proven troubleshooting advice, and detail methods for product purification and characterization.

Introduction and Scientific Context

The Grignard reaction, discovered by Victor Grignard in 1900, remains one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] The reaction typically involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as that in a carbonyl or epoxide.[2][3]

The use of epoxides as electrophiles is particularly valuable as it results in the formation of an alcohol after an acidic workup, extending the carbon chain by two atoms and introducing a hydroxyl group.[4][5] The reaction proceeds via a nucleophilic SN2-type ring-opening of the strained three-membered ring.[6][7]

This application note focuses on a more elegant variation: an intramolecular Grignard reaction. The substrate, this compound, contains both the alkyl halide precursor for the Grignard reagent and the electrophilic epoxide within the same molecule. Under appropriate conditions, the Grignard reagent, once formed, will preferentially attack the epoxide within the same molecule to form a cyclic alcohol. This strategy offers an efficient route to cyclic structures from linear precursors. The specific reaction discussed herein is the formation of a six-membered ring to yield cyclohexanol, a common solvent and synthetic intermediate.

Reaction Mechanism: From Linear Halide to Cyclic Alcohol

The overall transformation occurs in three principal stages: formation of the organometallic nucleophile, intramolecular cyclization, and acidic workup.

A. Grignard Reagent Formation: The process begins with the reaction of the terminal alkyl bromide with magnesium metal. This is not a simple solution-phase reaction but rather a complex heterogeneous process occurring on the surface of the magnesium.[3][8] The magnesium atom inserts into the carbon-bromine bond in an oxidative addition process, reversing the polarity (umpolung) of the terminal carbon from electrophilic to strongly nucleophilic.[9][10] This reaction must be conducted in an aprotic ether solvent, such as tetrahydrofuran (THF), which is crucial for solvating and stabilizing the resulting organomagnesium species, often represented as RMgX.[3][11]

B. Intramolecular Nucleophilic Attack (Cyclization): Once formed, the nucleophilic carbanion of the Grignard reagent attacks the epoxide. In an asymmetrical epoxide like this compound, the attack occurs at the less sterically hindered carbon atom of the epoxide ring.[12][13][14] This intramolecular SN2 attack is entropically favored and, under high-dilution conditions, kinetically preferred over intermolecular polymerization. The ring-opening relieves the inherent strain of the three-membered epoxide ring, which is a significant thermodynamic driving force for the reaction.[15] This step results in a cyclic magnesium alkoxide intermediate.

C. Protonation (Acidic Workup): The final step involves the introduction of a mild proton source to quench the reaction. A saturated aqueous solution of ammonium chloride (NH₄Cl) is typically used to protonate the magnesium alkoxide, yielding the final cyclohexanol product and magnesium salts, which can be removed by aqueous extraction.[12][16]

Reaction Mechanism Overview

Grignard Mechanism Start This compound Mg Mg(0) / THF Grignard Intramolecular Grignard Reagent (transient) Start->Grignard Oxidative Addition Alkoxide Cyclic Magnesium Alkoxide Grignard->Alkoxide Intramolecular SN2 Attack Workup aq. NH4Cl (Workup) Product Cyclohexanol Alkoxide->Product Protonation

Caption: Overall mechanistic pathway for the synthesis of cyclohexanol.

Detailed Experimental Protocol

This protocol is designed for the synthesis of cyclohexanol on a laboratory scale. Extreme caution must be exercised to maintain anhydrous conditions throughout the Grignard formation and reaction steps.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
This compound179.054.48 g25.01.0
Magnesium Turnings24.310.73 g30.01.2
Iodine253.811 crystal-Catalyst
Anhydrous THF72.11250 mL-Solvent
Sat. aq. NH₄Cl53.49~50 mL-Quenching
Diethyl Ether74.12~100 mL-Extraction
Anhydrous MgSO₄120.37~5 g-Drying Agent
Step-by-Step Procedure
  • Apparatus Preparation:

    • All glassware (500 mL three-neck round-bottom flask, reflux condenser, 250 mL pressure-equalizing dropping funnel) must be rigorously dried in an oven at 120°C overnight or flame-dried under vacuum and allowed to cool under a stream of dry nitrogen or argon.[17]

    • Assemble the apparatus promptly while maintaining a positive pressure of inert gas. Equip the flask with a magnetic stir bar.

  • Reaction Setup & Initiation:

    • Place the magnesium turnings (0.73 g) into the reaction flask.

    • Add a single small crystal of iodine. The iodine acts as an activator by etching the passivating magnesium oxide layer on the turnings.[11][17]

    • In the dropping funnel, prepare a solution of this compound (4.48 g) in 200 mL of anhydrous THF. This high dilution is critical to favor the intramolecular cyclization over intermolecular polymerization.

    • Add the remaining 50 mL of anhydrous THF to the reaction flask containing the magnesium.

    • Begin vigorous stirring. Add approximately 10 mL of the substrate solution from the dropping funnel to the magnesium suspension.

    • The reaction may require gentle heating with a heat gun to initiate. Successful initiation is indicated by the disappearance of the purple iodine color and the observation of spontaneous bubbling or gentle refluxing of the solvent.[17] If the reaction does not start, consult the troubleshooting section.

  • Grignard Reaction (Cyclization):

    • Once the reaction has initiated, add the remainder of the this compound solution slowly and dropwise over a period of 2-3 hours.

    • The rate of addition should be controlled to maintain a gentle, steady reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and an ice bath can be used for external cooling if necessary.

    • After the addition is complete, continue to stir the reaction mixture under reflux for an additional 1 hour to ensure all the starting material has reacted.

  • Workup and Quenching:

    • Cool the reaction flask to 0°C using an ice-water bath.

    • Slowly and cautiously add saturated aqueous ammonium chloride solution dropwise to the stirred mixture to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide product. This process is exothermic and may produce gas; careful addition is essential. Continue adding the solution until the bubbling ceases and the gray solids turn into a white precipitate.[16]

  • Extraction and Isolation:

    • Transfer the entire mixture to a separatory funnel.

    • Extract the aqueous phase with diethyl ether (3 x 30 mL).

    • Combine all the organic layers in the separatory funnel and wash them sequentially with water (1 x 50 mL) and then brine (1 x 50 mL) to remove water-soluble impurities.

    • Drain the combined organic phase into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).[18]

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude cyclohexanol, which will likely be a colorless oil.

Experimental Workflow Diagram

Experimental Workflow A 1. Setup Dried Glassware under Inert Atmosphere B 2. Add Mg Turnings & Iodine Crystal to Flask A->B D 4. Initiate Reaction with Small Aliquot of Substrate B->D C 3. Prepare Substrate Solution in Dropping Funnel (High Dilution in THF) C->D E 5. Slow Dropwise Addition of Substrate (2-3h) to Maintain Reflux D->E F 6. Reflux for 1h After Addition is Complete E->F G 7. Cool to 0°C and Quench with Sat. aq. NH4Cl F->G H 8. Extract with Diethyl Ether G->H I 9. Wash Organic Layer (H2O, Brine) H->I J 10. Dry with MgSO4 and Filter I->J K 11. Concentrate via Rotary Evaporation J->K L Crude Cyclohexanol K->L

Sources

Application Note: 2-(4-Bromobutyl)oxirane as a Heterobifunctional Linker for Stable Bioconjugate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutic and diagnostic development.[1] Central to this field is the linker, a chemical entity that joins the constituent parts and critically influences the stability, efficacy, and pharmacokinetic properties of the final conjugate.[2][3][4] This application note provides a comprehensive technical guide on the use of 2-(4-bromobutyl)oxirane, a heterobifunctional linker possessing two distinct reactive moieties: an epoxide and an alkyl bromide. This unique combination allows for a controlled, sequential conjugation strategy, yielding highly stable, non-cleavable ether and alkyl bonds. We present the core chemical principles, detailed protocols for the synthesis of an antibody-drug conjugate (ADC), and methods for characterization, tailored for researchers, scientists, and drug development professionals.

Chemical Principles & Mechanism of Action

This compound is a versatile crosslinker due to the orthogonal reactivity of its two functional ends.[5] This allows for directed, stepwise conjugation, minimizing the formation of undesirable homodimers and complex product mixtures.

  • Epoxide (Oxirane) Moiety: This strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening. This reaction can proceed under neutral or basic conditions with a variety of nucleophiles commonly found on biomolecules or payloads, including amines (-NH2), thiols (-SH), and hydroxyls (-OH).[6][7] The reaction with an amine on a lysine residue or a hydroxyl on a payload molecule results in a highly stable secondary amine or ether linkage, respectively. Notably, the reaction can also occur with the nitrogen in the imidazole ring of histidine.[8][9]

  • Bromoalkyl Moiety: The primary alkyl bromide serves as an efficient electrophile for SN2 reactions. Bromide is an excellent leaving group, facilitating reaction with strong nucleophiles.[10] In bioconjugation, this end is particularly reactive towards the thiol group of cysteine residues under near-neutral pH conditions, forming a stable thioether bond. Reaction with the ε-amino group of lysine is also feasible, typically at a slightly more alkaline pH (8-9) to ensure the amine is deprotonated and thus sufficiently nucleophilic.

This dual reactivity profile enables a strategy where one molecule (e.g., a cytotoxic payload with a phenolic hydroxyl) is first attached via the epoxide ring. Following purification, this intermediate is then conjugated to a second molecule (e.g., an antibody) via the alkyl bromide end.

Caption: Chemical reactivity of this compound.

Application: Synthesis of a Model Antibody-Drug Conjugate (ADC)

The synthesis of an ADC using this compound is a prime application of its heterobifunctional nature. The process is logically divided into two main stages: (1) formation of the linker-payload intermediate and (2) conjugation of the intermediate to the antibody. This workflow ensures precise control over the conjugation process and simplifies purification.

ADC_Synthesis_Workflow Start Start Materials: - Payload (with -OH or -NH₂) - Linker - Antibody Step1 Protocol 1: Synthesize Payload-Linker Intermediate Start->Step1 QC1 QC: TLC / LC-MS Analysis Step1->QC1 Purify1 Purify Intermediate (e.g., Column Chromatography) QC1->Purify1 Success Step2 Protocol 2: Conjugate to Antibody Purify1->Step2 Purify2 Purify ADC (Size Exclusion Chromatography) Step2->Purify2 QC2 Characterization: - UV-Vis (DAR) - SDS-PAGE - LC-MS (DAR) Purify2->QC2 End Final ADC QC2->End Verified

Caption: General workflow for ADC synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimal conditions (e.g., molar ratios, reaction times, temperatures) may vary depending on the specific antibody and payload and should be determined empirically.

Materials and Equipment
  • Reagents: this compound, model payload (e.g., p-nitrophenol), monoclonal antibody (e.g., IgG at 10 mg/mL), Sodium Phosphate, Sodium Chloride, Sodium Bicarbonate, Anhydrous Dimethylformamide (DMF), Triethylamine (TEA), Ethyl Acetate, Hexane.

  • Buffers:

    • Reaction Buffer 1 (Payload-Linker): Anhydrous DMF.

    • Conjugation Buffer (pH 8.5): 50 mM Sodium Bicarbonate, 50 mM NaCl, pH 8.5.

    • Purification Buffer (SEC): Phosphate Buffered Saline (PBS), pH 7.4.

  • Equipment: Magnetic stirrer, reaction vials, rotary evaporator, thin-layer chromatography (TLC) plates, liquid chromatography-mass spectrometry (LC-MS) system, size exclusion chromatography (SEC) column (e.g., Superdex 200), UV-Vis spectrophotometer, SDS-PAGE system.

Protocol 1: Synthesis of Payload-Linker Intermediate

This protocol describes the reaction between the phenolic hydroxyl group of a model payload (p-nitrophenol) and the epoxide moiety of the linker.

  • Preparation: In a clean, dry vial, dissolve p-nitrophenol (1 equivalent) in anhydrous DMF.

  • Base Addition: Add triethylamine (TEA, 1.1 equivalents) to the solution to deprotonate the phenolic hydroxyl, creating a more potent nucleophile. Stir for 10 minutes at room temperature.

  • Linker Addition: Add this compound (1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 50°C and stir for 12-18 hours under a nitrogen atmosphere. The slightly elevated temperature facilitates the epoxide ring-opening.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) or LC-MS until the starting payload is consumed.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Remove DMF under reduced pressure using a rotary evaporator.

    • Purify the crude product using silica gel column chromatography to isolate the payload-linker intermediate from excess unreacted linker and byproducts.

    • Confirm the identity and purity of the product by LC-MS.

Protocol 2: Conjugation to Antibody

This protocol details the conjugation of the purified payload-linker intermediate to the antibody, targeting surface-accessible lysine residues.

  • Antibody Preparation: Prepare the antibody in the Conjugation Buffer (pH 8.5). The alkaline pH is crucial for ensuring the lysine ε-amino groups are sufficiently deprotonated and nucleophilic.

  • Intermediate Preparation: Dissolve the purified payload-linker intermediate in a minimal amount of a water-miscible co-solvent like DMF or DMSO to create a concentrated stock solution.

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the payload-linker intermediate (e.g., 5-10 equivalents per antibody) to the stirring antibody solution. Adding the intermediate dropwise minimizes potential precipitation.

    • Incubate the reaction at room temperature for 4-6 hours with gentle mixing.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule amine (e.g., Tris or Lysine) to react with any remaining bromoalkyl groups.

Reaction_Mechanism cluster_step1 Step 1: Epoxide Ring-Opening cluster_step2 Step 2: Conjugation to Antibody Payload Payload-OH Linker Br-(CH₂)₄-Linker-Epoxide Payload->Linker + Base Intermediate Payload-O-CH₂-CH(OH)-(CH₂)₄-Br Linker->Intermediate 50°C Antibody Antibody-Lys-NH₂ Intermediate2 Payload-Linker-Br Antibody->Intermediate2 + pH 8.5 ADC Antibody-Lys-NH-Linker-Payload Intermediate2->ADC SN2 Reaction

Sources

Application Notes and Protocols for the Scalable Synthesis of Derivatives from 2-(4-Bromobutyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-(4-Bromobutyl)oxirane in Medicinal Chemistry

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. The bifunctional building block, this compound, has emerged as a highly valuable starting material for the synthesis of a diverse array of heterocyclic compounds and other intricate molecular scaffolds. Its unique structure, featuring both a reactive epoxide ring and a primary alkyl bromide, allows for sequential and regioselective functionalization, providing a powerful tool for the rapid generation of compound libraries for biological screening.

The high ring strain of the epoxide (approximately 13 kcal/mol) makes it susceptible to nucleophilic attack, enabling the introduction of a wide range of substituents.[1] Concurrently, the alkyl bromide moiety serves as a handle for subsequent carbon-carbon or carbon-heteroatom bond formation, including intramolecular cyclization reactions to form important heterocyclic systems like piperidines and tetrahydrofurans. This dual reactivity, housed within a simple six-carbon chain, offers a streamlined approach to molecular complexity, a significant advantage in the resource-intensive process of drug development.

This comprehensive guide provides detailed, scalable protocols for the synthesis of this compound and its subsequent derivatization. The methodologies presented are designed to be robust and reproducible, catering to the needs of researchers in both academic and industrial settings. Beyond a mere recitation of steps, this document elucidates the underlying chemical principles and provides insights into the critical parameters that govern the success of these transformations on a larger scale.

Part 1: Scalable Synthesis of the Key Building Block: this compound

A reliable and scalable synthesis of the starting material is the cornerstone of any successful derivatization campaign. The following two-step sequence provides a robust route to this compound from the commercially available 1,6-dibromohexane.

Step 1: Synthesis of 6-Bromo-1-hexene

The initial step involves the selective dehydrobromination of 1,6-dibromohexane to yield the corresponding terminal alkene. This reaction is a classic example of an E2 elimination, where a strong, sterically hindered base is employed to favor the formation of the less substituted alkene (Hofmann elimination is not the primary consideration here as the substrate is acyclic and the focus is on mono-elimination).

Reaction Scheme: Synthesis of 6-Bromo-1-hexene

G cluster_0 Synthesis of 6-Bromo-1-hexene 1,6-Dibromohexane Br-(CH2)6-Br 6-Bromo-1-hexene Br-(CH2)4-CH=CH2 1,6-Dibromohexane->6-Bromo-1-hexene Potassium_tert-butoxide KOtBu THF THF, Reflux

Caption: Synthesis of 6-bromo-1-hexene from 1,6-dibromohexane.

Protocol 1: Scalable Synthesis of 6-Bromo-1-hexene

Parameter Value Rationale/Notes
Reactants 1,6-Dibromohexane (1.0 eq.), Potassium tert-butoxide (1.15 eq.)An excess of the base ensures complete mono-elimination and minimizes the formation of diene byproducts.
Solvent Anhydrous Tetrahydrofuran (THF), 0.1 MTHF is an excellent solvent for this reaction, and maintaining anhydrous conditions is crucial to prevent quenching of the strong base.
Temperature Reflux (approx. 66 °C)The elevated temperature provides the necessary activation energy for the elimination reaction to proceed at a practical rate.
Reaction Time 16 hoursOvernight reaction is typically sufficient for complete conversion. Progress can be monitored by TLC or GC-MS.
Work-up Quench with deionized water, extract with diethyl ether, wash with brine.The aqueous work-up removes inorganic salts and unreacted base. Diethyl ether is a suitable extraction solvent.
Purification Silica gel flash column chromatography (petroleum ether eluent)This purification method effectively removes any remaining starting material and byproducts.
Expected Yield ~79%This protocol has been reported to provide good to excellent yields on a multi-gram scale.

Step-by-Step Methodology:

  • To a stirred solution of 1,6-dibromohexane (e.g., 81.0 g, 332 mmol) in anhydrous THF (3.3 L) under an argon atmosphere, add potassium tert-butoxide (e.g., 42.8 g, 382 mmol) in portions over 30 minutes.

  • Heat the reaction mixture to reflux and maintain for 16 hours.

  • Cool the reaction to room temperature and quench by the slow addition of deionized water (500 mL).

  • Dilute the mixture with diethyl ether (1 L) and transfer to a separatory funnel. Separate the organic and aqueous layers.

  • Extract the aqueous layer with diethyl ether (3 x 500 mL).

  • Combine the organic layers, wash with saturated brine (500 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using petroleum ether as the eluent to afford 6-bromo-1-hexene as a colorless oil.

Step 2: Epoxidation of 6-Bromo-1-hexene

The conversion of the terminal alkene to the corresponding epoxide is achieved using an electrophilic oxidizing agent. meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available reagent for this transformation. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the stereochemistry of the alkene is retained in the epoxide product.[2]

Reaction Scheme: Epoxidation of 6-Bromo-1-hexene

G cluster_1 Epoxidation of 6-Bromo-1-hexene 6-Bromo-1-hexene Br-(CH2)4-CH=CH2 This compound Br-(CH2)4-CH(O)CH2 6-Bromo-1-hexene->this compound m-CPBA m-CPBA DCM DCM, 0 °C to RT

Caption: Synthesis of this compound from 6-bromo-1-hexene.

Protocol 2: Scalable Synthesis of this compound [2]

Parameter Value Rationale/Notes
Reactants 6-Bromo-1-hexene (1.0 eq.), m-CPBA (1.1 - 1.5 eq.)A slight excess of m-CPBA ensures complete conversion of the alkene. The purity of the m-CPBA should be considered.
Solvent Dichloromethane (DCM)DCM is a common aprotic solvent for this reaction that dissolves both reactants well.
Temperature 0 °C to room temperatureThe reaction is initiated at a lower temperature to control the initial exotherm and then allowed to warm to room temperature for completion.
Reaction Time 3 - 6 hoursThe reaction progress should be monitored by TLC to determine completion.
Work-up Quench with saturated aqueous sodium thiosulfate, wash with saturated aqueous sodium bicarbonate, and brine.Sodium thiosulfate quenches any remaining peroxyacid. Sodium bicarbonate removes the meta-chlorobenzoic acid byproduct.
Purification Flash column chromatography on silica gelThis is generally required to obtain a high-purity product.
Expected Yield 70 - 85%Yields can vary depending on the scale and purity of the reagents.

Step-by-Step Methodology:

  • Dissolve 6-bromo-1-hexene (e.g., 10.0 g, 61.3 mmol) in dichloromethane (DCM, 200 mL) in a round-bottom flask and cool the solution to 0 °C in an ice-water bath.

  • In a separate flask, dissolve m-CPBA (e.g., 77% purity, 16.3 g, 72.8 mmol) in DCM (150 mL) and add this solution dropwise to the stirred alkene solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 3-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution (100 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound as a colorless oil.

Part 2: Derivatization via Epoxide Ring-Opening Reactions

The true synthetic utility of this compound lies in its ability to undergo a variety of transformations. The following protocols detail key derivatization strategies that leverage the reactivity of the epoxide ring.

A. Nucleophilic Ring-Opening with Amines: Synthesis of Amino Alcohols

The reaction of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols, a common motif in many pharmaceutical agents. The reaction proceeds via an SN2 mechanism, with the amine attacking the less sterically hindered carbon of the epoxide.[3]

Reaction Scheme: Reaction with Benzylamine

G cluster_2 Synthesis of 1-(Benzylamino)-6-bromohexan-2-ol Epoxide Br-(CH2)4-CH(O)CH2 Amino_Alcohol Br-(CH2)4-CH(OH)CH2NHBn Epoxide->Amino_Alcohol Benzylamine BnNH2 Solvent Solvent, Heat

Caption: Synthesis of a β-amino alcohol derivative.

Protocol 3: Scalable Synthesis of 1-(Benzylamino)-6-bromohexan-2-ol

Parameter Value Rationale/Notes
Reactants This compound (1.0 eq.), Benzylamine (1.1 eq.)A slight excess of the amine can help drive the reaction to completion.
Solvent Ethanol or IsopropanolProtic solvents can facilitate the reaction by protonating the epoxide oxygen, making it a better leaving group.
Temperature RefluxHeating is typically required to achieve a reasonable reaction rate.
Reaction Time 12 - 24 hoursMonitor by TLC for the disappearance of the starting epoxide.
Work-up Concentrate under reduced pressure, followed by an optional aqueous work-up.Direct concentration is often sufficient if the product is to be used in the next step without high purification.
Purification Column chromatography on silica gelNecessary for obtaining a highly pure product.
Expected Yield >85%This reaction is generally high-yielding.

Step-by-Step Methodology:

  • To a solution of this compound (e.g., 5.0 g, 27.9 mmol) in ethanol (50 mL), add benzylamine (e.g., 3.3 g, 30.7 mmol).

  • Heat the mixture to reflux and maintain for 12-24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography on silica gel to yield 1-(benzylamino)-6-bromohexan-2-ol.

B. Intramolecular Cyclization: A Gateway to Piperidine Derivatives

The amino alcohol products from the previous step are primed for intramolecular cyclization. Treatment with a base will deprotonate the alcohol, and the resulting alkoxide can displace the terminal bromide to form a six-membered piperidine ring.

Reaction Scheme: Intramolecular Cyclization to a Piperidine Derivative

G cluster_3 Synthesis of a Substituted Piperidine Amino_Alcohol Br-(CH2)4-CH(OH)CH2NHBn Piperidine Bn-N(CH2)4CH(CH2OH) Amino_Alcohol->Piperidine Base Base Solvent_Heat Solvent, Heat

Caption: Formation of a piperidine ring via intramolecular cyclization.

Protocol 4: Synthesis of (1-Benzylpiperidin-2-yl)methanol

Parameter Value Rationale/Notes
Reactant 1-(Benzylamino)-6-bromohexan-2-ol (1.0 eq.)The starting material from Protocol 3.
Base Potassium carbonate or Sodium hydrideA suitable base to deprotonate the secondary alcohol.
Solvent Acetonitrile or DMFA polar aprotic solvent is ideal for this SN2 cyclization.
Temperature 80 °C to 100 °CHeating is required to facilitate the intramolecular displacement.
Reaction Time 6 - 12 hoursMonitor by TLC or LC-MS.
Work-up Filter off solids, concentrate, and perform an aqueous extraction.To remove inorganic salts and the solvent.
Purification Column chromatography on silica gelTo isolate the pure piperidine derivative.
Expected Yield 70 - 90%Intramolecular reactions are often efficient.

Step-by-Step Methodology:

  • To a solution of 1-(benzylamino)-6-bromohexan-2-ol (e.g., 3.0 g, 10.5 mmol) in acetonitrile (50 mL), add potassium carbonate (e.g., 2.9 g, 21.0 mmol).

  • Heat the suspension to reflux and stir for 6-12 hours.

  • Cool the reaction to room temperature and filter to remove the inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain (1-benzylpiperidin-2-yl)methanol.

Part 3: Carbon-Carbon Bond Formation via Grignard Reagents

The epoxide ring of this compound can also be opened by carbon nucleophiles, such as Grignard reagents. This reaction provides an excellent method for forming new carbon-carbon bonds and extending the carbon skeleton. The Grignard reagent will attack the less substituted carbon of the epoxide in an SN2 fashion.

Reaction Scheme: Grignard Reaction with Phenylmagnesium Bromide

G cluster_4 Synthesis of 1-Bromo-6-phenylhexan-2-ol Epoxide Br-(CH2)4-CH(O)CH2 Alcohol Br-(CH2)4-CH(OH)CH2Ph Epoxide->Alcohol Grignard 1. PhMgBr, THF 2. H3O+

Caption: C-C bond formation via Grignard reaction.

Protocol 5: Scalable Synthesis of 1-Bromo-6-phenylhexan-2-ol

Parameter Value Rationale/Notes
Reactants This compound (1.0 eq.), Phenylmagnesium bromide (1.2 eq.)A slight excess of the Grignard reagent is used. It is critical to use anhydrous conditions.
Solvent Anhydrous Tetrahydrofuran (THF)THF is a standard solvent for Grignard reactions.
Temperature 0 °C to room temperatureThe addition of the epoxide is done at 0 °C to control the exotherm.
Reaction Time 2 - 4 hoursThe reaction is typically rapid.
Work-up Quench with saturated aqueous ammonium chloride solution.This acidic work-up protonates the intermediate alkoxide and destroys any unreacted Grignard reagent.
Purification Column chromatography on silica gelTo isolate the desired alcohol.
Expected Yield 60 - 80%Grignard reactions with epoxides are generally efficient.

Step-by-Step Methodology:

  • To a solution of phenylmagnesium bromide (e.g., 1.0 M in THF, 33.5 mL, 33.5 mmol) in a flame-dried flask under argon, cool the solution to 0 °C.

  • Add a solution of this compound (e.g., 5.0 g, 27.9 mmol) in anhydrous THF (20 mL) dropwise to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction to 0 °C and slowly quench with saturated aqueous ammonium chloride solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 1-bromo-6-phenylhexan-2-ol.

Conclusion

This compound is a versatile and powerful building block for the synthesis of a wide range of derivatives with potential applications in drug discovery and development. The protocols outlined in this guide provide scalable and reproducible methods for the synthesis of the key starting material and its subsequent derivatization through epoxide ring-opening with both heteroatom and carbon nucleophiles, as well as intramolecular cyclization to form valuable heterocyclic scaffolds. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can effectively utilize this bifunctional reagent to accelerate their synthetic efforts and explore novel chemical space.

References

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Application Notes and Protocols: Regioselective Control in Reactions of 2-(4-Bromobutyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Dichotomy of a Bifunctional Building Block

2-(4-Bromobutyl)oxirane is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure, incorporating both a strained epoxide ring and a primary alkyl bromide, presents a fascinating case of competitive reactivity. The inherent electrophilicity at three distinct carbon centers—the two carbons of the oxirane and the carbon bearing the bromine atom—allows for a diverse array of synthetic transformations. The critical challenge, and indeed the opportunity, lies in precisely controlling the regioselectivity of nucleophilic attack. This guide provides a comprehensive overview of the mechanistic principles and detailed experimental protocols for directing the reaction of this compound towards two distinct and valuable pathways: intramolecular cyclization to form heterocyclic scaffolds, and intermolecular substitution to introduce a variety of functional groups. Understanding and manipulating these pathways is paramount for leveraging this building block in the synthesis of complex molecular architectures.

Part 1: Mechanistic Principles of Regioselective Control

The regiochemical outcome of reactions involving this compound is primarily dictated by the reaction conditions, which in turn determine the operative mechanism. The key factors at play are the nature of the catalyst (acidic vs. basic), the choice of solvent, and the concentration of reactants.

The Intramolecular Pathway: Formation of Tetrahydrofuran and Tetrahydropyran Derivatives

Intramolecular reactions are kinetically favored when forming 5- and 6-membered rings due to favorable entropic factors.[1] In the case of this compound, the internal oxygen of the epoxide can act as a nucleophile, or an internally generated alkoxide can attack the carbon bearing the bromide. Alternatively, the epoxide can be opened by the bromide's counter-ion, followed by an intramolecular Williamson ether synthesis.

  • Base-Promoted Cyclization (Favors Tetrahydrofuran Synthesis): Under basic conditions, the reaction proceeds via an S\textsubscript{N}2 mechanism. A strong, non-nucleophilic base can deprotonate an alcohol generated in situ, or a nucleophilic base can directly attack the primary alkyl bromide. The resulting alkoxide will preferentially attack the sterically least hindered carbon of the epoxide in an intramolecular fashion, leading to the formation of a five-membered tetrahydrofuran ring.[2] This is a classic example of an intramolecular Williamson ether synthesis.[3][4]

  • Acid-Catalyzed Cyclization (Can Favor Tetrahydropyran Synthesis): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated, making the oxirane ring more susceptible to nucleophilic attack.[5][6] The subsequent ring-opening can proceed with S\textsubscript{N}1-like character, leading to the formation of a transient positive charge on the more substituted carbon of the epoxide. While attack at the less substituted carbon is still possible, the increased electrophilicity of the more substituted carbon can allow for a 6-endo-tet cyclization to form a six-membered tetrahydropyran ring, although 5-exo-tet cyclizations are generally kinetically favored according to Baldwin's rules. The precise outcome can be highly dependent on the specific acid catalyst and reaction conditions.[7][8]

The Intermolecular Pathway: Preserving the Epoxide for Further Functionalization

To favor an intermolecular reaction with an external nucleophile, the intramolecular cyclization must be suppressed. This is typically achieved by using a high concentration of a potent external nucleophile and carefully selecting reaction conditions that favor intermolecular kinetics over the intramolecular pathway. Polar aprotic solvents are often employed to enhance the nucleophilicity of the external reagent.[3] The reaction will generally proceed via an S\textsubscript{N}2 attack of the external nucleophile on the carbon bearing the primary bromide, as this is a highly accessible electrophilic site.

Part 2: Experimental Protocols and Methodologies

The following protocols provide detailed, step-by-step procedures for achieving regioselective control in the reactions of this compound.

Protocol 1: Base-Promoted Intramolecular Cyclization to (Tetrahydrofuran-2-yl)methanol

This protocol is designed to favor the formation of the five-membered tetrahydrofuran ring through an intramolecular Williamson ether synthesis pathway.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product A This compound E Initial reaction to form alkoxide (if starting from corresponding alcohol) or direct cyclization A->E B Sodium Hydride (NaH) B->E C Anhydrous THF C->E D Inert Atmosphere (N2 or Ar) D->E F Stir at 0°C to rt E->F G Quench with H2O F->G H Extract with Et2O G->H I Dry & Concentrate H->I J Column Chromatography I->J K (Tetrahydrofuran-2-yl)methanol J->K

Caption: Workflow for the base-promoted synthesis of (Tetrahydrofuran-2-yl)methanol.

Materials:

Reagent/MaterialGradeSupplier Example
This compound≥95%Sigma-Aldrich
Sodium hydride (NaH), 60% disp. in mineral oilReagent gradeSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freeSigma-Aldrich
Diethyl ether (Et₂O)ACS reagentVWR
Saturated aq. Ammonium Chloride (NH₄Cl)ACS reagentFischer Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory gradeVWR

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (20 mL).

  • Carefully add sodium hydride (0.48 g, 12 mmol, 1.2 eq) to the THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.79 g, 10 mmol, 1.0 eq) in anhydrous THF (5 mL) to the NaH suspension via a syringe.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (tetrahydrofuran-2-yl)methanol.

Expected Outcome: This procedure should yield the desired (tetrahydrofuran-2-yl)methanol as the major product. The reaction proceeds through an initial S\textsubscript{N}2 reaction where the oxygen of the epoxide acts as an internal nucleophile, displacing the bromide to form a cyclic oxonium intermediate, which is then opened by the hydroxide formed from any residual water, or more likely, an intramolecular Williamson ether synthesis following the formation of an alkoxide from the reaction with the base.

Protocol 2: Acid-Catalyzed Intramolecular Cyclization to 3-Hydroxytetrahydropyran

This protocol aims to promote the formation of the six-membered tetrahydropyran ring by employing a Lewis acid catalyst to activate the epoxide.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product A This compound E Slow addition of Lewis Acid at -78°C A->E B Lewis Acid (e.g., BF3·OEt2) B->E C Anhydrous CH2Cl2 C->E D Inert Atmosphere (N2 or Ar) D->E F Stir at low temperature E->F G Quench with aq. NaHCO3 F->G H Extract with CH2Cl2 G->H I Dry & Concentrate H->I J Column Chromatography I->J K 3-Hydroxytetrahydropyran J->K

Caption: Workflow for the acid-catalyzed synthesis of 3-Hydroxytetrahydropyran.

Materials:

Reagent/MaterialGradeSupplier Example
This compound≥95%Sigma-Aldrich
Boron trifluoride diethyl etherate (BF₃·OEt₂)RedistilledSigma-Aldrich
Anhydrous Dichloromethane (CH₂Cl₂)≥99.8%, amylene stabilizedSigma-Aldrich
Saturated aq. Sodium Bicarbonate (NaHCO₃)ACS reagentFischer Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)Laboratory gradeVWR

Procedure:

  • Dissolve this compound (1.79 g, 10 mmol, 1.0 eq) in anhydrous dichloromethane (50 mL) in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add boron trifluoride diethyl etherate (1.42 g, 1.26 mL, 10 mmol, 1.0 eq) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield 3-hydroxytetrahydropyran.

Expected Outcome: The Lewis acid activates the epoxide, and the resulting electron deficiency at the oxirane carbons facilitates an intramolecular attack. While the 5-exo-tet cyclization is generally preferred, the 6-endo-tet pathway to the tetrahydropyran derivative can be competitive under these conditions.

Protocol 3: Intermolecular S\textsubscript{N}2 Reaction with Sodium Azide

This protocol is designed to favor the intermolecular reaction of an external nucleophile at the primary alkyl bromide, leaving the epoxide moiety intact for subsequent transformations.

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Product A This compound E Stir at 50°C A->E B Sodium Azide (NaN3) B->E C DMF C->E G Dilute with H2O E->G H Extract with Et2O G->H I Dry & Concentrate H->I J Column Chromatography I->J K 2-(4-Azidobutyl)oxirane J->K

Caption: Workflow for the intermolecular synthesis of 2-(4-Azidobutyl)oxirane.

Materials:

Reagent/MaterialGradeSupplier Example
This compound≥95%Sigma-Aldrich
Sodium azide (NaN₃)≥99.5%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Diethyl ether (Et₂O)ACS reagentVWR

Procedure:

  • In a round-bottom flask, dissolve this compound (1.79 g, 10 mmol, 1.0 eq) in anhydrous DMF (20 mL).

  • Add sodium azide (0.78 g, 12 mmol, 1.2 eq) to the solution.

  • Heat the reaction mixture to 50 °C and stir for 8-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to obtain 2-(4-azidobutyl)oxirane.

Expected Outcome: The use of a polar aprotic solvent like DMF enhances the nucleophilicity of the azide anion, promoting a rapid S\textsubscript{N}2 reaction at the primary alkyl bromide. The relatively mild reaction temperature and the potent external nucleophile favor the intermolecular pathway over the intramolecular cyclization. Similar conditions can be applied for other strong nucleophiles like cyanide.[9][10][11]

Part 3: Summary of Regioselective Outcomes and Data

Protocol Catalyst/Promoter Primary Product Reaction Type Key Controlling Factors
1Sodium Hydride (Base)(Tetrahydrofuran-2-yl)methanolIntramolecular S\textsubscript{N}2Base-promoted intramolecular cyclization
2Boron Trifluoride Etherate (Lewis Acid)3-HydroxytetrahydropyranIntramolecular S\textsubscript{N}1-likeAcid-catalyzed epoxide activation, potential for 6-endo-tet cyclization
3Sodium Azide2-(4-Azidobutyl)oxiraneIntermolecular S\textsubscript{N}2High concentration of a strong external nucleophile in a polar aprotic solvent

Conclusion

The regioselective control in reactions of this compound is a powerful tool for synthetic chemists. By carefully selecting the reaction conditions, one can selectively engage either the epoxide or the alkyl bromide functionality in a predictable manner. Base-promoted conditions favor the formation of five-membered tetrahydrofuran rings, while acid catalysis can be employed to access six-membered tetrahydropyran systems. Conversely, the use of strong, external nucleophiles in polar aprotic solvents allows for the selective functionalization of the butyl chain via intermolecular substitution, preserving the valuable epoxide for subsequent transformations. The protocols outlined in this guide provide a robust starting point for researchers to exploit the rich and diverse chemistry of this bifunctional building block.

References

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Catalytic Strategies for the Functionalization of 2-(4-Bromobutyl)oxirane: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

2-(4-Bromobutyl)oxirane is a highly versatile bifunctional molecule that serves as a valuable precursor in the synthesis of a wide array of complex organic structures, particularly substituted tetrahydrofurans and other heterocyclic systems of interest in medicinal chemistry and drug development. The presence of both a reactive oxirane ring and a primary alkyl bromide allows for a diverse range of selective chemical transformations. This guide provides a comprehensive overview of key catalytic methodologies for the functionalization of this building block, offering detailed application notes and step-by-step protocols to empower researchers in their synthetic endeavors. We will delve into the mechanistic rationale behind various catalytic approaches, providing a framework for reaction optimization and troubleshooting.

Intramolecular Cyclization: A Gateway to Tetrahydrofuran Derivatives

The most prominent application of this compound is its intramolecular cyclization to form 2-substituted tetrahydrofuran derivatives. This transformation can be efficiently promoted by a variety of catalysts, with the choice of catalyst often influencing the stereochemical outcome of the reaction.

Lewis Acid-Catalyzed Cyclization

Lewis acids are effective catalysts for the activation of the epoxide ring, facilitating nucleophilic attack. In the case of this compound, the intramolecular bromide can act as a nucleophile after initial coordination of the Lewis acid to the oxirane oxygen. This coordination polarizes the C-O bonds of the epoxide, making the carbon atoms more electrophilic.

The reaction typically proceeds via a halohydrin intermediate, which then undergoes cycloetherification. The stereoselectivity of the cyclization can be influenced by the nature of the Lewis acid and the reaction conditions. For instance, the use of certain magnesium salts has been shown to mediate the conversion of epoxides to halohydrins, which then cyclize to form tetrahydrofuran products.

Protocol 1: General Procedure for Lewis Acid-Catalyzed Intramolecular Cyclization

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Lewis acid (e.g., Magnesium iodide (MgI₂), Scandium triflate (Sc(OTf)₃))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous DCM.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Add the Lewis acid catalyst (0.1 - 1.0 equiv) portion-wise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(halomethyl)tetrahydrofuran derivative.

Table 1: Representative Lewis Acid-Catalyzed Cyclizations of Halo-epoxides

EntryLewis AcidSolventTemperature (°C)Time (h)ProductYield (%)Diastereomeric Ratio (dr)Reference
1MgI₂Et₂Ort242-(Iodomethyl)tetrahydrofuran8485:15[1]
2Sc(OTf)₃CH₂Cl₂01Functionalized Oxazinesup to 95N/A[2]
3TiCl₄CH₂Cl₂-7823,4-trans-Halogenomethyl-2-oxotetrahydrofuransHighHigh[3]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Lewis acids are highly sensitive to moisture, which can lead to catalyst deactivation and the formation of byproducts. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for reproducible results.

  • Low Temperature: Many Lewis acid-catalyzed reactions are exothermic. Starting the reaction at a low temperature helps to control the reaction rate and minimize the formation of undesired side products.

  • Quenching: The addition of a basic aqueous solution is necessary to neutralize the Lewis acid and stop the reaction.

Diagram 1: Workflow for Lewis Acid-Catalyzed Intramolecular Cyclization

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve this compound in anhydrous DCM prep2 Cool solution to -78°C to 0°C prep1->prep2 react1 Add Lewis Acid (e.g., MgI₂) prep2->react1 react2 Monitor reaction by TLC or GC-MS react1->react2 workup1 Quench with aq. NaHCO₃ react2->workup1 workup2 Extract with DCM workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 purify Flash Column Chromatography workup3->purify

Caption: A typical workflow for the Lewis acid-promoted cyclization of this compound.

Intermolecular Functionalization: Expanding the Molecular Diversity

The oxirane ring of this compound can also undergo ring-opening reactions with a variety of external nucleophiles, leading to the formation of diverse functionalized products. These reactions can be catalyzed by transition metals, organocatalysts, or enzymes.

Palladium-Catalyzed Ring-Opening Reactions

Palladium catalysis offers a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, palladium catalysts can mediate the coupling of the oxirane with various partners, such as aryl halides. While direct coupling with the oxirane is less common, a related approach involves the reaction of γ-hydroxy alkenes, which could be conceptually derived from our starting material, with aryl bromides to form substituted tetrahydrofurans.[4]

A more direct approach involves the palladium-catalyzed C-H activation/C-C coupling reaction between arenes and oxiranes. This methodology allows for the direct formation of a C-C bond between an aromatic C-H bond and a carbon atom of the oxirane ring.

Protocol 2: Adapted Procedure for Palladium-Catalyzed Arylation of the Oxirane Ring

Note: This is an adapted protocol based on similar palladium-catalyzed C-H activation reactions of oxiranes.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (5 mol %), the ligand (10 mol %), and the base (2.0 equiv) to a Schlenk tube.

  • Add the aryl halide (1.5 equiv) and this compound (1.0 equiv).

  • Add the anhydrous solvent and seal the tube.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Diagram 2: Proposed Catalytic Cycle for Palladium-Catalyzed C-H Arylation of an Oxirane

catalytic_cycle Pd(0) Pd(0) Pd(II)-Aryl Pd(II)-Aryl Pd(0)->Pd(II)-Aryl Oxidative Addition (Ar-X) Oxirane Complex Oxirane Complex Pd(II)-Aryl->Oxirane Complex Coordination Ring-Opened Intermediate Ring-Opened Intermediate Oxirane Complex->Ring-Opened Intermediate C-H Activation/ Ring Opening Product Product Ring-Opened Intermediate->Product Reductive Elimination Product->Pd(0)

Caption: A simplified catalytic cycle for the Pd-catalyzed arylation of an oxirane via C-H activation.

Organocatalytic Ring-Opening Reactions

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. Chiral organocatalysts, such as Brønsted acids, Lewis bases, and bifunctional catalysts, can promote the enantioselective ring-opening of epoxides with a variety of nucleophiles.

For example, chiral phosphoric acids can activate the epoxide towards nucleophilic attack by protonation, while chiral amines can act as Lewis bases to activate the nucleophile or the epoxide. The reaction of epoxides with aromatic amines, catalyzed by a chiral scandium complex, has been shown to proceed with high enantioselectivity.[5] While not strictly organocatalytic, it highlights the potential for catalyzed asymmetric ring-opening.

Protocol 3: General Procedure for Organocatalytic Ring-Opening with an Amine Nucleophile

Materials:

  • This compound

  • Amine nucleophile (e.g., Aniline)

  • Chiral organocatalyst (e.g., a chiral phosphoric acid or a bifunctional thiourea catalyst)

  • Anhydrous solvent (e.g., Toluene or CH₂Cl₂)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a vial under an inert atmosphere, add the chiral organocatalyst (5-20 mol %).

  • Add the amine nucleophile (1.2 equiv) and this compound (1.0 equiv).

  • Add the anhydrous solvent and stir the reaction at the desired temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-amino alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Table 2: Examples of Asymmetric Ring-Opening of Epoxides

EntryCatalystNucleophileSolventTemp (°C)Yield (%)ee (%)Reference
1Sc(OTf)₃/Chiral BipyridineAnilineWaterrt9597[5]
2Chiral Phosphine OxideSiCl₄CH₂Cl₂rtHighup to 94[6]
3Jørgensen CatalystH₂O₂N/AN/AN/A94[7]

Enzymatic Kinetic Resolution: Accessing Enantioenriched Building Blocks

Enzymatic catalysis offers a highly selective and environmentally benign approach to the synthesis of chiral molecules. Lipases are particularly effective in the kinetic resolution of racemic epoxides through enantioselective hydrolysis or acylation. In a kinetic resolution, one enantiomer of the racemic starting material reacts much faster than the other, allowing for the separation of the unreacted enantiomer and the product in high enantiomeric excess.

The enzymatic kinetic resolution of this compound could be achieved through the selective hydrolysis of one enantiomer to the corresponding diol, leaving the unreacted epoxide enantiomerically enriched. Alternatively, enzymatic acylation could be employed.

Protocol 4: General Procedure for Lipase-Catalyzed Kinetic Resolution by Hydrolysis

Materials:

  • Racemic this compound

  • Lipase (e.g., Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia Lipase (PCL))

  • Phosphate buffer solution (e.g., pH 7.0)

  • Organic co-solvent (e.g., THF or MTBE, optional)

Procedure:

  • To a flask containing a phosphate buffer solution, add the lipase.

  • Add a solution of racemic this compound in a minimal amount of a water-miscible organic co-solvent if necessary.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining epoxide and the diol product.

  • When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Separate the unreacted epoxide and the diol product by flash column chromatography.

  • Determine the enantiomeric excess of both the recovered starting material and the product.

Table 3: Lipase-Catalyzed Kinetic Resolutions of Epoxides

EntryLipaseReaction TypeSubstrateee (%) of Productee (%) of SMReference
1PCLHydrolysisAromatic MBH Acetates>90>90[4]
2CAL-BAcylation2-Phenylethanol Derivatives99.776.9[8]
3CALBHydrolysisChlorohydrin Acetate9796[9]

Conclusion and Future Outlook

The catalytic functionalization of this compound provides a rich platform for the synthesis of valuable and complex molecules. The choice of catalytic method—be it Lewis acid-promoted cyclization, palladium-catalyzed cross-coupling, organocatalytic ring-opening, or enzymatic resolution—offers chemists a powerful toolkit to tailor the reactivity and selectivity of this versatile building block. The protocols and insights provided in this guide are intended to serve as a starting point for further exploration and optimization in the design of novel synthetic routes for drug discovery and development. Future research in this area will likely focus on the development of even more efficient and stereoselective catalytic systems, as well as the expansion of the substrate scope to include a wider range of nucleophiles and coupling partners.

References

  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry.
  • Borhan, B. et al. (2001). The structural factors that control regio- and stereoselectivity of Lewis-acid mediated cyclizations of protected epoxy diols have been examined. Journal of the American Chemical Society.
  • Pu, X., Qi, X., & Ready, J. M. (2009). Allenes in Asymmetric Catalysis: Asymmetric Ring Opening of meso-Epoxides Catalyzed by Allene-Containing Phosphine Oxides. Journal of the American Chemical Society, 131(30), 10364–10365.
  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005). Catalytic asymmetric ring opening of meso-epoxides with aromatic amines in water. Organic Letters, 7(21), 4593–4595. [Link]

  • Wang, Z., Kuninobu, Y., & Kanai, M. (2015). Palladium-Catalyzed Oxirane-Opening Reaction with Arenes via C–H Bond Activation. Journal of the American Chemical Society, 137(19), 6140–6143. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). A new, stereoselective, palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. Journal of the American Chemical Society, 126(6), 1620–1621.
  • Yin, G., & Yin, D. (2010). Palladium-catalyzed intermolecular Heck reaction of alkyl halides.
  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Figshare. [Link]

  • Azoulay, S., Manabe, K., & Kobayashi, S. (2005). Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. Organic Chemistry Portal. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides.
  • Wessjohann, L. A., & Scheid, G. (2000). Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. Chirality, 12(4), 245-251.
  • Hryshova, A., et al. (2021). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. Chemistry of Heterocyclic Compounds, 57(1), 84-90.
  • Rodríguez, S., et al. (2023).
  • Chen, W., & Zhang, H. (2021). Lewis acid mediated cyclization: synthesis of 2 spirocyclohexylindolines. Organic & Biomolecular Chemistry, 19(18), 4043-4047.
  • Reddy, B. V. S., et al. (2014). Scandium-catalyzed tandem selective oxirane ring-opening/Friedel-Crafts alkylation: a facile access to[5][10]oxazino[4,3-a]indoles and 3,4-dihydro-1H-pyrrolo[2,1-c][5][10]oxazines. Organic & Biomolecular Chemistry, 12(35), 6869-6877.

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  • Hartung, J., et al. (2014). Annulated and bridged tetrahydrofurans from alkenoxyl radical cyclization. Organic & Biomolecular Chemistry, 12(41), 8288-8307.
  • Forró, E., & Fülöp, F. (2018). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 23(11), 2896.
  • Zhang, Y., et al. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)
  • Óskarsson, T., et al. (2021). Lipase Catalyzed Synthesis of Enantiopure Precursors and Derivatives for β-Blockers Practolol, Pindolol and Carteolol. Molecules, 26(21), 6479.
  • Pu, X., Qi, X., & Ready, J. M. (2009). Asymmetric Ring Opening of meso-Epoxides Catalyzed by Allene-Containing Phosphine Oxides. Organic Chemistry Portal. [Link]

  • Pellissier, H. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. Accounts of Chemical Research, 55(8), 1135-1148.
  • Uenishi, J., et al. (1999). Synthesis of trans-Fused Tetrahydropyrans via Intramolecular Cyclization of α-Bromo-γ′-hydroxy Ketones. Synlett, 1999(1), 77-79.
  • Lin, C. H., & Luh, T. Y. (2013). Lewis acid-promoted cyclization reactions of alkenyl ethenetricarboxylates: stereoselective synthesis of 2-oxotetrahydrofurans and 2-oxopyrrolidines. The Journal of Organic Chemistry, 78(17), 8405–8416.
  • Wang, X., et al. (1995). Enhanced reactivity and enantioselectivity in lipase-catalysed hydrolysis of 12-crown-4 ester via crown ether–metal complexation.
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Sources

The Versatile Bifunctional Building Block: 2-(4-Bromobutyl)oxirane in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to Molecular Complexity

In the intricate world of natural product synthesis, the strategic selection of starting materials is paramount to the efficiency and elegance of a synthetic route. Among the vast arsenal of chemical building blocks, bifunctional molecules that offer orthogonal reactivity are of particular interest, enabling the sequential and controlled construction of complex molecular architectures. 2-(4-Bromobutyl)oxirane stands out as a prime example of such a versatile synthon. Possessing a reactive epoxide ring and a primary alkyl bromide, this molecule provides two distinct electrophilic sites, paving the way for a diverse array of synthetic transformations. This application note delves into the utility of this compound as a cornerstone in the synthesis of bioactive natural products, providing detailed protocols and mechanistic insights for researchers in organic synthesis, medicinal chemistry, and drug development.

The inherent reactivity of the epoxide allows for nucleophilic ring-opening to install a variety of functional groups with concomitant generation of a secondary alcohol. Simultaneously, the bromobutyl chain serves as a handle for subsequent carbon-carbon or carbon-heteroatom bond formation, most notably through intramolecular cyclization to forge key heterocyclic rings, such as the tetrahydrofuran moiety, which is a prevalent structural motif in numerous biologically active natural products.

Physicochemical Properties and Reactivity Profile

This compound is a colorless liquid with the molecular formula C₆H₁₁BrO and a molecular weight of 179.05 g/mol . Its structure combines the high ring strain of an epoxide with the classic electrophilicity of an alkyl halide, dictating its reactivity profile.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 21746-88-3PubChem
Molecular Formula C₆H₁₁BrOPubChem
Molecular Weight 179.05 g/mol PubChem
Boiling Point 95-97 °C at 15 mmHgCommercial Supplier Data
Density 1.35 g/mL at 25 °CCommercial Supplier Data

The reactivity of this compound is characterized by two primary reaction pathways:

  • Epoxide Ring-Opening: The strained three-membered ring is susceptible to attack by a wide range of nucleophiles. Under basic or neutral conditions, the attack generally occurs at the less substituted carbon (C1) via an Sₙ2 mechanism.[1][2] In acidic conditions, the epoxide oxygen is first protonated, activating the ring for attack by weaker nucleophiles, which may occur at either the primary or secondary carbon, depending on the specific conditions and the nature of the nucleophile.[3]

  • Nucleophilic Substitution at the Alkyl Bromide: The primary bromide is a good leaving group and can be displaced by various nucleophiles in classic Sₙ2 reactions. This functionality is often exploited after the epoxide has been manipulated.

The true synthetic power of this building block is realized when these two reactive sites are utilized in a concerted or sequential manner, particularly in intramolecular cyclization reactions to form cyclic ethers.

Application in the Synthesis of Tetrahydrofuran-Containing Lignans: The Case of (+)-trans-Burseran

Lignans are a large class of natural products characterized by a dimeric structure formed from two phenylpropanoid units. Many lignans containing a central tetrahydrofuran ring exhibit significant biological activities, including antitumor, antiviral, and anti-inflammatory properties. (+)-trans-Burseran, a lignan isolated from Bursera microphylla, is a representative example that can be strategically synthesized using this compound.

The retrosynthetic analysis of (+)-trans-burseran reveals that the core tetrahydrofuran ring, with its specific trans stereochemistry, can be constructed via an intramolecular Williamson ether synthesis. This key step involves the cyclization of a halo-alkoxide intermediate, which can be directly derived from the reaction of a substituted phenol with this compound.

Synthetic Strategy Overview

The synthesis of (+)-trans-burseran from this compound can be envisioned through the following key transformations:

  • Epoxide Opening with a Phenolic Nucleophile: The synthesis commences with the nucleophilic attack of a suitably protected 3,4-methylenedioxyphenol (sesamol) derivative on the epoxide of this compound. This reaction establishes the ether linkage and generates a secondary alcohol.

  • Intramolecular Cyclization: Subsequent deprotonation of the newly formed alcohol with a base generates an alkoxide, which then undergoes an intramolecular Sₙ2 reaction, displacing the bromide to form the crucial tetrahydrofuran ring.

  • Introduction of the Second Aryl Group: The final stage of the synthesis involves the introduction of the 3,4,5-trimethoxyphenyl group. This can be achieved through various cross-coupling methodologies.

G cluster_0 Retrosynthetic Analysis of (+)-trans-Burseran Burseran (+)-trans-Burseran Intermediate_1 Alkoxy Bromide Intermediate Building_Blocks This compound + Substituted Phenol

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-6-(3,4-methylenedioxyphenoxy)hexan-2-ol

This protocol details the crucial epoxide ring-opening step, which sets the stage for the subsequent cyclization.

Materials:

  • This compound (1.0 eq)

  • Sesamol (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetone, anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sesamol and anhydrous acetone.

  • Add anhydrous potassium carbonate to the solution and stir the suspension for 15 minutes at room temperature.

  • Add this compound dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-bromo-6-(3,4-methylenedioxyphenoxy)hexan-2-ol.

Causality: The use of a weak base like potassium carbonate is sufficient to deprotonate the phenol, forming the phenoxide nucleophile. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. The reaction is heated to reflux to ensure a reasonable reaction rate.

Protocol 2: Intramolecular Cyclization to form the Tetrahydrofuran Ring

This protocol describes the key ring-forming step to construct the core of the lignan.

Materials:

  • 1-Bromo-6-(3,4-methylenedioxyphenoxy)hexan-2-ol (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 1-bromo-6-(3,4-methylenedioxyphenoxy)hexan-2-ol in anhydrous THF dropwise to the sodium hydride suspension.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the tetrahydrofuran derivative.

Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the secondary alcohol to form the alkoxide. The subsequent intramolecular Sₙ2 attack of the alkoxide on the primary alkyl bromide is entropically favored, leading to the formation of the five-membered tetrahydrofuran ring.[4] The use of an aprotic solvent like THF is crucial to prevent protonation of the highly reactive sodium hydride and the intermediate alkoxide.

G cluster_1 Key Synthetic Steps Start This compound + Sesamol Step1 Epoxide Ring-Opening (K₂CO₃, Acetone) Intermediate 1-Bromo-6-(3,4-methylenedioxyphenoxy)hexan-2-ol Step2 Intramolecular Cyclization (NaH, THF) THF_Product Tetrahydrofuran Intermediate Step3 Further Functionalization (e.g., Cross-Coupling) Final_Product (+)-trans-Burseran

Mechanistic Insights: Stereochemical Control

The stereochemistry of the final natural product is critically dependent on the stereochemistry of the starting this compound and the mechanism of the ring-opening and cyclization steps. If an enantiomerically pure epoxide is used, the Sₙ2 attack of the phenoxide will proceed with inversion of configuration at the stereocenter. The subsequent intramolecular cyclization is also an Sₙ2 process and occurs with inversion of configuration at the carbon bearing the bromine. However, since this carbon is not a stereocenter in the intermediate, the stereochemistry of the final product is determined by the initial epoxide opening. To achieve the desired trans relationship in the final product, the appropriate enantiomer of the starting epoxide must be chosen.

Conclusion and Future Outlook

This compound has proven to be a highly effective and versatile building block for the stereoselective synthesis of complex natural products. Its bifunctional nature allows for the strategic and controlled introduction of key structural motifs, as exemplified by the synthesis of the tetrahydrofuran core of (+)-trans-burseran. The protocols outlined in this application note provide a practical guide for researchers to utilize this valuable synthon in their own synthetic endeavors.

The principles demonstrated here can be extended to the synthesis of a wide range of other natural products containing substituted tetrahydrofuran rings and other cyclic ethers. Future applications could involve the use of chiral catalysts for the enantioselective opening of the epoxide, further expanding the utility of this building block in asymmetric synthesis. As the demand for novel therapeutic agents continues to grow, the importance of efficient and flexible synthetic strategies, enabled by building blocks like this compound, will undoubtedly increase.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Jagtap, P. R., Císařová, I., & Jahn, U. (2017). Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification reactions as key steps. Organic & Biomolecular Chemistry, 16(1), 68-76. [Link]

  • Qu, X., et al. (2020). Two types of intramolecular epoxide‐opening cyclizations and previously proposed biosynthesis of marine ladder polyethers. Angewandte Chemie International Edition, 59(35), 15066-15070. [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. [Link]

  • Chemistry LibreTexts. (2024). 4.6: Reactions of Epoxides - Ring-opening. [Link]

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  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]

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  • RSC Publishing. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. [Link]

  • PubMed. (2014). Stereoselective synthesis of 2,6-trans-tetrahydropyran via primary diamine-catalyzed oxa-conjugate addition reaction of α,β-unsaturated ketone. [Link]

  • OpenRiver. (2025). Progress Towards the Synthesis of trans-4-Bromo-2-Heptene. [Link]

  • The Wender Group at Stanford University. (n.d.). Total Synthesis. [Link]

  • ChemRxiv. (2023). Natural Products Inspired [3 + 2] Cycloaddition Enables Efficient Syntheses of Lignans. [Link]

  • National Institutes of Health. (2022). Synthesis of cis-thiiranes as diastereoselective access to epoxide congeners via 4π-electrocyclization of thiocarbonyl ylides. [Link]

  • National Institutes of Health. (2017). Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. [Link]

  • Zhang, W., & Chen, Y. (2025). Advances in the Total Synthesis of Angular Triquinane-Type Natural Products. Molecules, 30(3), 3956. [Link]

  • National Institutes of Health. (2017). Oxidative Cyclization in Natural Product Biosynthesis. [Link]

  • ResearchGate. (2017). Scheme 4 Total synthesis of tetrahydrofuran lignans 16 and 17 by... [Link]

  • Bertrand, M., et al. (n.d.). Total Syntheses :: Reaction scheme for total synthesis of the natural product Santalene, β. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation Reactions of 2-(4-Bromobutyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of 2-(4-bromobutyl)oxirane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bifunctional reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and optimize your experimental outcomes.

Introduction: The Challenge of Chemoselectivity

This compound is a valuable building block, possessing two distinct electrophilic sites: a strained epoxide ring and a primary alkyl bromide. This duality presents a significant chemoselectivity challenge. A nucleophile can attack the epoxide, leading to a ring-opening reaction, or it can displace the bromide via an SN2 reaction. Furthermore, the initial product of the epoxide opening, a γ-bromoalcohol, can undergo a subsequent intramolecular cyclization to yield a substituted tetrahydrofuran. Understanding and controlling these competing reaction pathways is paramount to achieving the desired product in high yield and purity.

This guide will provide you with the foundational knowledge and practical strategies to selectively target the desired reaction pathway and troubleshoot common experimental hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the alkylation of this compound in a question-and-answer format.

Issue 1: Low Yield of the Desired Product and a Mixture of Byproducts.

Question: I am attempting to alkylate the epoxide of this compound with a Grignard reagent, but I am getting a low yield of my target alcohol, along with several unidentified byproducts. What is going wrong?

Answer: This is a classic chemoselectivity problem. The Grignard reagent, being a strong nucleophile and a strong base, can react at multiple sites. Let's break down the likely causes and solutions.

Potential Causes:

  • Lack of Chemoselectivity: Grignard reagents are "hard" nucleophiles and tend to react kinetically at the most electrophilic and sterically accessible site. Due to the significant ring strain of about 13 kcal/mol, the epoxide is highly reactive.[1] Therefore, Grignard reagents will preferentially attack the less substituted carbon of the epoxide ring in an SN2-like fashion.[2][3] However, reaction at the primary alkyl bromide can still occur, leading to a mixture of products.

  • Intramolecular Cyclization: The initial product of the epoxide ring-opening is a γ-bromoalcohol. The resulting alkoxide, before aqueous workup, or the alcohol itself upon addition of a base, can undergo an intramolecular SN2 reaction (a Williamson ether synthesis) to form a 2-substituted tetrahydrofuran.[4][5] This is a very common and often undesired side reaction.

  • Grignard Reagent Degradation: Grignard reagents are highly sensitive to moisture and air. Any protic source will quench the reagent, reducing its effective concentration and leading to incomplete reactions.

Troubleshooting Strategies:

  • Optimize the Grignard Reaction Conditions:

    • Temperature: Perform the reaction at a low temperature (e.g., -78 °C to 0 °C). This can enhance the kinetic preference for the more reactive epoxide over the alkyl bromide.

    • Addition Rate: Add the Grignard reagent slowly to the solution of this compound. This helps to maintain a low concentration of the nucleophile and can improve selectivity.

    • Solvent: Use anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).

  • Consider a Softer Nucleophile for Alkyl Bromide Alkylation: If your goal is to alkylate the primary bromide, a Grignard reagent is not the ideal choice. Instead, consider using an organocuprate (Gilman reagent, R₂CuLi). Organocuprates are "softer" nucleophiles and are excellent for SN2 reactions with primary alkyl halides, while being significantly less reactive towards epoxides.[6][7]

  • Suppress Intramolecular Cyclization:

    • Quench at Low Temperature: After the initial alkylation of the epoxide, quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl) at a low temperature before allowing the reaction to warm to room temperature. This will protonate the intermediate alkoxide, preventing it from acting as an internal nucleophile.

    • Avoid Excess Base: If the reaction is worked up under basic conditions, the risk of cyclization increases.

Issue 2: The Major Product is a Tetrahydrofuran Derivative, Not the Expected Bromoalcohol.

Question: My reaction with an organolithium reagent successfully opened the epoxide ring, but after workup, my main product is a substituted tetrahydrofuran. How can I prevent this cyclization?

Answer: This is a clear case of an intramolecular Williamson ether synthesis. The intermediate alkoxide formed after the epoxide opening is perfectly positioned to attack the bromine-bearing carbon in a 5-exo-tet cyclization, which is kinetically and thermodynamically favorable.

Causality and Control:

The rate of this intramolecular cyclization is dependent on the basicity of the medium and the temperature.

  • Promoting Cyclization (if desired): If the tetrahydrofuran is the target molecule, you can encourage cyclization by:

    • Adding a non-nucleophilic base like sodium hydride (NaH) after the initial epoxide opening to ensure complete deprotonation of the alcohol.[4]

    • Warming the reaction mixture after the nucleophilic addition to provide the activation energy for the intramolecular SN2 reaction.

  • Suppressing Cyclization: To isolate the bromoalcohol, you must prevent the formation and reaction of the intermediate alkoxide.

    • Acidic Quench: As mentioned previously, a rapid quench with a proton source at low temperature is the most effective method. This protonates the alkoxide to the less nucleophilic alcohol.

    • Careful Workup: Avoid basic workup conditions. If a basic wash is necessary, perform it quickly and at a low temperature.

Frequently Asked Questions (FAQs)

Q1: Which electrophilic site of this compound is more reactive?

A1: The reactivity depends on the nature of the nucleophile.

  • With "hard" nucleophiles like Grignard reagents and organolithium reagents, the strained epoxide ring is generally the more reactive site due to the release of ring strain upon opening.[1][2] The attack will occur at the less sterically hindered carbon of the epoxide.[3]

  • With "soft" nucleophiles like organocuprates, cyanides, or thiolates, the primary alkyl bromide is a better electrophile for SN2 displacement.[6]

Q2: Can I selectively open the epoxide ring without affecting the bromide using a strong nucleophile?

A2: Yes, this is often achievable, particularly with Grignard and organolithium reagents at low temperatures. The key is to exploit the higher intrinsic reactivity of the strained epoxide. Careful control of reaction conditions (low temperature, slow addition) is crucial to maximize chemoselectivity.

Q3: What is the expected stereochemistry of the epoxide ring-opening?

A3: The ring-opening of an epoxide with a strong nucleophile under neutral or basic conditions proceeds via an SN2 mechanism . This results in an inversion of stereochemistry at the carbon atom that is attacked by the nucleophile.

Q4: Are there any alternative methods to alkylate the carbon chain without opening the epoxide?

A4: Yes. As mentioned, using a Gilman reagent (organocuprate) is a standard method to achieve selective SN2 displacement on the primary alkyl bromide while leaving the epoxide intact.[6][7]

Experimental Protocols

Protocol 1: Chemoselective Epoxide Alkylation with a Grignard Reagent

This protocol aims to favor the alkylation at the epoxide, yielding a γ-bromoalcohol.

  • Preparation:

    • Thoroughly dry all glassware (flame-dried under vacuum or oven-dried at >120 °C for several hours).

    • Use anhydrous solvents. THF can be distilled from sodium/benzophenone.

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) dissolved in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition:

    • Slowly add the Grignard reagent (1.1 eq) dropwise via a syringe to the stirred solution of the epoxide over 30-60 minutes.

    • Monitor the reaction by TLC or GC-MS.

  • Quenching:

    • Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature.

  • Workup:

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Protocol 2: Intramolecular Cyclization to a Substituted Tetrahydrofuran

This protocol assumes the epoxide has already been opened to form the γ-bromoalcohol.

  • Preparation:

    • Dissolve the crude or purified γ-bromoalcohol in anhydrous THF.

  • Base Addition:

    • To the stirred solution at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. (Caution: Hydrogen gas is evolved).

  • Cyclization:

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or GC-MS until the starting bromoalcohol is consumed.

  • Workup:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification:

    • Purify the crude product by flash column chromatography.

Data Summary

Nucleophile TypePrimary Target SiteKey ConditionsExpected ProductPotential Side Product(s)
Grignard Reagent (RMgX) EpoxideLow temp (-78 to 0 °C), slow additionγ-BromoalcoholAlkylation at bromide, Tetrahydrofuran
Organolithium (RLi) EpoxideLow temp (-78 to 0 °C)γ-BromoalcoholTetrahydrofuran
Organocuprate (R₂CuLi) Alkyl BromideLow temp (-78 to 0 °C)Alkylated EpoxideEpoxide opening
Alkoxide (RO⁻) Epoxide (if external)VariesBromo-etherAlkylation at bromide
Internal Alkoxide Alkyl BromideRT to refluxTetrahydrofuran-

Visualizations

Reaction Pathways of this compound

reaction_pathways cluster_start Starting Material cluster_products Potential Products Start This compound Bromoalcohol γ-Bromoalcohol (Epoxide Opening) Start->Bromoalcohol  Grignard/Organolithium  (Major Pathway) AlkylatedEpoxide Alkylated Epoxide (SN2 on Bromide) Start->AlkylatedEpoxide  Gilman Reagent  (Major Pathway) Grignard Grignard (RMgX) (Hard Nucleophile) Gilman Gilman (R₂CuLi) (Soft Nucleophile) THF Tetrahydrofuran (Intramolecular Cyclization) Bromoalcohol->THF  Base (e.g., NaH) or Heat  (Intramolecular SN2)

Caption: Competing reaction pathways for this compound.

Troubleshooting Workflow

troubleshooting_workflow Start Experiment Start: Alkylation of this compound Problem Problem Encountered: Low Yield / Product Mixture Start->Problem Analysis Analyze Product Mixture (NMR, GC-MS) Problem->Analysis IsTHF Is Tetrahydrofuran the Major Side Product? Analysis->IsTHF IsAlkylatedEpoxide Is Alkylated Epoxide the Major Side Product? IsTHF->IsAlkylatedEpoxide No SolutionTHF Suppress Cyclization: - Quench at low temp - Avoid excess base IsTHF->SolutionTHF Yes SolutionAlkylatedEpoxide Targeting Epoxide? - Use hard nucleophile (Grignard) - Lower temperature IsAlkylatedEpoxide->SolutionAlkylatedEpoxide Yes SolutionOther General Optimization: - Ensure anhydrous conditions - Check reagent quality - Slow addition of nucleophile IsAlkylatedEpoxide->SolutionOther No End Optimized Reaction SolutionTHF->End SolutionAlkylatedEpoxide->End SolutionOther->End

Caption: A workflow for troubleshooting unexpected results.

References

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Master Organic Chemistry. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • Khan Academy. (n.d.). Ring opening reactions of epoxides: Acid-catalyzed. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2017, November 28). Gilman Organocuprate Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 12). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. Retrieved from [Link]

  • YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Retrieved from [Link]

Sources

Technical Support Center: Navigating Reactions of 2-(4-Bromobutyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Bromobutyl)oxirane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile bifunctional reagent. Here, we address common challenges and frequently asked questions regarding side product formation in reactions involving this compound. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments, optimize your reaction conditions, and ensure the integrity of your synthetic pathways.

Introduction to the Reactivity of this compound

This compound is a valuable building block in organic synthesis due to its two reactive electrophilic sites: a strained oxirane (epoxide) ring and a primary alkyl bromide. This dual functionality allows for a variety of synthetic transformations but also presents a challenge in controlling selectivity and minimizing the formation of unwanted side products. The outcome of a reaction is highly dependent on the nature of the nucleophile, the reaction conditions (e.g., temperature, solvent, and stoichiometry), and the presence of acids or bases.

This guide will delve into the common side products encountered, the mechanisms of their formation, and provide detailed troubleshooting protocols to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I am observing the formation of a cyclic ether instead of the expected product from the nucleophilic attack on the epoxide. What is happening and how can I prevent it?

Answer:

This is a common issue arising from the intramolecular cyclization of the starting material or a reaction intermediate. The close proximity of the nucleophilic oxygen of the epoxide (once opened) and the electrophilic carbon of the alkyl bromide can lead to the formation of five- or six-membered cyclic ethers.

Mechanism of Intramolecular Cyclization:

Under both acidic and basic conditions, the epoxide ring can be opened by a nucleophile. If the nucleophile is an external reagent, an intermediate is formed which can then undergo an intramolecular SN2 reaction. The alkoxide formed from the ring-opening can act as an internal nucleophile, attacking the carbon bearing the bromine atom.

According to Baldwin's rules, which predict the feasibility of ring-closing reactions, both 5-exo-tet and 6-endo-tet cyclizations are favored processes.[1][2][3]

  • 5-exo-tet cyclization: Attack of the oxygen on the terminal carbon of the butyl chain results in the formation of a substituted tetrahydrofuran derivative.

  • 6-endo-tet cyclization: Attack of the oxygen on the carbon of the epoxide ring can lead to a tetrahydropyran derivative.

The regioselectivity of the initial epoxide ring opening will determine which cyclic ether is formed.

G reagent This compound intermediate Ring-Opened Intermediate (Alkoxide) reagent->intermediate Nucleophilic Attack thf Tetrahydrofuran Derivative (5-exo-tet) intermediate->thf Intramolecular Cyclization thp Tetrahydropyran Derivative (6-endo-tet) intermediate->thp Intramolecular Cyclization

Troubleshooting Guide:

Issue Potential Cause Recommended Solution
Formation of Tetrahydrofuran/Tetrahydropyran Derivatives Intramolecular cyclization is competing with the desired intermolecular reaction.1. Low Temperature: Perform the reaction at the lowest possible temperature to disfavor the entropically favored intramolecular cyclization. 2. High Concentration of Nucleophile: Use a significant excess of the external nucleophile to favor the intermolecular pathway. 3. Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to avoid premature epoxide opening. A strong, non-nucleophilic base will favor deprotonation of a nucleophile over direct attack on the epoxide.

Experimental Protocol to Minimize Intramolecular Cyclization:

  • Setup: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound in a suitable anhydrous solvent (e.g., THF, DCM) to a pre-cooled solution (-78 °C) of the external nucleophile (3-5 equivalents).

  • Addition: Add the epoxide solution dropwise over an extended period to maintain a low concentration of the electrophile.

  • Reaction: Stir the reaction mixture at the low temperature for several hours, monitoring the progress by TLC or GC-MS.

  • Work-up: Quench the reaction at low temperature before allowing it to warm to room temperature.

FAQ 2: My reaction is producing a significant amount of a diol, and my desired product yield is low. What is the source of this diol?

Answer:

The formation of a diol, specifically 6-bromohexane-1,2-diol, is a result of the hydrolysis of the epoxide ring. This can occur under both acidic and basic conditions if water is present in the reaction mixture.[4][5][6]

Mechanism of Hydrolysis:

  • Acid-Catalyzed Hydrolysis: Trace amounts of acid can protonate the epoxide oxygen, making it a better leaving group. Water, acting as a nucleophile, then attacks one of the epoxide carbons.[5]

  • Base-Catalyzed Hydrolysis: Hydroxide ions, if present, can directly attack the epoxide ring in an SN2 fashion.[6]

G reagent This compound diol 6-Bromohexane-1,2-diol reagent->diol H₂O / H⁺ or OH⁻

Troubleshooting Guide:

Issue Potential Cause Recommended Solution
Formation of 6-Bromohexane-1,2-diol Presence of water in the reaction mixture.1. Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system. 2. Dry Reagents: Ensure that all reagents, including the nucleophile and any additives, are anhydrous. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent the introduction of atmospheric moisture.
FAQ 3: I am observing high molecular weight species in my reaction mixture, suggesting oligomerization or polymerization. How can I avoid this?

Answer:

Oligomerization or polymerization can occur when the alkoxide formed from the ring-opening of one epoxide molecule attacks the epoxide of another molecule. This chain reaction can lead to a mixture of oligomers and polymers, reducing the yield of the desired monomeric product.[7]

Mechanism of Oligomerization:

This side reaction is more likely to occur under conditions where the concentration of the external nucleophile is low, or if the nucleophilicity of the resulting alkoxide is high.

G reagent1 This compound dimer Dimer reagent1->dimer Nucleophilic attack from a ring-opened molecule reagent2 This compound oligomer Oligomer/Polymer dimer->oligomer Chain Propagation

Troubleshooting Guide:

Issue Potential Cause Recommended Solution
Formation of Oligomers/Polymers Low concentration of the desired nucleophile, allowing the intermediate alkoxide to act as a nucleophile.1. Controlled Addition: Add the this compound slowly to a solution containing an excess of the nucleophile. This ensures that the epoxide is more likely to react with the intended nucleophile rather than another epoxide molecule. 2. Lower Reaction Temperature: Conducting the reaction at a lower temperature can reduce the rate of polymerization. 3. Choice of Solvent: Use a solvent that effectively solvates the intermediate alkoxide, potentially reducing its nucleophilicity towards another epoxide molecule.
FAQ 4: My nucleophile seems to be reacting at the alkyl bromide instead of the epoxide. How can I control the regioselectivity?

Answer:

The alkyl bromide and the epoxide are both electrophilic sites. A strong, "soft" nucleophile might preferentially attack the alkyl bromide via an SN2 reaction, especially if the reaction conditions do not favor epoxide opening.

Factors Influencing Regioselectivity:

  • Hard and Soft Nucleophiles (HSAB Theory): "Hard" nucleophiles (e.g., alkoxides, hydroxide) tend to react at the "harder" electrophilic center, which is the carbon of the epoxide. "Soft" nucleophiles (e.g., thiolates, iodide) may have a higher propensity to react at the "softer" alkyl bromide center.

  • Reaction Conditions: Acidic conditions activate the epoxide, making it a more favorable site for nucleophilic attack.[8] Basic conditions with a strong, hard nucleophile will also favor attack at the less sterically hindered carbon of the epoxide.[9]

Troubleshooting Guide:

Issue Potential Cause Recommended Solution
Nucleophilic Attack at Alkyl Bromide The nucleophile has a higher affinity for the alkyl bromide under the given conditions.1. Acid Catalysis: For weak nucleophiles, adding a catalytic amount of a Lewis or Brønsted acid can activate the epoxide and direct the attack to the oxirane ring. 2. Choice of Nucleophile: If possible, consider using a "harder" nucleophile. 3. Protect the Epoxide (Indirectly): In a multi-step synthesis, it might be feasible to perform the substitution at the bromide first, and then carry out the epoxide chemistry in a subsequent step.

Summary of Common Side Products and Mitigation Strategies

Side Product Formation Pathway Key Mitigation Strategies
Tetrahydrofuran/Tetrahydropyran Derivatives Intramolecular CyclizationLow temperature, high concentration of external nucleophile.
6-Bromohexane-1,2-diol HydrolysisAnhydrous reaction conditions, inert atmosphere.
Oligomers/Polymers Intermolecular reaction of epoxide with ring-opened intermediateSlow addition of epoxide to excess nucleophile, low temperature.
Product of SN2 at Alkyl Bromide Nucleophilic attack on the C-Br bondUse of acid catalysis for weak nucleophiles, choice of a "harder" nucleophile.

Concluding Remarks

The successful application of this compound in synthesis hinges on a thorough understanding of its reactivity and the potential for side product formation. By carefully controlling reaction parameters such as temperature, concentration, and the choice of reagents and solvents, it is possible to significantly minimize the formation of these unwanted byproducts. This guide provides a starting point for troubleshooting common issues. For more complex challenges, a deeper investigation into the specific reaction mechanism and the properties of the nucleophile in use is recommended.

References

  • Baldwin, J. E. Rules for Ring Closure. J. Chem. Soc., Chem. Commun.1976, (18), 734–736.
  • Baldwin's rules - Wikipedia. [Link]

  • Baldwin's Rules for Ring Closure Reactions. [Link]

  • Two types of intramolecular epoxide‐opening cyclizations and previously... - ResearchGate. [Link]

  • HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes - PMC - NIH. [Link]

  • The Baldwin Rules: Insights in Advanced Organic Chemistry 20 - YouTube. [Link]

  • Epoxides Ring-Opening Reactions - Chemistry Steps. [Link]

  • Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition. [Link]

  • Epoxides - The Outlier Of The Ether Family - Master Organic Chemistry. [Link]

  • Reactions of Epoxides: Ring-opening - Chemistry LibreTexts. [Link]

  • Applying Epoxides in Multi-step Synthesis - YouTube. [Link]

  • Tetrahydrofuran synthesis - Organic Chemistry Portal. [Link]

  • Epoxide-Functionalized Solid Surfaces | Chemistry of Materials - ACS Publications. [Link]

  • Synthesis of 4-aryl tetrahydropyrans from epoxides and allyltrimethylsilane - ResearchGate. [Link]

  • Tetrahydrofuran Derivatives from Epoxides via Group Transfer Cyclization or Reductive Radical Cyclization of Organotellurium and Organoselenium Intermediates | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Epoxide-Functionalized Solid Surfaces - ResearchGate. [Link]

  • Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps. [Link]

  • Nucleophilic Substitution Reactions Competing Nucleophiles - YouTube. [Link]

  • Epoxide - Wikipedia. [Link]

  • Epoxide Reactions in Acidic and Basic conditions-Regioselectivity - YouTube. [Link]

  • REACTIONS OF EPOXY WITH OTHER FUNCTIONAL GROUPS AND THE ARISING SEC.HYDROXYL GROUPS. [Link]

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated - CORE. [Link]

  • SYNTHESIS AND MODIFICATION OF AN EPOXIDE-CONTAINING POLYMER PREPARED USING RING OPENING METATHESIS POLYMERIZATION (ROMP) - Scholarly Works @ SHSU. [Link]

  • Formal [3+2] Cycloaddition Reactions of Electron-Rich Aryl Epoxides with Alkenes under Lewis Acid Catalysis Affording Tetrasubstituted Tetrahydrofurans - MDPI. [Link]

  • Epoxide reactions | Organic Chemistry 1: An open textbook - Lumen Learning. [Link]

  • Synthesis of Diastereomerically and Enantiomerically Pure 2,3-Disubstituted Tetrahydrofurans Using a Sulfoxonium Ylide - MSU Chemistry. [Link]

  • This compound | C6H11BrO | CID 12749918 - PubChem. [Link]

Sources

Technical Support Center: Purification of 2-(4-Bromobutyl)oxirane Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(4-Bromobutyl)oxirane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of your reaction mixtures.

Introduction: The Challenge of Purifying this compound

This compound, a key intermediate in many synthetic pathways, is typically synthesized by the epoxidation of 6-bromo-1-hexene. While the synthesis itself is relatively straightforward, isolating the pure product from the reaction mixture can present several challenges. The primary impurity is the byproduct from the oxidizing agent, typically meta-chlorobenzoic acid (m-CBA) if meta-chloroperoxybenzoic acid (m-CPBA) is used. Furthermore, the inherent reactivity of the epoxide ring and the presence of a bromo-substituent can lead to side products, particularly under non-optimal work-up or purification conditions. This guide provides practical, field-proven insights to help you navigate these challenges and obtain a highly pure product.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the purification of this compound.

Q1: What are the main impurities I should expect in my crude reaction mixture after the epoxidation of 6-bromo-1-hexene with m-CPBA?

A1: The primary impurities are:

  • meta-Chlorobenzoic acid (m-CBA): This is the byproduct of the m-CPBA oxidant.[1]

  • Unreacted 6-bromo-1-hexene: Incomplete reaction will leave starting material in your mixture.

  • Residual m-CPBA: If an excess of the oxidant was used.

  • Ring-opened byproducts: Epoxides can undergo hydrolysis to form diols, especially in the presence of acid and water.[2]

Q2: How can I quickly remove the bulk of the meta-chlorobenzoic acid (m-CBA) byproduct after the reaction?

A2: An aqueous basic wash is the most common and effective method.[3] After quenching any remaining m-CPBA (e.g., with sodium sulfite), washing the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) will convert the m-CBA into its water-soluble sodium salt, which is then easily removed in the aqueous phase.[3]

Q3: Is this compound stable on silica gel during flash chromatography?

A3: Generally, yes. Most epoxides are stable enough to be purified by silica gel chromatography without significant degradation.[4] However, prolonged exposure to the acidic surface of silica gel can potentially lead to ring-opening. To mitigate this, it is advisable to use a relatively non-polar eluent system and to perform the chromatography as quickly as possible. In some cases, the silica gel can be neutralized by pre-treating it with a base like triethylamine.

Q4: How can I monitor the progress of my column chromatography?

A4: Thin-layer chromatography (TLC) is the best method. You can spot your crude mixture and the collected fractions on a TLC plate. To visualize the spots, you can use:

  • UV light (254 nm): If your starting material or byproducts are UV-active.[5]

  • Potassium permanganate (KMnO₄) stain: This will visualize the unreacted alkene (6-bromo-1-hexene) as a yellow spot on a purple background.[6][7]

  • p-Anisaldehyde stain: This is a general-purpose stain that can visualize the epoxide and other functional groups, often with distinct colors upon heating.[7]

  • Iodine chamber: This is another general method for visualizing organic compounds.[7]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the purification process.

Troubleshooting Scenario 1: Persistent m-CBA Contamination

Issue: After a standard aqueous work-up with sodium bicarbonate, you still observe a significant amount of m-CBA in your crude product by TLC or NMR.

Root Cause Analysis and Solutions:

  • Incomplete Quenching of m-CPBA: Unreacted m-CPBA will hydrolyze to m-CBA during the work-up.

    • Solution: Ensure complete quenching of excess m-CPBA before the basic wash. A common method is to add a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) and stir for 15-30 minutes.[3] You can test for the presence of peroxides using starch-iodide paper.

  • Insufficient Basic Wash: The amount or concentration of the bicarbonate solution may be inadequate to neutralize and extract all the m-CBA.

    • Solution: Perform multiple washes with saturated sodium bicarbonate solution. Ensure vigorous mixing during the extraction to maximize contact between the organic and aqueous phases.

  • Precipitation of m-CBA: In some organic solvents, m-CBA can precipitate out, making it difficult to remove with an aqueous wash.

    • Solution: After quenching, you can cool the reaction mixture to 0°C to encourage precipitation of m-CBA, which can then be removed by filtration before proceeding with the aqueous work-up.[8]

Workflow for Efficient m-CBA Removal:

mCBA_Removal start Crude Reaction Mixture quench Quench excess m-CPBA (e.g., Na2SO3 solution) start->quench wash Wash with sat. NaHCO3 (aq) (2-3 times) quench->wash separate Separate Organic Layer wash->separate dry Dry with Na2SO4 or MgSO4 separate->dry concentrate Concentrate in vacuo dry->concentrate end Crude Product (m-CBA free) concentrate->end

Caption: Workflow for the efficient removal of m-CBA.

Troubleshooting Scenario 2: Co-elution of Product and Starting Material during Column Chromatography

Issue: this compound and the starting material, 6-bromo-1-hexene, are difficult to separate by flash column chromatography.

Root Cause Analysis and Solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal to achieve good separation between the slightly more polar epoxide and the non-polar alkene.

    • Solution: Develop a better solvent system using TLC. Start with a low polarity eluent like hexane or petroleum ether and gradually add a slightly more polar solvent like ethyl acetate or diethyl ether. Aim for an Rf value of around 0.2-0.3 for the product, with a clear separation from the starting material spot. A common starting point for separating such compounds is a hexane/ethyl acetate gradient.

Data Presentation: TLC Solvent System Development

Eluent System (Hexane:Ethyl Acetate)Rf of 6-bromo-1-hexeneRf of this compoundSeparation (ΔRf)
98:20.850.750.10
95:50.700.550.15
90:100.500.350.15
85:150.400.250.15

As shown in the table, increasing the polarity of the eluent decreases the Rf values of both compounds. A system like 90:10 or 85:15 hexane:ethyl acetate would likely provide good separation on a column.

Experimental Protocol: Flash Column Chromatography

  • Prepare the Column: Dry pack a column with an appropriate amount of silica gel (typically 50-100 times the weight of the crude material for difficult separations).

  • Load the Sample: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and load it onto the column. Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel and dry-load it onto the column.

  • Elute: Begin eluting with a low polarity solvent (e.g., 100% hexane) and gradually increase the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate).

  • Collect Fractions: Collect small fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Scenario 3: Product Loss or Decomposition

Issue: Low yield of this compound after purification, with evidence of byproducts such as diols.

Root Cause Analysis and Solutions:

  • Hydrolysis during Work-up: The epoxide ring can be opened by acidic water. If the reaction is quenched with an acidic solution or if the bicarbonate wash is not sufficient to neutralize all acids, hydrolysis can occur.

    • Solution: Ensure the work-up is always performed under neutral or slightly basic conditions. Use a saturated sodium bicarbonate solution for washing.

  • Decomposition on Silica Gel: As mentioned, prolonged exposure to acidic silica gel can cause ring-opening.

    • Solution: Perform the chromatography as quickly as possible. If the product is particularly sensitive, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina.

  • High Temperatures during Solvent Removal: this compound may be thermally sensitive.

    • Solution: Use a rotary evaporator with a water bath at a moderate temperature (e.g., 30-40 °C) to remove the solvent. For final drying, use a high vacuum at room temperature.

Decision Tree for Diagnosing Product Loss:

Product_Loss start Low Product Yield check_tlc Analyze crude by TLC. See diol byproduct? start->check_tlc yes_diol Yes check_tlc->yes_diol Yes no_diol No check_tlc->no_diol No workup_issue Potential hydrolysis during work-up. Ensure neutral/basic conditions. yes_diol->workup_issue silica_issue Potential decomposition on silica. Use deactivated silica or run faster. yes_diol->silica_issue temp_issue Potential thermal decomposition. Use lower temp for solvent removal. no_diol->temp_issue

Caption: Troubleshooting product loss.

Part 3: Analytical Characterization

GC-MS Analysis:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing the purity of your this compound.

  • Expected Retention Time: The product will have a longer retention time than the starting material, 6-bromo-1-hexene, due to its slightly higher polarity and boiling point.

  • Mass Spectrum Fragmentation: The mass spectrum of this compound will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion (M+ and M+2) and any fragments containing bromine.[9] Common fragments may arise from the loss of the epoxide ring or cleavage of the butyl chain.

References

  • m-CPBA (meta-chloroperoxybenzoic acid) . Master Organic Chemistry. [Link]

  • What makes an epoxide stable? . Chemistry Stack Exchange. [Link]

  • Visualizing TLC Plates . Chemistry LibreTexts. [Link]

  • Workup: mCPBA Oxidation . University of Rochester. [Link]

  • 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation . Chemistry LibreTexts. [Link]

  • TLC Visualization Methods . [Link]

  • mass spectra - fragmentation patterns . Chemguide. [Link]

  • Synthesis of the bromo-alkyl-oxirane by epoxidation reaction of bromo-alkenes . ResearchGate. [Link]

  • (PDF) Hydrolysis of 2,4-dithiophenobarbital . ResearchGate. [Link]

  • Fragmentation pattern of compound 2 . ResearchGate. [Link]

  • TLC Visualization Reagents . EPFL. [Link]

  • mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes . Doc Brown's Chemistry. [Link]

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Technical Support Center: Troubleshooting Low Conversion Rates with 2-(4-Bromobutyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(4-Bromobutyl)oxirane. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional reagent. Low conversion or unexpected side products can be a significant roadblock in synthesis. This guide provides a structured, in-depth approach to diagnosing and resolving common issues encountered during reactions with this compound, moving beyond simple checklists to explain the underlying chemical principles.

Understanding the Reagent: A Molecule with a Dual Personality

This compound, also known as 6-Bromo-1,2-epoxyhexane, possesses two distinct electrophilic sites: a primary alkyl bromide and a terminal epoxide.[1] The key to a successful reaction lies in understanding and controlling the chemoselectivity of your nucleophile for these two sites.

  • The Epoxide: A three-membered ring with significant ring strain (~13 kcal/mol), making it susceptible to nucleophilic attack even without a traditionally good leaving group.[2] The reaction mechanism for epoxide ring-opening is highly dependent on the reaction conditions.[3][4]

  • The Alkyl Bromide: A classic electrophile that reacts with nucleophiles via an SN2 mechanism.[5]

The challenge—and the opportunity—of this reagent is that reaction conditions that favor nucleophilic attack on one site may activate, deactivate, or lead to side reactions at the other.

Initial Diagnosis: Where Do I Start When My Reaction Fails?

Low conversion is a frustratingly vague symptom. Before altering reaction parameters, a systematic diagnosis is crucial to pinpoint the root cause. The flowchart below outlines a logical progression for troubleshooting.

Troubleshooting_Flowchart cluster_0 Phase 1: Verify Inputs cluster_1 Phase 2: Analyze Reaction Conditions cluster_2 Phase 3: Advanced Solutions Start Low Conversion Observed CheckReagent Q1: Is my this compound pure and stable? Start->CheckReagent CheckNucleophile Q2: Is my nucleophile active and pure? CheckReagent->CheckNucleophile ReagentProblem Purify or acquire new reagent. CheckReagent->ReagentProblem No CheckSolvent Q3: Is my solvent dry and appropriate? CheckNucleophile->CheckSolvent NucleophileProblem Check purity/activity. Use fresh. CheckNucleophile->NucleophileProblem No CheckConditions Q4: Are the reaction conditions (base, temp, time) optimal? CheckSolvent->CheckConditions Inputs OK SolventProblem Dry solvent or choose a different one. CheckSolvent->SolventProblem No CheckSelectivity Q5: Am I observing incorrect regioselectivity or side products? CheckConditions->CheckSelectivity ConsiderCatalyst Q6: Could a phase-transfer catalyst (PTC) help? CheckSelectivity->ConsiderCatalyst Conditions OK ModifyWorkup Q7: Is my workup procedure causing product loss? ConsiderCatalyst->ModifyWorkup End End ModifyWorkup->End Problem Solved

Caption: A step-by-step diagnostic flowchart for troubleshooting low conversion rates.

Part 1: Reagent & Substrate Integrity

Before scrutinizing the reaction mechanism, it is imperative to confirm the quality of your starting materials.

Q: How can I verify the quality of my this compound?

A: Epoxides are susceptible to hydrolysis and polymerization, especially if stored improperly or exposed to trace acids/bases.[6] The alkyl bromide moiety is generally more stable but can undergo slow hydrolysis.

Protocol 1: Quality Verification of this compound

  • Visual Inspection: The compound should be a clear, colorless liquid. Any discoloration or turbidity may suggest decomposition or polymerization.

  • ¹H NMR Spectroscopy: This is the most effective method.

    • Acquire a spectrum in CDCl₃.

    • Expected Peaks: Look for the characteristic signals of the oxirane ring protons (typically between 2.5-3.1 ppm) and the methylene group adjacent to the bromine (a triplet around 3.4 ppm).

    • Signs of Degradation: The presence of broad signals in the 3.5-4.0 ppm range may indicate the formation of diols from epoxide hydrolysis. A significant decrease in the integration of the epoxide protons relative to the alkyl chain protons suggests decomposition.

  • Titration (Advanced): For quantitative analysis, the epoxide content can be determined via titration, for example, by reaction with a known excess of HBr in a non-aqueous solvent followed by back-titration.

Q: My nucleophile is a weak acid (e.g., a phenol or secondary amine). Why isn't it reacting?

A: For a nucleophile to react, it must be sufficiently nucleophilic. Many neutral compounds require deprotonation by a base to become potent nucleophiles. The choice of base is critical.[7]

  • The Causality: The base must be strong enough to deprotonate the nucleophile but not so strong or sterically hindered that it promotes side reactions. The pKa of the base's conjugate acid should be significantly higher than the pKa of the nucleophile. For example, to deprotonate a phenol (pKa ~10), a base like sodium carbonate (pKa of HCO₃⁻ is ~10.3) might be too weak to generate a sufficient concentration of the phenoxide anion, whereas sodium hydride (NaH) or potassium carbonate would be more effective.

  • Troubleshooting Steps:

    • Check pKa Values: Ensure your base is appropriate for your nucleophile.

    • Consider a Stronger, Non-Nucleophilic Base: For sterically hindered substrates, a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective.

    • Verify Base Quality: Some bases, like NaH, can be passivated by an oxide layer. Ensure you are using fresh, reactive material.

Part 2: Controlling Chemoselectivity & Reaction Conditions

The core challenge with this reagent is directing the nucleophile to the desired electrophilic site. This is governed by a combination of Hard and Soft Acid-Base (HSAB) theory, sterics, and reaction conditions.

Q: How do I control whether my nucleophile attacks the epoxide or the alkyl bromide?

A: This is the central question of chemoselectivity. The outcome is a competition between two SN2-type reactions.

  • Epoxide Ring-Opening: The reaction is driven by the release of ring strain.[2]

    • Under Basic/Neutral Conditions (Strong Nucleophiles): The reaction proceeds via a standard SN2 mechanism. The nucleophile will attack the least sterically hindered carbon of the epoxide.[2][8][9] For this compound, this is the terminal CH₂ group of the oxirane.

    • Under Acidic Conditions (Weak Nucleophiles): The epoxide oxygen is first protonated, making it a much better leaving group.[3][8] The reaction then proceeds with a character that is a hybrid of SN1 and SN2. The nucleophile attacks the carbon that can best stabilize a partial positive charge, which is the more substituted carbon.[4]

  • Alkyl Bromide Substitution: This is a classic SN2 reaction.[5]

The following diagram illustrates the competing pathways under basic conditions.

Reaction_Pathways Start Reagents: This compound + Nucleophile (Nu⁻) ProductA Desired Product A (Epoxide Attack) Start->ProductA Pathway 1 Conditions: Low Temp Hard Nucleophile ProductB Side Product B (Bromide Attack) Start->ProductB Pathway 2 Conditions: Higher Temp Soft Nucleophile Polymer Side Product C (Polymerization) Start->Polymer Pathway 3 Conditions: Excess Base/High Temp Trace H₂O

Caption: Competing reaction pathways for this compound with a nucleophile.

Practical Guidance for Selectivity:

Nucleophile TypePredominant TargetRationale (HSAB Theory) & Conditions
Hard Nucleophiles (RO⁻, R₂N⁻, OH⁻)EpoxideHard nucleophiles prefer to attack the harder electrophilic carbon of the strained epoxide. Use lower temperatures (-10 to 25 °C) to favor this kinetically controlled pathway.
Soft Nucleophiles (RS⁻, I⁻, CN⁻)Alkyl BromideSoft nucleophiles prefer to attack the softer electrophilic carbon attached to the bromine. This reaction may require slightly higher temperatures (25 to 60 °C) to achieve a reasonable rate.
Borderline Nucleophiles (N₃⁻, ArO⁻)MixtureSelectivity is highly dependent on conditions. Solvent, counter-ion, and temperature will significantly influence the outcome. Empirical optimization is required.

Q: My reaction is clean but incomplete. How can I drive it to completion?

A: If you have good selectivity but low conversion, the issue is likely kinetics or equilibrium.

  • Increase Reaction Time: Some SN2 reactions are simply slow. Monitor the reaction by TLC or LC-MS over an extended period (24-48 hours) before concluding it has stalled.

  • Increase Temperature: Gently increasing the temperature (e.g., from room temperature to 40-50 °C) can significantly increase the reaction rate. However, be cautious, as this can also decrease selectivity and promote side reactions like polymerization.[10]

  • Use an Excess of One Reagent: According to Le Châtelier's principle, using a stoichiometric excess (1.2-1.5 equivalents) of the cheaper or more easily removed reagent can help drive the reaction to completion.

  • Solvent Choice: SN2 reactions are favored by polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) which solvate the cation but not the nucleophile, increasing its reactivity.

Q: I am seeing a smear on my TLC plate or getting an intractable mixture. What's happening?

A: This often points to polymerization or decomposition. The alkoxide formed after the initial epoxide ring-opening is itself a nucleophile. It can attack another molecule of this compound, initiating an anionic ring-opening polymerization.[10]

Protocol 2: Minimizing Polymerization

  • Slow Addition: Add the this compound slowly (e.g., via a syringe pump) to a solution of the nucleophile and base. This keeps the concentration of the electrophile low at all times, favoring the desired bimolecular reaction over polymerization.

  • Lower Temperature: Polymerization often has a higher activation energy than the desired reaction. Running the reaction at a lower temperature can significantly suppress this side reaction.

  • Strictly Anhydrous Conditions: Water can hydrolyze the epoxide to a diol. The resulting alkoxides can act as initiators for polymerization.[11] Ensure all reagents and solvents are rigorously dried.

Part 3: Advanced Troubleshooting

Q: My nucleophile and electrophile are in different phases (e.g., aqueous NaOH and an organic solvent). Should I use a phase-transfer catalyst?

A: Absolutely. When the nucleophile (e.g., hydroxide, cyanide) is in an aqueous phase and the substrate is in an organic phase, the reaction rate is limited by the interface between the two. A phase-transfer catalyst (PTC) can dramatically accelerate the reaction.[12]

  • Mechanism of Action: A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), carries the nucleophile from the aqueous phase into the organic phase, where it can react with the substrate.

  • Common Choices:

    • Tetrabutylammonium bromide (TBAB)

    • Tetrabutylammonium hydrogen sulfate (TBAHS)

    • Crown ethers (e.g., 18-Crown-6 for potassium salts)

  • Typical Loading: Use a catalytic amount, typically 1-10 mol%.

PTC_Mechanism Aq_Phase Na⁺ Nu⁻ PTC {Q⁺X⁻ (Catalyst)} Aq_Phase:f1->PTC Org_Phase R-X (Substrate) R-Nu (Product) Org_Phase:f2->PTC 4. Catalyst Regenerates PTC_Nu {Q⁺Nu⁻} PTC_Nu->Org_Phase:f0 2. Nu⁻ transferred to Org. Phase 3. Reaction Occurs

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Frequently Asked Questions (FAQs)

  • What are the optimal storage conditions for this compound?

    • Store refrigerated (2-8 °C) under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container to protect from moisture and air.

  • Is this compound compatible with Grignard or organolithium reagents?

    • No. These strong, hard nucleophiles will react violently and non-selectively with the epoxide.[2] Furthermore, they are incompatible with the alkyl halide functionality.

  • Can I monitor the reaction by GC-MS?

    • Possibly, but epoxides can sometimes rearrange or decompose in the hot injector port of a gas chromatograph. LC-MS is often a more reliable method for monitoring the appearance of the product and disappearance of starting materials. Alternatively, derivatization can be used for GC analysis.[13]

References

  • Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. [Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry. [Link]

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  • Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • This compound. PubChem, National Library of Medicine. [Link]

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  • Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control. Nature Communications via PubMed Central. [Link]

  • Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. ResearchGate. [Link]

  • Monitoring the Cross-Linking of Epoxide Resins by Thermoanalytical Techniques. ACS Publications. [Link]

  • 9.6: Epoxide reactions. Chemistry LibreTexts. [Link]

  • Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]

  • CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof.
  • Hydrolysis of 2,4-dithiophenobarbital. ResearchGate. [Link]

  • Alkylation Reactions. Mettler Toledo. [Link]

  • Connecting the Chemical and Biological Reactivity of Epoxides. SciSpace. [Link]

  • Synthesis of α-Alkylated Ketones via Selective Epoxide Opening/Alkylation Reactions with Primary Alcohols. ACS Publications. [Link]

  • Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: a comparative study of kinetic behavior. Royal Society of Chemistry. [Link]

  • CN102491959B - Preparation method of oxirane derivative.
  • Phase Transfer Catalysis. ACS Green Chemistry Institute. [Link]

  • Thermochemical Studies of Epoxides and Related Compounds. PubMed Central. [Link]

  • Bulky alkylation troubleshooting. Reddit. [Link]

  • Functionalized poly(oxanorbornene)‐block‐copolymers: Preparation via ROMP/click‐methodology. ResearchGate. [Link]

  • Deactivation Kinetics of the Catalytic Alkylation Reaction. ACS Catalysis. [Link]

  • Industrial Phase-Transfer Catalysis. PTC Organics Inc. [Link]

  • Synthesis, structure, and reactivity of unexpectedly stable spiroepoxy-beta-lactones obtained by epoxidation of 4-alkylidene-2-oxetanones. PubMed. [Link]

  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. [Link]

  • 2-[(4-Bromophenoxy)methyl]oxirane. PubChem, National Library of Medicine. [Link]

  • Regioselective Synthesis of Alcohols by Catalytic Transfer Hydrogenation of Epoxides. The Journal of Organic Chemistry. [Link]

  • Factors Affecting α-Alkylation of Ketones: Choice of Base. JoVE. [Link]

  • Which side-reactions compromise nitroxide mediated polymerization? Royal Society of Chemistry. [Link]

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Technical Support Center: Preventing Unwanted Polymerization of 2-(4-Bromobutyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-(4-Bromobutyl)oxirane. This versatile bifunctional molecule is invaluable in pharmaceutical and materials science for introducing a reactive epoxide and an alkyl bromide handle in a single step. However, its utility is matched by its reactivity; the strained oxirane ring is highly susceptible to premature ring-opening and subsequent polymerization, a common pitfall that can derail experiments.

This guide is structured to provide you with a deep, mechanistically-grounded understanding of why this polymerization occurs and to equip you with field-proven, proactive strategies and troubleshooting protocols to ensure your reactions proceed cleanly to the desired product.

Section 1: Understanding the Core Problem: The Inherent Reactivity of the Oxirane Ring

Before troubleshooting, it's crucial to understand the chemical principles driving the unwanted side reaction. The polymerization of this compound, like other epoxides, is not a random event but is driven by well-understood chemical pathways.

FAQ: What makes the epoxide group in this compound so reactive?

The reactivity of the three-membered epoxide ring is fundamentally due to significant ring strain, estimated at about 13 kcal/mol.[1][2] This inherent instability creates a strong thermodynamic driving force for ring-opening reactions, which relieve this strain.[3][4] Consequently, the epoxide can be opened under conditions much milder than those required to cleave a linear ether.[5][6]

FAQ: What are the primary mechanisms that cause my epoxide to polymerize?

There are two main ionic polymerization pathways that researchers must guard against: Cationic Ring-Opening Polymerization (CROP) and Anionic Ring-Opening Polymerization (AROP).[7][8]

  • Cationic Ring-Opening Polymerization (CROP): This is the most common and aggressive pathway for unwanted polymerization. It is initiated by even trace amounts of Brønsted or Lewis acids.[3][9] The mechanism involves the protonation of the epoxide oxygen, creating a highly activated electrophile. Another monomer molecule then acts as a nucleophile, attacking one of the ring carbons, propagating the chain.[10][11] This process is often extremely rapid and exothermic.

    CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Monomer Oxirane Monomer ProtonatedMonomer Protonated (Activated) Oxirane H_plus H⁺ (Acid Catalyst) H_plus->Monomer Protonation Monomer2 Another Monomer Dimer Growing Polymer Chain Monomer2->Dimer Nucleophilic Attack Dimer->Dimer

    Caption: Cationic Ring-Opening Polymerization (CROP) Pathway.
  • Anionic Ring-Opening Polymerization (AROP): This pathway is initiated by strong bases or nucleophiles, such as hydroxides, alkoxides, or organometallics.[1][2][12] The initiator directly attacks one of the less sterically hindered carbons of the epoxide ring in an SN2 fashion.[4][6] This opens the ring to form an alkoxide, which is itself a potent nucleophile that can then attack another epoxide monomer, continuing the polymerization.[12][13]

    AROP_Mechanism cluster_initiation_anionic Initiation cluster_propagation_anionic Propagation Monomer_A Oxirane Monomer Intermediate Ring-Opened Alkoxide Nu_minus Nu⁻ (Strong Nucleophile) Nu_minus->Monomer_A SN2 Attack Monomer_A2 Another Monomer Dimer_A Growing Polymer Chain Monomer_A2->Dimer_A Nucleophilic Attack Dimer_A->Dimer_A

    Caption: Anionic Ring-Opening Polymerization (AROP) Pathway.

Section 2: Troubleshooting Guide: Diagnosing Unwanted Polymerization

This section addresses common experimental observations and links them to the underlying causes, providing immediate, actionable advice.

Q1: "My reaction mixture turned into a viscous, intractable solid immediately after adding my Lewis acid catalyst. What happened and how can I fix it?"

Diagnosis: You have inadvertently initiated a rapid Cationic Ring-Opening Polymerization (CROP). Lewis acids (e.g., BF₃·OEt₂, AlCl₃, SnCl₄) are exceptionally potent initiators for epoxide polymerization.[14] The catalyst coordinated with the epoxide oxygen, creating a super-electrophilic species that triggered a runaway chain reaction.

Immediate Action & Solution:

  • Abandon the Run: It is generally not possible to reverse this type of polymerization.

  • Future Experimental Design:

    • Protect the Epoxide: If the Lewis acid is essential for another transformation in your molecule, you must first protect the epoxide. A common strategy is to convert it reversibly to a 1,2-diol using mild aqueous acid, perform the Lewis acid-catalyzed step, and then re-form the epoxide.

    • Seek Alternative Catalysts: Explore non-Lewis acid catalysts for your desired transformation that are compatible with the epoxide ring.

Q2: "I'm performing a substitution reaction on the bromobutyl chain with a strong nucleophile (e.g., sodium azide, sodium alkoxide) and I'm getting a mixture of my product and a significant amount of polymer. Why?"

Diagnosis: This is a classic case of competing reaction pathways. Your nucleophile is not only attacking the primary carbon of the bromobutyl group (desired SN2 reaction) but is also initiating Anionic Ring-Opening Polymerization (AROP) by attacking the epoxide ring.[1][2]

Troubleshooting Protocol:

  • Lower the Temperature: Both the desired SN2 reaction and AROP are accelerated by heat. By significantly lowering the reaction temperature (e.g., from room temperature to 0 °C or -20 °C), you can often slow the rate of polymerization more than the rate of the desired substitution, thus improving selectivity.

  • Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nucleophile. A large excess will increase the probability of initiating polymerization.

  • Slow Addition: Instead of adding the nucleophile all at once, add it slowly as a solution to the reaction mixture containing the this compound. This keeps the instantaneous concentration of the initiator low.

  • Change the Counter-ion: In some cases, the nature of the cation can influence reactivity. For example, a lithium alkoxide might be more reactive and prone to polymerization than a potassium alkoxide due to coordination effects.[15]

Q3: "My reaction seems fine at first, but upon workup with a mild aqueous acid wash, the organic layer becomes gummy and I isolate very little product. What's wrong?"

Diagnosis: Your reaction may have proceeded correctly, but you initiated CROP during the workup. Even dilute or "mild" acids (e.g., NH₄Cl wash, dilute HCl) can be potent enough to protonate the epoxide and cause polymerization, especially if the epoxide is concentrated in the organic layer.[3][6]

Solution:

  • Avoid Acidic Washes: If the reaction is complete, avoid acidic workups entirely.

  • Use Neutral or Basic Washes: Quench and wash the reaction with neutral (water, brine) or basic (saturated sodium bicarbonate) solutions. Sodium bicarbonate is often ideal as it will neutralize any trace acids present.[16]

  • Immediate Purification: Do not let the crude product sit for extended periods, especially if acidic impurities might be present. Proceed directly to chromatography or distillation after drying the organic layer.

Section 3: Proactive Prevention: A Protocol-Based Approach

The most effective strategy is not troubleshooting, but prevention. By rigorously controlling your starting materials and reaction conditions, you can preemptively shut down polymerization pathways.

FAQ: How should I prepare and handle my reagents and solvent?

Purity is paramount. Commercial this compound, solvents, and reagents can contain impurities (water, acids) that act as potent initiators.

Pre-Reaction Purification and Setup Protocol:

  • Purify the Epoxide: If the starting material is old or of questionable purity, consider vacuum distillation. Caution: Do not overheat, as this can induce thermal polymerization. Distill at the lowest possible pressure.

  • Dry the Solvent: Use an anhydrous grade of a non-protic solvent (e.g., THF, Dichloromethane, Toluene). If necessary, dry it over appropriate drying agents (e.g., molecular sieves, sodium/benzophenone for THF).

  • Check Reagents: Ensure all other reagents are anhydrous and free of acidic impurities.

  • Inert Atmosphere: Assemble your glassware and flame- or oven-dry it to remove adsorbed water. Conduct the reaction under an inert atmosphere of dry nitrogen or argon. This prevents atmospheric moisture from entering the reaction.

Caption: Recommended workflow for preventing polymerization.
FAQ: Can I use chemical stabilizers or inhibitors?

For bulk storage, commercial epoxides may contain stabilizers like hindered phenols (e.g., BHT) or amines to scavenge acidic impurities or radicals.[17][18] However, for high-purity laboratory synthesis, relying on inhibitors is not best practice. They can interfere with your reaction and complicate purification. The superior strategy is to ensure high purity and rigorous control over reaction conditions.

Summary Table of Reaction Conditions

The following table summarizes the key parameters to control to minimize the risk of polymerization.

ParameterRecommended for ControlConditions to Avoid (High Polymerization Risk)Causality / Rationale
Catalyst/Initiator None, or a specific non-acidic/weakly basic reagent required for the desired reaction.Any Brønsted or Lewis Acid (HCl, H₂SO₄, AlCl₃, BF₃). Strong, non-hindered bases (NaOH, MeO⁻).Acids aggressively initiate CROP.[3][5][6] Strong bases can initiate AROP.[1][2]
Solvent Anhydrous, aprotic solvents (THF, CH₂Cl₂, Toluene).Protic solvents (Water, Alcohols) or solvents containing acidic impurities.Protic solvents can be a source of H⁺ for CROP or act as nucleophiles, leading to byproducts.[3]
Temperature The lowest temperature that allows for a reasonable reaction rate (e.g., -20 °C to 25 °C).High temperatures (e.g., > 50 °C, reflux).Heat accelerates all polymerization pathways.[4][6]
Atmosphere Dry, inert (Nitrogen or Argon).Ambient air.Prevents introduction of atmospheric moisture, which can lead to acidic species or hydrolysis.
Workup Quench with sat. NaHCO₃ or water. Wash with neutral or basic solutions.Any acidic wash (dilute HCl, NH₄Cl).Trace acid in the workup can rapidly polymerize the entire product batch.[3][6]
Storage of Monomer Cool (2-8 °C), dark, dry, under inert gas.[19]Room temperature, open to air, in sunlight.Prevents slow degradation over time that can generate acidic or radical initiators.[20]

By implementing these diagnostic and preventative measures, you will be well-equipped to handle the reactivity of this compound and achieve clean, high-yielding results in your synthetic endeavors.

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  • New and Modified Epoxy Stabilizers. (1953). Industrial & Engineering Chemistry. [Link]

  • Polyepoxides as Stabilizers for Poly(vinyl chloride). (1962). Industrial & Engineering Chemistry Product Research and Development. [Link]

  • Stabilization of epoxide compositions. (1964).
  • Rheology Modifiers & Stabilizers. Knowde. [Link]

  • Mechanism of the cationic ring opening polymerization of epoxide. (2022). ResearchGate. [Link]

  • Recent Developments in Ring-Opening Copolymerization of Epoxides. (2020). PubMed Central (PMC). [Link]

  • This compound. PubChem. [Link]

  • Ring-Opening Polymerizations and Copolymerizations of Epoxides Using Aluminum- and Boron-Centered Catalysts. (2020). ResearchGate. [Link]

  • HANDLING AND STORAGE OF EPOXY RESINS. Epoxytec. [Link]

  • Polymerization of Epoxides via Ring-Opening Coupling on Surfaces. (2022). ResearchGate. [Link]

  • Polymerization of Alkoxides to Polyethers. ScienceDirect. [Link]

  • METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Dolly Corporation. [Link]

  • Purification of oxiranes by reduction of carbonyl impurities with trivalent nitrogen compounds. (1964).
  • Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: a comparative study of kinetic behavior. (2014). Polymer Chemistry. [Link]

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Technical Support Center: Stereochemical Control in 2-(4-Bromobutyl)oxirane Ring-Opening

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing the stereochemistry of 2-(4-bromobutyl)oxirane ring-opening. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of epoxide chemistry. Here, we provide in-depth, field-proven insights into controlling the stereochemical outcomes of your reactions, moving beyond simple protocols to explain the causality behind experimental choices.

Core Principles: The Dichotomy of Epoxide Ring-Opening

The stereochemical and regiochemical outcome of the ring-opening of an unsymmetrical epoxide like this compound is fundamentally dictated by the reaction mechanism. The two competing pathways are the SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. The choice of reaction conditions, particularly the pH (acidic vs. basic/neutral) and the nature of the nucleophile, determines which pathway predominates.[1][2]

Under basic or neutral conditions , with a strong, negatively charged nucleophile (e.g., HO⁻, RO⁻, R-MgBr), the reaction proceeds via an SN2 mechanism .[3] The nucleophile performs a backside attack on the less sterically hindered carbon of the epoxide. This is because steric hindrance is the primary factor in SN2 reactions.[2][4] This concerted attack leads to an inversion of stereochemistry at the site of attack and results in a trans (or anti) product.[5]

Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group.[6] This is necessary for reactions involving weak, neutral nucleophiles like water or alcohols.[3] The mechanism here is more of a hybrid between SN1 and SN2.[1][5] While a full carbocation does not typically form, the transition state has significant carbocationic character on the more substituted carbon, as this carbon can better stabilize the developing positive charge.[1] Consequently, the nucleophile preferentially attacks the more substituted carbon, again resulting in a trans product due to the backside attack nature of the ring-opening.[6]

G cluster_0 Epoxide Ring-Opening Mechanisms cluster_1 Basic/Neutral Conditions (Strong Nucleophile) cluster_2 Acidic Conditions (Weak Nucleophile) start This compound sn2 SN2 Pathway start->sn2 e.g., NaOMe, LiAlH4 protonation Protonation of Epoxide Oxygen start->protonation e.g., H3O+, ROH/H+ attack_less Nucleophilic attack at less substituted carbon (steric control) sn2->attack_less inversion Inversion of Stereochemistry attack_less->inversion trans_product1 trans-Product 1 inversion->trans_product1 sn1_like SN1-like Pathway attack_more Nucleophilic attack at more substituted carbon (electronic control) sn1_like->attack_more protonation->sn1_like inversion2 Inversion of Stereochemistry attack_more->inversion2 trans_product2 trans-Product 2 inversion2->trans_product2

Caption: Competing SN1-like and SN2 pathways for epoxide ring-opening.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the stereochemistry and regioselectivity of the this compound ring-opening?

The two primary factors are:

  • Reaction Conditions (pH): Acidic conditions favor nucleophilic attack at the more substituted carbon, while basic/neutral conditions favor attack at the less substituted carbon.[6]

  • Nucleophile Strength: Strong, anionic nucleophiles (e.g., Grignard reagents, alkoxides) are required for the SN2 pathway under basic conditions.[3][4] Weak, neutral nucleophiles (e.g., H₂O, alcohols) require acid catalysis to activate the epoxide.

Q2: I need to open the ring with an alcohol (alkolysis). How will the outcome differ between acidic and basic conditions?

In basic conditions (e.g., using sodium methoxide in methanol), the methoxide ion (CH₃O⁻) is a strong nucleophile and will attack the less substituted carbon via an SN2 mechanism.[6] Conversely, in acidic conditions (e.g., methanol with a catalytic amount of H₂SO₄), the reaction proceeds through an SN1-like mechanism where the methanol attacks the more substituted carbon.[1][6] Both reactions will yield a trans product, but the position of the new ether group will differ.

Q3: Is the ring-opening always stereospecific, resulting in a trans product?

Yes, the ring-opening of epoxides is a classic example of a stereospecific reaction. Whether the mechanism is pure SN2 or SN1-like, the nucleophile attacks from the side opposite the C-O bond being broken (backside attack).[5][6] This leads to an inversion of configuration at the carbon center that is attacked, resulting in the two newly introduced functional groups having a trans (or anti-periplanar) relationship.

Q4: Can I achieve an enantioselective ring-opening if I start with a racemic mixture of this compound?

Achieving enantioselectivity from a racemic epoxide requires a process called kinetic resolution. This involves using a chiral catalyst that reacts preferentially with one enantiomer of the epoxide, leaving the other one unreacted.[7] Metal-salen complexes, particularly those with Cobalt (Co) or Chromium (Cr), are highly effective catalysts for these resolutions, including hydrolytic kinetic resolution (HKR) which uses water as the nucleophile.[8] Organocatalysts, such as chiral phosphoric acids, have also been successfully employed.[9][10]

Troubleshooting Guide

Problem 1: My reaction is producing a mixture of regioisomers. How can I improve selectivity for attack at a specific carbon?

This issue typically arises from reaction conditions that allow both SN1 and SN2 pathways to compete.

  • To favor attack at the LESS substituted carbon (Product 1): Ensure your conditions are strictly basic or neutral and use a strong, anionic nucleophile. Avoid any acidic impurities which could protonate the epoxide and initiate the SN1-like pathway. Use a polar aprotic solvent (e.g., THF, DMSO) which favors SN2 reactions.[11]

  • To favor attack at the MORE substituted carbon (Product 2): Use strongly acidic conditions with a weak nucleophile. The use of a protic solvent (like water or an alcohol) can help stabilize the developing positive charge in the SN1-like transition state.[11] Ensure the acid catalyst is present in a sufficient amount to fully protonate the epoxide before the nucleophilic attack.

ConditionNucleophile TypePredominant MechanismSite of AttackProduct Stereochemistry
Basic / Neutral Strong (e.g., RO⁻, CN⁻, RMgX)SN2Less Substituted Carbontrans
Acidic Weak (e.g., H₂O, ROH)SN1-likeMore Substituted Carbontrans

Problem 2: The stereoselectivity is poor, and I'm not getting a clean trans product.

This is an unusual outcome, as epoxide ring-openings are inherently stereospecific.[5] If you are observing products that are not trans, consider these possibilities:

  • Post-reaction Isomerization: The initial trans product might be isomerizing under the reaction or workup conditions. For example, harsh acidic or basic conditions at elevated temperatures could lead to side reactions.

  • Incorrect Starting Material: Verify the identity and purity of your this compound starting material.

  • Alternative Reaction Pathways: The bromobutyl side chain introduces the possibility of intramolecular reactions. Under certain conditions (e.g., with a strong base), the alkoxide formed after ring-opening could potentially displace the bromide, forming a new cyclic ether. This should be considered a potential side reaction, not a loss of stereoselectivity in the initial opening.

Problem 3: My reaction is sluggish or gives a low yield.

  • Under Basic Conditions: The nucleophile may not be strong enough, or the reaction temperature may be too low. Due to the stability of the ether linkage, ring-opening requires overcoming significant ring strain, which can necessitate heating.[4] However, be cautious with temperature as it can promote side reactions.

  • Under Acidic Conditions: The acid catalyst may be too weak or present in insufficient quantity. The protonation of the epoxide is a crucial first step for activation.[5] Alternatively, the nucleophile may be too weak to attack even the protonated epoxide. In some cases, using a Lewis acid (e.g., Sc(OTf)₃, BF₃·OEt₂) instead of a Brønsted acid can more effectively catalyze the reaction at lower temperatures.[12]

G cluster_regio Regioselectivity Troubleshooting cluster_stereo Stereoselectivity Troubleshooting start Low Stereoselectivity or Regioselectivity Issue q1 Is the issue Regioselectivity (Mixture of isomers)? start->q1 q2 Is the issue Stereoselectivity (Non-trans product)? start->q2 a1 To favor LESS substituted attack: - Use strong, anionic nucleophile - Strictly basic/neutral conditions - Polar aprotic solvent q1->a1 Yes a2 To favor MORE substituted attack: - Use weak, neutral nucleophile - Strong acid catalyst (Brønsted or Lewis) - Protic solvent q1->a2 Yes b1 Verify starting material purity q2->b1 Yes b2 Check for post-reaction isomerization (modify workup/purification) q2->b2 Yes b3 Consider intramolecular side reactions (e.g., cyclization involving bromide) q2->b3 Yes

Caption: Troubleshooting workflow for selectivity issues.

Exemplary Experimental Protocols

Protocol 1: Base-Catalyzed Ring-Opening with Sodium Methoxide (SN2 Pathway)

Objective: To synthesize (E)-1-bromo-5-methoxyhexan-2-ol.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol (0.5 M).

  • Reagent Addition: Cool the methanol to 0 °C in an ice bath. Carefully add sodium metal (1.1 equivalents) in small portions. Allow the sodium to react completely to form sodium methoxide.

  • Substrate Addition: Add this compound (1.0 equivalent) dropwise to the cooled sodium methoxide solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, it may be gently heated to reflux.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Ring-Opening with Methanol (SN1-like Pathway)

Objective: To synthesize (E)-1-bromo-6-methoxyhexan-2-ol.

  • Preparation: To a round-bottom flask, add anhydrous methanol (0.5 M).

  • Substrate & Catalyst Addition: Add this compound (1.0 equivalent) to the methanol. Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~1-5 mol%) or p-toluenesulfonic acid (PTSA).

  • Reaction: Stir the mixture at room temperature for 6-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the remaining aqueous residue with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

References

  • University of Calgary. (n.d.). Ch16: SN1 type reactions of epoxides. Retrieved from [Link]

  • MDPI. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2020). Co- and Cr-Catalyzed Stereoselective Epoxide Ring-Opening Polymerizations. Retrieved from [Link]

  • ACS Publications. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. Retrieved from [Link]

  • Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]

  • ACS Publications. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Epoxides: Small Rings to Play with under Asymmetric Organocatalysis. PubMed Central. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Retrieved from [Link]

  • YouTube. (2010). Sn1 and Sn2 epoxide opening discussion. Khan Academy. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Comparing The SN1 vs Sn2 Reactions. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Scandium-catalyzed tandem selective oxirane ring-opening/Friedel–Crafts alkylation: a facile access to[6]oxazino[4,3-a]indoles and 3,4-dihydro-1H-pyrrolo[2,1-c][6]oxazines. Organic & Biomolecular Chemistry. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for 2-(4-Bromobutyl)oxirane Transformations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for optimizing transformations of 2-(4-Bromobutyl)oxirane. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. Here, we move beyond simple protocols to explore the underlying principles of catalyst selection and reaction design, empowering you to troubleshoot effectively and achieve your desired synthetic outcomes.

The primary synthetic utility of this compound lies in its capacity for intramolecular cyclization following a nucleophilic ring-opening of the epoxide. This process is a powerful method for constructing substituted tetrahydropyran (THP) and oxepane ring systems, which are common motifs in natural products and pharmaceuticals. The choice of catalyst is paramount as it dictates the regioselectivity of the initial ring-opening, ultimately determining whether a six- or seven-membered heterocycle is formed.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chemistry of this compound.

Q1: What are the primary transformation pathways for this compound?

The molecule features two key reactive sites: the strained oxirane ring and the primary alkyl bromide. The most common and valuable transformation involves a two-step, one-pot sequence:

  • Nucleophilic Ring-Opening: An external nucleophile attacks and opens the epoxide ring, forming a halo-alcohol intermediate.

  • Intramolecular Cyclization: The newly formed hydroxyl group, typically under basic conditions, acts as an internal nucleophile, displacing the bromide to form a cyclic ether.

The critical divergence in pathways depends on which carbon of the epoxide is attacked in the first step, leading to different ring sizes in the final product.

Q2: Which classes of catalysts are effective for these transformations?

Catalyst selection is dictated by the desired regiochemical outcome of the ring-opening step. The main classes are:

  • Lewis Acids: (e.g., BF₃·Et₂O, SnCl₄, ZnCl₂, heterogeneous zeolites like Sn-Beta). These activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to attack by weak nucleophiles.[1][2][3]

  • Brønsted Acids: (e.g., H₂SO₄, p-TsOH). These protonate the epoxide oxygen, similarly activating the ring.[4] They are powerful but can sometimes lead to side reactions like polymerization if not controlled carefully.[5]

  • Bases/Strong Nucleophiles: (e.g., NaOH, NaOR, Grignard reagents, LiAlH₄). These do not require a catalyst to open the epoxide ring. The reaction proceeds via a direct SN2 attack.[6][7] The subsequent cyclization step is also promoted by a base to deprotonate the intermediate alcohol.

Q3: How does the choice between acidic and basic conditions influence the final product?

This is the most critical parameter for controlling selectivity.

  • Basic/Neutral Conditions: A strong nucleophile will attack the less sterically hindered terminal carbon of the epoxide in a classic SN2 fashion. This leads to an intermediate that cyclizes to form a six-membered tetrahydropyran (THP) derivative .[5][7][8]

  • Acidic Conditions: The epoxide oxygen is first protonated or coordinated to a Lewis acid. The transition state develops significant carbocationic character on the more substituted, internal carbon. Consequently, the nucleophile preferentially attacks this more electrophilic internal carbon. This pathway generates an intermediate that cyclizes to form a seven-membered oxepane derivative .[6][9][10]

This mechanistic dichotomy allows for the selective synthesis of either heterocyclic system from the same starting material.

Troubleshooting Guide: From Problem to Solution

This section provides solutions to common experimental challenges in a direct Q&A format.

Q1: My reaction yield is consistently low. What are the likely causes and solutions?

A low yield can be frustrating and multifactorial. A systematic approach is key to diagnosis.[11]

  • Potential Cause 1: Incomplete Reaction.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR.[12] This will help determine the optimal reaction time. If the reaction stalls, consider increasing the temperature moderately or adding a slight excess of the nucleophile to drive the equilibrium towards the product.[5]

  • Potential Cause 2: Catalyst Deactivation.

    • Solution: Many Lewis acids are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. For certain reusable catalysts like metal-salen complexes, a deactivation pathway may involve the reduction of the metal center (e.g., Co(III) to Co(II)).[13] Some of these can be regenerated, for instance, by treatment with acetic acid in air.[13] Heterogeneous catalysts like Sn-Beta zeolites are often more robust and can be reactivated by calcination and reused with minimal loss of activity.[1]

  • Potential Cause 3: Undesired Side Reactions.

    • Solution: The high reactivity of epoxides can lead to polymerization, especially under harsh acidic conditions or high temperatures.[5][14] To mitigate this, try lowering the catalyst loading, reducing the reaction temperature, or adding the this compound substrate slowly to the reaction mixture to maintain it at low concentration.

Q2: I am getting a mixture of tetrahydropyran (THP) and oxepane products. How can I improve the regioselectivity?

This is a classic problem of kinetic versus thermodynamic control, dictated by your reaction conditions.[15][16]

  • Problem: Lack of control over the site of initial nucleophilic attack on the epoxide.

  • Solution Workflow:

    • For the THP Derivative (6-membered ring): Ensure your conditions are definitively basic or neutral. Use a strong, anionic nucleophile (e.g., NaOMe in MeOH, NaOH in H₂O). The reaction will proceed via an SN2 mechanism, with the nucleophile attacking the sterically accessible terminal carbon.[7][8] Avoid any acidic additives or impurities.

    • For the Oxepane Derivative (7-membered ring): Use strictly acidic conditions. A catalytic amount of a Lewis acid (e.g., BF₃·Et₂O) or a Brønsted acid (e.g., p-TsOH) with a weaker, neutral nucleophile (e.g., methanol, water) is required. The acid will activate the epoxide and direct the nucleophile to attack the internal carbon, which can better stabilize the developing positive charge in the transition state.[6][10]

The following decision tree illustrates this critical choice:

G start Start: this compound + Nucleophile (NuH) condition Select Reaction Conditions start->condition acid_path Acidic Conditions (e.g., BF₃·Et₂O, p-TsOH) condition->acid_path Acidic base_path Basic / Neutral Conditions (e.g., NaOH, NaOMe) condition->base_path Basic/Neutral acid_mech Mechanism: SN1-like character Attack at internal carbon acid_path->acid_mech base_mech Mechanism: SN2 Attack at terminal carbon base_path->base_mech oxepane Product: Oxepane Derivative (7-membered ring) acid_mech->oxepane thp Product: Tetrahydropyran (THP) Derivative (6-membered ring) base_mech->thp

Caption: Regioselectivity Decision Pathway.

Q3: My catalyst is difficult to remove from the reaction mixture. Are there better alternatives?

This is a common issue with homogeneous catalysts like BF₃·Et₂O or SnCl₄.

  • Potential Cause: The catalyst and its byproducts are soluble in the reaction medium, complicating aqueous workups and purification by chromatography.

  • Solution: Switch to a heterogeneous catalyst.

    • Lewis acidic zeolites , such as Sn-Beta, are excellent alternatives.[1] They are solid materials that can be easily removed from the reaction mixture by simple filtration. They are also highly robust, reusable, and can offer high activity and selectivity.[1]

    • Polymer-supported catalysts , such as Nafion-H (a superacidic resin), can also be used for acid-catalyzed processes and are easily filtered off post-reaction.[10]

Catalyst Comparison for Epoxide Ring-Opening
Catalyst TypeExamplesPhaseAdvantagesDisadvantages
Homogeneous Lewis Acid BF₃·Et₂O, Ti(OiPr)₄, ZnCl₂LiquidHigh activity, good solubilityDifficult to remove, moisture-sensitive, often requires stoichiometric amounts.
Homogeneous Brønsted Acid H₂SO₄, HCl, p-TsOHLiquidInexpensive, highly activeCan cause polymerization/side-reactions, corrosive, difficult to remove.
Heterogeneous Lewis Acid Sn-Beta, Zr-Beta ZeolitesSolidEasily removed (filtration), reusable, thermally stable, can improve selectivity.[1]May have lower activity than homogeneous counterparts, potential for diffusion limitations.
Strong Base / Nucleophile NaOH, K₂CO₃, NaHSolid/LiquidDrives SN2 pathway, often inexpensiveCan have limited solubility, requires careful handling (e.g., NaH).

Experimental Protocols & Analytical Methods

Protocol 1: General Procedure for THP Synthesis via Base-Mediated Cyclization

This protocol details the synthesis of a 2-substituted tetrahydropyran via nucleophilic opening at the terminal carbon, followed by intramolecular cyclization.

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization & Workup A Dissolve Nucleophile (e.g., 1.1 eq NaOMe) in solvent (e.g., MeOH) under N₂ B Cool solution to 0 °C A->B C Add this compound (1.0 eq) dropwise over 15 min B->C D Warm to RT and stir for 2-4 h (Monitor by TLC) C->D E Add Base for Cyclization (if needed, e.g., NaH) (Often, NaOMe is sufficient) D->E Proceed when starting material is consumed F Heat to reflux for 4-8 h (Monitor by TLC/GC) E->F G Cool, quench with sat. NH₄Cl (aq) F->G H Extract with organic solvent (e.g., EtOAc) G->H I Dry, concentrate, and purify (e.g., column chromatography) H->I

Sources

Technical Support Center: Impact of Solvent Choice on 2-(4-Bromobutyl)oxirane Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of 2-(4-Bromobutyl)oxirane reactivity. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of solvent selection in your experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes.

Introduction: The Pivotal Role of the Solvent

This compound is a bifunctional molecule containing both a reactive epoxide ring and a primary alkyl bromide. This unique structure allows for a variety of synthetic transformations, but also introduces competition between different reaction pathways. The solvent is not merely a medium for the reaction; it is an active participant that can dictate which pathway prevails. A judicious choice of solvent can mean the difference between a high-yield synthesis of your desired product and the formation of a complex mixture of unwanted byproducts. This guide will explore these solvent effects in detail, providing you with the knowledge to control the reactivity of this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with this compound, with a focus on how solvent choice is often the key to a solution.

Q1: My intramolecular cyclization to form (Tetrahydrofuran-2-yl)methanol is giving low yields. What is the most likely cause and how can I fix it?

A1: Low yields in the intramolecular cyclization of this compound are frequently due to competing intermolecular reactions.[1] The choice of solvent plays a crucial role in favoring the desired intramolecular pathway.

The "Why": For an intramolecular reaction to be efficient, the molecule must adopt a conformation that brings the reactive ends—in this case, the alkoxide formed from the epoxide opening and the carbon bearing the bromine—into proximity. Solvents can influence this conformational preference. More importantly, the reaction is a competition between the internal nucleophile attacking the internal electrophile (intramolecular) and a molecule reacting with another molecule (intermolecular). High concentrations favor intermolecular reactions.

Troubleshooting Steps:

  • Employ a Polar Aprotic Solvent: Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices.[2][3] These solvents are polar enough to dissolve the reactants but do not solvate the nucleophilic alkoxide as strongly as protic solvents.[4][5][6] This "naked" nucleophile is more reactive and more likely to participate in the intramolecular cyclization.

  • Utilize High Dilution: Running the reaction at a very low concentration (e.g., <0.01 M) will significantly favor the intramolecular pathway by reducing the probability of molecules encountering each other.[1]

  • Choice of Base: A strong, non-nucleophilic base is often used to deprotonate a precursor alcohol to form the nucleophile for the epoxide formation, or in this case, to facilitate the cyclization. However, if you are starting from the epoxide, a base can still influence the reaction by promoting the formation of the desired product.

Q2: I am observing a significant amount of a diol byproduct. What is causing this and how can it be prevented?

A2: The formation of a diol, specifically hexane-1,2-diol, indicates that the epoxide ring is being opened by an external nucleophile, most likely water, before the intramolecular cyclization can occur.

The "Why": Epoxides are susceptible to ring-opening by both strong and weak nucleophiles.[7] Water, even in trace amounts, can act as a nucleophile, especially under acidic conditions where the epoxide oxygen is protonated, making the ring more susceptible to attack.[8] Protic solvents like water or alcohols can also participate in the reaction, leading to the formation of diols or ether-alcohols, respectively.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Ensure your solvent is rigorously dried before use. Acetonitrile, for example, can be dried using a solvent purification system.[9]

  • Work Under an Inert Atmosphere: Performing the reaction under nitrogen or argon will minimize the introduction of atmospheric moisture.

  • Avoid Protic Solvents: If the desired reaction is the intramolecular cyclization, avoid protic solvents like methanol or water, as they can compete as nucleophiles.[10]

Q3: My reaction with an external nucleophile is sluggish and incomplete. How can I improve the reaction rate and conversion?

A3: A sluggish reaction with an external nucleophile suggests that the nucleophile's reactivity is being suppressed or that the reaction conditions are not optimal for the desired S(_N)2 reaction.

The "Why": The reactivity of a nucleophile can be significantly diminished in protic solvents due to solvation through hydrogen bonding.[4][5][6] This "caging" effect makes the nucleophile less available to attack the electrophilic carbon of the epoxide.

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: As mentioned, solvents like acetone, DMSO, or DMF do not form strong hydrogen bonds with the nucleophile, leaving it more reactive and accelerating the S(_N)2 reaction.[2][3]

  • Consider the Nucleophile's Strength: Stronger nucleophiles will react more readily. If possible, consider using a more potent nucleophile.

  • Temperature: Gently heating the reaction can increase the rate, but be cautious as this can also promote side reactions.

Reaction Pathways and Solvent Influence

The choice of solvent can direct the reactivity of this compound down two primary pathways: intramolecular cyclization or intermolecular nucleophilic attack.

Pathway 1: Intramolecular Cyclization

This pathway leads to the formation of (Tetrahydrofuran-2-yl)methanol. This reaction is an intramolecular S(_N)2 reaction where the oxygen of the opened epoxide acts as a nucleophile to displace the bromide.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Product A This compound B Polar Aprotic Solvent (e.g., DMF, DMSO) High Dilution A->B Subjected to C Alkoxide Intermediate B->C Promotes formation of D (Tetrahydrofuran-2-yl)methanol C->D Intramolecular S_N2 Attack

Caption: Intramolecular cyclization pathway.

Pathway 2: Intermolecular Nucleophilic Attack

In the presence of an external nucleophile, two main reactions can occur: attack at the epoxide or attack at the alkyl bromide. The regioselectivity of the epoxide opening is also solvent-dependent.

  • Attack at the Epoxide: Under basic or neutral conditions, strong nucleophiles will attack the less sterically hindered carbon of the epoxide in an S(_N)2 fashion.[7][11] In acidic conditions, the reaction has more S(_N)1 character, and the nucleophile will preferentially attack the more substituted carbon.[8]

  • Attack at the Alkyl Bromide: A standard S(_N)2 reaction can also occur at the primary alkyl bromide.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products A This compound B External Nucleophile (Nu-) A->B + C Epoxide Ring-Opened Product B->C Attack at Epoxide D Substitution at Alkyl Bromide B->D Attack at C-Br

Caption: Competing intermolecular pathways.

Data Summary: Solvent Properties and Their Impact

The following table summarizes the properties of common solvents and their expected impact on reactions with this compound.

SolventTypeDielectric Constant (ε)Expected Outcome with this compoundRationale
Water (H₂O) Polar Protic78.5Favors diol formationActs as a nucleophile, readily opening the epoxide ring.[10]
Methanol (MeOH) Polar Protic32.7Can lead to ether-alcohol byproductsCompetes as a nucleophile. Stabilizes carbocation-like transition states in acidic epoxide opening.[8]
Ethanol (EtOH) Polar Protic24.5Similar to methanol, potential for byproduct formationCompetes as a nucleophile.
Dimethylformamide (DMF) Polar Aprotic36.7Favors intramolecular cyclization and S(_N)2 reactionsDoes not solvate nucleophiles as strongly, enhancing their reactivity.[2][3]
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Excellent for intramolecular cyclization and S(_N)2 reactionsHigh polarity and aprotic nature maximize nucleophile reactivity.[2][3]
Acetonitrile (MeCN) Polar Aprotic37.5Good for S(_N)2 reactionsAprotic nature preserves nucleophilicity.[5]
Tetrahydrofuran (THF) Polar Aprotic7.6Moderate for S(_N)2, can be used for cyclizationLower polarity may reduce solubility of some ionic reagents.
Dichloromethane (DCM) Polar Aprotic9.1Can be used, but less effective at solvating ionic speciesLower polarity.

Experimental Protocols

Protocol 1: Synthesis of (Tetrahydrofuran-2-yl)methanol via Intramolecular Cyclization

This protocol is optimized to favor the intramolecular cyclization of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere of argon or nitrogen, add anhydrous DMF to a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Carefully add sodium hydride to the DMF.

  • Prepare a solution of the precursor alcohol to this compound in anhydrous DMF.

  • Add the alcohol solution dropwise to the NaH suspension at 0 °C.

  • Allow the reaction to stir at room temperature for 1 hour after the addition is complete.

  • The in-situ generated this compound will then undergo cyclization. To ensure this, the reaction can be gently heated if necessary, while monitoring by TLC.

  • Cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Ring-Opening of this compound

This protocol provides a general method for the reaction of an external nucleophile with the epoxide ring.

Materials:

  • This compound

  • Nucleophile (e.g., sodium azide, sodium thiophenoxide)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the nucleophile in anhydrous DMSO in a round-bottom flask under an inert atmosphere.

  • Add a solution of this compound in a minimal amount of anhydrous DMSO to the nucleophile solution.

  • Stir the reaction at room temperature or heat gently as required, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into deionized water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Conclusion

The reactivity of this compound is a clear illustration of the profound impact of solvent choice in organic synthesis. By understanding the principles of solvent polarity, proticity, and their effects on reaction mechanisms, researchers can effectively control the outcome of their experiments. This guide provides a framework for troubleshooting common issues and for the rational design of reaction conditions to achieve desired synthetic transformations. As a Senior Application Scientist, I encourage you to consider the solvent not as a passive medium, but as a powerful tool to unlock the full potential of your chemical reactions.

References

  • Consequences of Pore Polarity and Solvent Structure on Epoxide Ring-Opening in Lewis and Brønsted Acid Zeolites - PubMed. Available at: [Link]

  • Solvent effect on regioselectivity of epoxide ring opening in styrene oxide by O- and N-nucleophiles in neutral and basic media - ResearchGate. Available at: [Link]

  • Epoxide Ring Opening With Base - Master Organic Chemistry. Available at: [Link]

  • Protic and Aprotic solvents - and the reaction speed - YouTube. Available at: [Link]

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. Available at: [Link]

  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide - Tenger Chemical. Available at: [Link]

  • Solvent-free ring opening reaction of epoxides using quaternary ammonium salts as catalyst | Request PDF - ResearchGate. Available at: [Link]

  • Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. Available at: [Link]

  • Influence of protic and aprotic solvents on SN reactions [closed] - Chemistry Stack Exchange. Available at: [Link]

  • SN1 vs SN2 – Organic Chemistry I - KPU Pressbooks. Available at: [Link]

  • 7.10 Evaluating Competing Reactions and Predicting the Major Product - Chemistry Connected. Available at: [Link]

  • This compound | C6H11BrO | CID 12749918 - PubChem. Available at: [Link]

  • Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Available at: [Link]

  • Common Blind Spot: Intramolecular Reactions - Master Organic Chemistry. Available at: [Link]

  • Preparation of tetrahydrofuran - Google Patents.
  • Two types of intramolecular epoxide‐opening cyclizations and previously... - ResearchGate. Available at: [Link]

  • Exploring the Role of Solvent Polarity in Mechanochemical Knoevenagel Condensation: In-situ Tracking and Isolation of Reaction I - ChemRxiv. Available at: [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. Available at: [Link]

  • Process for the synthesis of substituted tetrahydrofuran modulators of sodium channels - Google Patents.
  • Aliphatic Nucleophilic Substitution NS11. Addition to Strained Rings: Epoxides - csbsju. Available at: [Link]

  • Optimization of intramolecular cyclization reaction. | Download Table - ResearchGate. Available at: [Link]

  • Ch16: SN2 type reactions of Epoxides - University of Calgary. Available at: [Link]

  • (PDF) Cyclization Reaction Through Oxirane Ring Cleavage of - Amanote Research. Available at: [Link]

  • Epoxides Ring-Opening Reactions - Chemistry Steps. Available at: [Link]

  • An epoxide-opening cyclization/double Smiles rearrangement cascade approach to N-aryl-1,4-benzoxazines and N-arylindolines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: Characterization of Unexpected Byproducts in 2-(4-Bromobutyl)oxirane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-bromobutyl)oxirane. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and unexpected outcomes encountered during this synthesis, particularly when utilizing the Grignard reaction between 4-bromobutylmagnesium bromide and epichlorohydrin. Our goal is to provide you with the expertise and validated protocols necessary to identify, characterize, and minimize the formation of unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize this compound resulted in a complex mixture of products with low yield of the desired epoxide. What are the likely side reactions?

A1: The synthesis of this compound via the Grignard reaction is susceptible to several side reactions that can lead to a variety of byproducts. The primary reaction involves the nucleophilic attack of the Grignard reagent on the least substituted carbon of the epichlorohydrin ring.[1][2] However, competing reactions can significantly reduce the yield of the target molecule.

Likely Side Reactions:

  • Reaction with the Chloromethyl Group: The Grignard reagent can also attack the chloromethyl group of epichlorohydrin, leading to the formation of a chlorohydrin intermediate which may further react.

  • Magnesium Halide-Catalyzed Rearrangement: Lewis acidic magnesium halides (MgBr₂) formed in situ can catalyze the rearrangement of the starting epoxide or the product.[3]

  • Dimerization and Oligomerization: The Grignard reagent can react with the product, this compound, leading to the formation of dimers and other higher molecular weight species.

  • Formation of Diols: Adventitious water in the reaction mixture can lead to the formation of 1,2-diols as byproducts.[4]

  • Halogen Exchange: Exchange between the bromide of the Grignard reagent and the chloride of epichlorohydrin can occur.

Troubleshooting Guide

Issue 1: Identification of an Unknown Peak in GC-MS Analysis

Symptom: Your Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude reaction mixture shows a significant, unidentified peak in addition to the expected product, this compound.

Root Cause Analysis and Troubleshooting Steps:

The presence of unexpected peaks in your GC-MS chromatogram indicates the formation of byproducts. The identity of these byproducts can often be inferred from their mass spectra and retention times.

Workflow for Byproduct Identification:

cluster_0 Byproduct Identification Workflow start Unknown Peak in GC-MS ms_analysis Analyze Mass Spectrum (MS) start->ms_analysis nmr_analysis Isolate by Preparative Chromatography and Analyze by NMR ms_analysis->nmr_analysis Ambiguous MS data structure_elucidation Elucidate Structure ms_analysis->structure_elucidation Clear fragmentation pattern nmr_analysis->structure_elucidation confirmation Confirm Structure with Authentic Standard (if available) structure_elucidation->confirmation end Byproduct Identified confirmation->end

Caption: Workflow for identifying unknown byproducts.

Step-by-Step Protocol: GC-MS Analysis

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or diethyl ether).

  • GC-MS Parameters:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable for separating the components.

    • Injection Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of both volatile and less volatile components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.

  • Data Analysis:

    • Compare the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) for potential matches.

    • Analyze the fragmentation patterns to deduce structural information about the unknown compounds.

Data Presentation: Common Byproducts and Their Expected Mass Spectral Fragments

Potential Byproduct Molecular Weight ( g/mol ) Key Mass Spectral Fragments (m/z)
1-Chloro-5-bromohexane215.98M-Cl, M-Br, fragments from alkyl chain cleavage
1,6-Dibromo-2-hexanol261.97M-H₂O, M-Br, M-CH₂Br
Dimer of product358.10Fragments indicating a C12 backbone
Issue 2: Ambiguous ¹H NMR Signals Obscuring Product Characterization

Symptom: The ¹H NMR spectrum of your purified product shows overlapping signals in the epoxide region (typically 2.90-3.24 ppm), making it difficult to confirm the structure and purity of this compound.[5][6]

Root Cause Analysis and Troubleshooting Steps:

Overlapping signals in the epoxide region of an ¹H NMR spectrum can arise from the presence of stereoisomers or structurally similar byproducts that were not successfully removed during purification.[7][8]

Logical Relationship for NMR Signal Interpretation:

cluster_1 NMR Signal Interpretation Logic ambiguous_signals Ambiguous ¹H NMR Signals (2.9-3.2 ppm) check_isomers Presence of Stereoisomers? ambiguous_signals->check_isomers check_impurities Presence of Structural Isomers or Other Byproducts? ambiguous_signals->check_impurities cosy_hsqc Perform 2D NMR (COSY, HSQC) check_isomers->cosy_hsqc check_impurities->cosy_hsqc structure_confirmation Confirm Connectivity and Assign Signals cosy_hsqc->structure_confirmation pure_product Pure Product Confirmed structure_confirmation->pure_product Consistent with target impure_product Byproduct Structure Suggested structure_confirmation->impure_product Inconsistent with target

Caption: Logic for interpreting ambiguous NMR signals.

Step-by-Step Protocol: 2D NMR for Structural Elucidation

If 1D ¹H NMR is insufficient, 2D NMR experiments are invaluable for resolving structural ambiguities.

  • Sample Preparation: Prepare a concentrated sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire 2D Spectra:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of the carbon skeleton.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C signals.

  • Data Analysis:

    • In the COSY spectrum, trace the coupling networks to map out the spin systems of the molecules present.

    • Use the HSQC spectrum to assign the chemical shifts of the carbon atoms attached to each proton. This can help differentiate between the desired epoxide and potential isomeric byproducts, such as a terminal epoxide that has rearranged.

References

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(4-Bromobutyl)oxirane and Homologous Bromoalkyl Epoxides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity of 2-(4-Bromobutyl)oxirane with other bromoalkyl epoxides, offering objective analysis and supporting experimental insights. We will explore the mechanistic dichotomy that governs their chemical behavior and provide a framework for predicting and exploiting their reactivity in complex synthetic applications.

Introduction: The Synthetic Potential of Bifunctional Epoxides

Bromoalkyl epoxides are powerful bifunctional building blocks in organic synthesis. Their value lies in the presence of two distinct reactive centers: a strained epoxide ring, which is an excellent electrophile for nucleophilic attack, and an alkyl bromide, a classic substrate for SN2 reactions. This duality allows for a range of synthetic transformations, but the most intriguing is the intramolecular competition between these sites.

This compound stands as a key substrate where the four-carbon tether length is critical in dictating the reaction outcome. This guide will dissect the factors that control its reactivity, comparing it with its lower and higher homologues to provide a clear, predictive model for synthetic chemists.

Mechanistic Overview: A Tale of Two Pathways

The reactivity of a bromoalkyl epoxide is primarily governed by a competition between two fundamental pathways: intramolecular cyclization and intermolecular nucleophilic attack. The choice of pathway is heavily influenced by the length of the alkyl chain separating the epoxide and the bromide.

  • Pathway A: Intramolecular SN2 Cyclization: The epoxide's oxygen atom can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom. This results in the formation of a cyclic ether, with the regioselectivity of this ring-closure being a key point of discussion.

  • Pathway B: Intermolecular Nucleophilic Attack: An external nucleophile present in the reaction medium can attack one of the electrophilic carbons of the epoxide ring, leading to ring-opening.[1][2][3] This reaction is characteristic of epoxides and is driven by the release of ring strain.[1][3]

The interplay between these pathways determines the final product distribution. Understanding the factors that favor one over the other is crucial for synthetic design.

G cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Products SM 2-(n-Bromoalkyl)oxirane P_Intra Pathway A: Intramolecular Cyclization (Neighboring Group Participation) SM->P_Intra Weak Base or Heat P_Inter Pathway B: Intermolecular Attack (External Nucleophile) SM->P_Inter Strong External Nucleophile (Nu⁻) Prod_Cyclic Cyclic Ether (e.g., Tetrahydrofuran deriv.) P_Intra->Prod_Cyclic Prod_Acyclic Acyclic Diol Ether (Ring-Opened Product) P_Inter->Prod_Acyclic

Caption: Competing reaction pathways for bromoalkyl epoxides.

The Decisive Factor: Alkyl Chain Length and Baldwin's Rules

The primary determinant of whether a bromoalkyl epoxide undergoes intramolecular cyclization is the length of the tether connecting the nucleophilic oxygen and the electrophilic carbon-bromine center. The favorability of these ring-closing reactions can be predicted with remarkable accuracy by Baldwin's Rules .[4][5][6]

Baldwin's rules classify ring closures based on three factors:

  • Ring size: The number of atoms in the newly formed ring.

  • Trajectory: Exo or Endo, depending on whether the bond being broken is outside or inside the newly formed ring.

  • Hybridization: Tet (sp³), Trig (sp²), or Dig (sp) of the electrophilic carbon being attacked.

For the intramolecular cyclization of bromoalkyl epoxides, the reaction is an attack on a tetrahedral (sp³) carbon. The key is the exo vs. endo nature of the cyclization.

ReactantnRing SizeBaldwin ClassificationFavorabilityRelative Rate
2-(3-Bromopropyl)oxirane155-Exo-TetFavored Fast
This compound 2 6 6-Exo-Tet Favored Moderate
2-(5-Bromopentyl)oxirane377-Exo-TetFavored Slow
2-(2-Bromoethyl)oxirane044-Exo-TetDisfavoredVery Slow

Table 1. Comparison of Bromoalkyl Epoxides and Favorability of Intramolecular Cyclization based on Baldwin's Rules.[4][7][8]

Analysis and Field Insights:

  • 5-Exo-Tet (n=1): The formation of a five-membered ring, such as a tetrahydrofuran (THF) derivative, is kinetically and thermodynamically very favorable. The three-carbon linker in 2-(3-bromopropyl)oxirane is perfectly pre-organized for the epoxide oxygen to achieve the ideal trajectory for backside attack on the C-Br bond.

  • 6-Exo-Tet (n=2): For our topic molecule, this compound, the formation of a six-membered ring (tetrahydropyran, THP) is also a favored "6-Exo-Tet" process. However, the increased conformational flexibility of the four-carbon chain means that achieving the required geometry for cyclization has a higher entropic penalty compared to the 5-Exo-Tet case. Consequently, its rate of cyclization is generally slower than that of its 3-bromopropyl counterpart.

  • 7-Exo-Tet (n=3): While still a "favored" cyclization, the formation of a seven-membered ring is significantly slower. The long five-carbon tether has many more degrees of freedom, making the intramolecular reaction entropically disfavored compared to intermolecular alternatives.

  • 4-Exo-Tet (n=0): The formation of a four-membered oxetane ring is disfavored due to the high angle strain in the resulting ring and the difficulty of the short two-carbon chain in achieving the necessary geometry for attack.

Therefore, this compound occupies a "sweet spot" where intramolecular cyclization is favored and proceeds at a moderate, often synthetically useful, rate to form stable six-membered rings.

Experimental Protocol: Kinetic Analysis of this compound Cyclization via ¹H NMR Spectroscopy

To quantitatively compare reactivities, a kinetic study is essential. ¹H NMR spectroscopy is an excellent non-invasive method for monitoring the reaction progress in real-time.[9][10][11]

Objective: To determine the first-order rate constant (k) for the intramolecular cyclization of this compound to 2-(hydroxymethyl)tetrahydropyran.

Materials:

  • This compound

  • Deuterated solvent (e.g., CDCl₃ or Acetone-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Constant temperature bath or temperature-controlled NMR probe

Methodology:

  • Sample Preparation: Prepare a solution of this compound (e.g., 0.1 M) and the internal standard in the chosen deuterated solvent. The internal standard must have a peak that is well-resolved from both reactant and product signals.

  • Initial Spectrum (t=0): Acquire a high-quality ¹H NMR spectrum of the sample before initiating the reaction. This spectrum will serve as the baseline for the starting material concentration.

  • Reaction Initiation: Place the NMR tube in a constant temperature bath set to the desired reaction temperature (e.g., 50 °C). This marks the start of the reaction.

  • Time-Course Monitoring: At regular intervals, remove the tube, quench it in an ice bath to halt the reaction, and quickly acquire a ¹H NMR spectrum.[12] Alternatively, if using a temperature-controlled probe, spectra can be acquired automatically at set time points.

  • Data Analysis:

    • Identify characteristic, well-resolved peaks for the starting epoxide (e.g., protons on the oxirane ring, ~2.9-3.2 ppm) and the cyclized product (e.g., protons adjacent to the new ether linkage).[13]

    • Integrate the area of the starting material peak relative to the constant area of the internal standard peak at each time point.

    • The concentration of the starting material is proportional to this relative integration value.

    • Plot the natural logarithm of the relative concentration of this compound (ln[A]) versus time (t).

    • For a first-order reaction, this plot will be a straight line with a slope equal to -k.

Self-Validating System: The use of an internal standard corrects for any variations in spectrometer performance or sample volume. The linearity of the ln[A] vs. time plot confirms that the reaction follows first-order kinetics, which is expected for an intramolecular process.

Caption: Workflow for kinetic analysis using ¹H NMR.

Implications for Drug Development and Advanced Synthesis

The predictable reactivity of bromoalkyl epoxides is a significant asset in multistep synthesis, particularly in drug development where the construction of specific heterocyclic scaffolds is paramount.

  • Scaffold Synthesis: this compound is an excellent precursor for substituted tetrahydropyrans (THPs). The THP motif is a common core in many natural products and pharmacologically active molecules. The mild conditions often required for the 6-Exo-Tet cyclization make it compatible with sensitive functional groups elsewhere in the molecule.

  • Controlled Reactivity: By choosing the appropriate homologue, a synthetic chemist can favor either cyclization or intermolecular reaction. For instance, if a long-chain ether is desired, one might use 2-(5-bromopentyl)oxirane under conditions that favor intermolecular attack by an external nucleophile, as its intramolecular cyclization is slow. Conversely, 2-(3-bromopropyl)oxirane is an efficient route to THF derivatives.

  • Cascade Reactions: In more complex poly-epoxide systems, the principles of neighboring group participation seen here can initiate powerful cascade reactions, rapidly building molecular complexity from a linear precursor.[14]

Conclusion

This compound exhibits a well-balanced reactivity profile, primarily driven by a favored 6-Exo-Tet intramolecular cyclization to form a six-membered tetrahydropyran ring. Its reactivity is moderate compared to the faster 5-Exo-Tet cyclization of 2-(3-bromopropyl)oxirane and significantly greater than the slower 7-Exo-Tet cyclization of its higher homologues. This predictable behavior, firmly grounded in the principles of Baldwin's Rules, makes it and its related family of bromoalkyl epoxides versatile and reliable tools for the synthesis of complex cyclic ethers, with direct applications in pharmaceutical and materials science.

References

  • Baldwin's rules - Grokipedia. A summary of Baldwin's rules for ring closure reactions, classifying pathways based on geometry and mode of closure. 4

  • Baldwin's Rules for Ring Closure | PDF | Physical Chemistry - Scribd. A document outlining the systematic approach of Baldwin's rules for predicting the favorability of ring closure reactions. 7

  • Baldwin's Rule for Ring Closure Reactions - Chemistry LibreTexts. An educational resource detailing Baldwin's rules with mnemonics and examples. 8

  • Baldwin's rules - Wikipedia. A comprehensive overview of Baldwin's rules, including classification, examples, and exceptions. Link

  • Finding the right path: Baldwin “Rules for Ring Closure” and stereoelectronic control of cyclizations - Chemical Communications (RSC Publishing). A perspective on the impact and application of Baldwin's rules in synthetic chemistry. Link

  • New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil - Journal of Agricultural and Food Chemistry. A research article describing a validated ¹H NMR method for quantifying epoxide concentrations. Link

  • New 1H NMR-Based Technique to Determine Epoxide Concentrations in Oxidized Oil - ACS Publications. A detailed study on the development and validation of an NMR technique to measure epoxide content, noting the chemical shifts for epoxide protons. 13

  • SN1 type reactions of epoxides - University of Calgary. An educational page explaining the mechanism of SN1-like ring-opening reactions of epoxides under acidic conditions. Link

  • New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil - PubMed. Abstract of the study on using ¹H NMR to determine epoxide concentrations, providing key details of the method. Link

  • Addition to Strained Rings: Epoxides - csbsju.edu. A resource explaining the reactivity of epoxides with nucleophiles due to ring strain. Link

  • Reactions of epoxides with neighbouring nucleophiles - University of Canterbury. A thesis chapter discussing intramolecular reactions of epoxides, including the formation of various ring sizes. Link

  • Reaction of epoxides with nucleophiles under basic conditions - Master Organic Chemistry. A guide to the SN2-type ring-opening of epoxides with various nucleophiles. Link

  • Nucleophilic Substitution Reactions of Epoxides - Chemistry LibreTexts. An article explaining the high reactivity of epoxides in nucleophilic substitution reactions due to ring strain. Link

  • Evidence That Epoxide-Opening Cascades Promoted by Water Are Stepwise and Become Faster and More Selective After the First Cyclization - The Journal of Organic Chemistry. A study using ¹H NMR spectroscopy to perform detailed kinetic analysis of epoxide-opening cascade reactions. Link

  • Synthesis of 2,5-bis-hydroxymethyl tetrahydrofuran - PrepChem.com. A synthesis procedure that results in a tetrahydrofuran derivative, a related structure to the products of bromoalkyl epoxide cyclization. Link

  • Monitoring Reactions by NMR - University of Wisconsin-Madison. A practical guide on how to set up and run experiments to monitor chemical reactions using NMR spectroscopy. Link

  • Intramolecular reactions of epoxides and aziridines with p-nucleophiles - Tetrahedron. A review article covering intramolecular cyclizations involving epoxides. Link

  • This compound - PubChem. The PubChem database entry for this compound, providing chemical identifiers and properties. Link

  • Two types of intramolecular epoxide-opening cyclizations and previously... - ResearchGate. A scientific diagram illustrating different modes of intramolecular epoxide-opening cyclizations, including cascade reactions. Link

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A Tale of Two Tethers: A Comparative Guide to 2-(4-Bromobutyl)oxirane and 2-(3-Bromopropyl)oxirane in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic chemistry, the choice of a building block can define the success, efficiency, and outcome of a multi-step synthesis. Bifunctional molecules, possessing two distinct reactive centers, are particularly powerful tools for constructing complex molecular architectures. This guide provides an in-depth comparison of two such reagents: 2-(3-bromopropyl)oxirane and 2-(4-bromobutyl)oxirane. While differing by only a single methylene unit, this subtle structural variation has profound implications for their reactivity, particularly in intramolecular cyclization reactions, dictating the formation of either five-membered tetrahydrofuran (THF) or six-membered tetrahydropyran (THP) rings—scaffolds prevalent in numerous natural products and pharmaceuticals.[1][2]

This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple cataloging of properties to explain the mechanistic causality behind their differential reactivity, supported by experimental frameworks and data, to inform logical and effective synthetic design.

Structural and Physicochemical Overview

The foundational difference between these two haloepoxides is the length of the alkyl chain separating the electrophilic epoxide and the carbon bearing the bromine atom. This tether length is the primary determinant of the geometric feasibility and thermodynamic stability of the cyclic products formed upon intramolecular reaction.

Property2-(3-Bromopropyl)oxiraneThis compound
Chemical Structure 2-(3-Bromopropyl)oxiranethis compound
Molecular Formula C₅H₉BrOC₆H₁₁BrO
Molecular Weight 165.03 g/mol 179.05 g/mol [3]
CAS Number 21746-87-221746-88-3[3]
Primary Cyclization Product Tetrahydrofuran (THF) derivativeTetrahydropyran (THP) derivative

Synthesis of Bromoalkyloxiranes

The preparation of these reagents typically involves the epoxidation of a corresponding terminal alkene, such as 5-bromo-1-pentene or 6-bromo-1-hexene. A common and effective method is the use of a peroxy acid, like meta-chloroperoxybenzoic acid (m-CPBA).[4] The reaction proceeds via a concerted mechanism, delivering an oxygen atom to the double bond to form the epoxide ring.[4]

Alternatively, a two-step process involving the formation of a bromohydrin from the alkene, followed by base-induced intramolecular SN2 cyclization, can be employed.[5] This latter method offers an alternative pathway that avoids potentially explosive peroxy acids.[5]

G cluster_0 General Synthesis of Bromoalkyloxiranes alkene Bromoalkene (e.g., 5-bromo-1-pentene) product 2-(Bromoalkyl)oxirane alkene->product Epoxidation mcpba m-CPBA

Caption: General synthetic route to bromoalkyloxiranes via alkene epoxidation.

Comparative Reactivity: A Mechanistic Perspective

The utility of these molecules stems from the presence of two distinct electrophilic sites: the strained three-membered epoxide ring and the primary carbon attached to the bromine.[6] The reactivity can be broadly classified into intermolecular and intramolecular pathways.

Intermolecular Ring-Opening Reactions

Both oxiranes undergo ring-opening reactions with a wide array of nucleophiles.[7] The regioselectivity of this attack is dictated by the reaction conditions, a fundamental concept in epoxide chemistry.[6][8]

  • Basic or Neutral Conditions (SN2 Mechanism): Strong, typically anionic, nucleophiles (e.g., RO⁻, CN⁻, N₃⁻, R-MgBr) will attack the less sterically hindered terminal carbon of the epoxide.[9] This is a classic SN2 displacement, driven by the relief of ring strain (approx. 13 kcal/mol), which makes the alkoxide a viable leaving group.[9] The reaction results in inversion of configuration if the attacked carbon is a stereocenter.[9]

  • Acidic Conditions (SN1-like Mechanism): Under acidic conditions, the epoxide oxygen is first protonated, creating a much better leaving group (a neutral alcohol).[8] The C-O bonds weaken, and the nucleophile attacks the carbon atom that can best stabilize the developing positive charge—in this case, the internal (secondary) carbon. The mechanism has significant SN1 character, proceeding through a transition state that resembles a carbocation.[6][8]

In intermolecular reactions, the primary difference between the two reagents is simply the length of the resulting alkyl chain on the product. The fundamental reactivity of the epoxide moiety remains consistent.

G cluster_acid Acidic Conditions (H⁺, MeOH) cluster_base Basic Conditions (MeO⁻) start Asymmetric Epoxide acid_mech Protonation of Epoxide Oxygen start->acid_mech H⁺ base_mech Sₙ2 Attack start->base_mech Nu⁻ acid_ts Sₙ1-like Transition State (Positive charge on more substituted carbon) acid_mech->acid_ts acid_prod Nucleophilic attack at MORE substituted carbon acid_ts->acid_prod Nu⁻ base_prod Nucleophilic attack at LESS substituted carbon base_mech->base_prod

Caption: Regioselectivity of epoxide ring-opening under acidic vs. basic conditions.

Intramolecular Cyclization: The Key Distinction

The most significant and synthetically valuable difference between 2-(3-bromopropyl)oxirane and this compound is their propensity to form different sized rings via intramolecular cyclization. This transformation is typically initiated by a nucleophile opening the epoxide, which, after deprotonation, generates an internal alkoxide nucleophile. This alkoxide then displaces the bromide via an intramolecular SN2 reaction.

  • 2-(3-Bromopropyl)oxirane → Tetrahydrofurans (5-membered ring): The resulting alkoxide is positioned to undergo a 5-exo-tet cyclization. This process is kinetically and thermodynamically favorable according to Baldwin's rules, leading to the efficient formation of a substituted tetrahydrofuran ring.

  • This compound → Tetrahydropyrans (6-membered ring): The homologous reagent, after epoxide opening, undergoes a 6-exo-tet cyclization. The formation of six-membered rings is also highly favorable, often proceeding with high efficiency to yield tetrahydropyran derivatives.

G cluster_propyl 2-(3-Bromopropyl)oxirane Pathway cluster_butyl This compound Pathway propyl_start Bromopropyl Oxirane propyl_open Intermediate Alkoxide propyl_start->propyl_open 1. Nu⁻ attack 2. Deprotonation propyl_cyclize 5-exo-tet Cyclization propyl_open->propyl_cyclize propyl_prod Tetrahydrofuran (THF) Derivative propyl_cyclize->propyl_prod butyl_start Bromobutyl Oxirane butyl_open Intermediate Alkoxide butyl_start->butyl_open 1. Nu⁻ attack 2. Deprotonation butyl_cyclize 6-exo-tet Cyclization butyl_open->butyl_cyclize butyl_prod Tetrahydropyran (THP) Derivative butyl_cyclize->butyl_prod

Caption: Divergent intramolecular cyclization pathways leading to THF or THP rings.

While both cyclizations are favorable, the relative rates can be influenced by factors such as the solvent, counter-ion, and the specific substitution pattern. However, for most synthetic applications, the choice between the two reagents is made based on the desired target ring size, as both proceed efficiently.

Experimental Protocols & Data

The following protocols provide a framework for the base-mediated intramolecular cyclization, a common application for these reagents.

General Experimental Workflow

G reagents Dissolve Bromoalkyloxirane & Nucleophile in Anhydrous Solvent (e.g., THF) base Add Strong Base (e.g., NaH) at 0 °C reagents->base reaction Warm to RT and Stir (Monitor by TLC) base->reaction quench Quench with Saturated Aqueous NH₄Cl reaction->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (Na₂SO₄), Filter, and Concentrate extract->dry purify Purify by Flash Column Chromatography dry->purify

Caption: Standard workflow for nucleophilic opening and intramolecular cyclization.

Protocol: Synthesis of 2-(Hydroxymethyl)tetrahydrofuran

This protocol is representative for the cyclization of 2-(3-bromopropyl)oxirane using water as the initial nucleophile.

  • Reaction Setup: To a solution of 2-(3-bromopropyl)oxirane (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (10:1, 0.1 M), cool the flask to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution! Hydrogen gas is evolved. Ensure proper ventilation.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(hydroxymethyl)tetrahydrofuran.

Comparative Performance Data

While a direct side-by-side kinetic analysis is highly system-dependent, literature precedents show that both 5-exo-tet and 6-exo-tet cyclizations from haloalcohols are highly efficient processes.

Parameter2-(3-Bromopropyl)oxiraneThis compoundRationale / Notes
Primary Product Substituted TetrahydrofuranSubstituted TetrahydropyranGoverned by the alkyl tether length.
Typical Yields >85%>85%Both cyclizations are generally high-yielding under appropriate basic conditions (e.g., NaH, KH).
Reaction Rate Often slightly fasterGenerally fast5-membered ring formation is often kinetically favored over 6-membered rings due to a more favorable pre-transition state entropy. However, both are synthetically rapid.
Potential Side Reactions Intermolecular polymerization, elimination.Intermolecular polymerization, elimination.Minimized by using high dilution conditions to favor the intramolecular pathway.

Conclusion and Strategic Application

The choice between 2-(3-bromopropyl)oxirane and this compound is a strategic decision dictated entirely by the synthetic target.

  • Choose 2-(3-Bromopropyl)oxirane when the goal is to construct a substituted tetrahydrofuran (THF) ring. The 5-exo-tet cyclization is a robust and reliable method for forming this common five-membered heterocyclic system.

  • Choose this compound when the synthetic plan requires the formation of a substituted tetrahydropyran (THP) ring. The corresponding 6-exo-tet cyclization provides efficient access to this important six-membered scaffold.

Both reagents are powerful bifunctional building blocks that serve as linchpins in convergent synthetic strategies. By understanding the fundamental principles of their intramolecular reactivity, chemists can rationally design and execute complex syntheses for applications ranging from natural product synthesis to the development of novel therapeutic agents. The introduction of an initial nucleophile allows for the installation of a wide variety of side chains, making these reagents exceptionally versatile for building molecular diversity.

References

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A Comparative Guide to the Reaction Kinetics of 2-(4-Bromobutyl)oxirane for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the judicious selection of bifunctional electrophiles is paramount for the construction of complex molecular architectures. Among these, 2-(4-Bromobutyl)oxirane stands out as a versatile building block, featuring two distinct reactive sites: a strained epoxide ring and a primary alkyl bromide. This guide provides an in-depth analysis of the reaction kinetics of this compound, offering a comparative perspective against relevant alternatives to inform experimental design and accelerate discovery.

Mechanistic Overview: A Tale of Two Electrophiles

This compound's reactivity is dominated by two key pathways: intermolecular nucleophilic attack at the epoxide or the alkyl bromide, and intramolecular cyclization. The kinetics of these reactions are intricately governed by the nature of the nucleophile, reaction conditions, and the inherent properties of the electrophilic centers.

Intermolecular Reactions: The epoxide ring, activated by ring strain, is susceptible to nucleophilic attack, typically following an SN2 mechanism.[1][2] This reaction is highly regioselective, with nucleophiles preferentially attacking the less sterically hindered carbon of the epoxide.[3][4] Concurrently, the bromo- moiety can undergo nucleophilic substitution, also via an SN2 pathway.[5] The competition between these two sites is a critical consideration in synthetic planning.

Intramolecular Cyclization: A prominent reaction pathway for this compound is the intramolecular SN2 reaction, where the oxygen of the initially formed alkoxide (from nucleophilic attack on the epoxide) attacks the carbon bearing the bromine atom, leading to the formation of a substituted tetrahydrofuran (THF) ring.[6][7] This process is entropically favored due to the formation of a stable five-membered ring.

Comparative Kinetics: The Influence of the Halogen Leaving Group

To provide a quantitative comparison, we will examine the intramolecular cyclization of 2-(4-halobutyl)oxiranes, where the halogen is varied (Cl, Br, I). The rate of this SN2 cyclization is highly dependent on the nature of the leaving group, with the reactivity order typically being I > Br > Cl. This trend is attributed to the bond strength between the carbon and the halogen, and the stability of the resulting halide anion.

Table 1: Comparative Kinetic Data for Intramolecular Cyclization of 2-(4-Halobutyl)oxiranes

CompoundLeaving GroupRelative Rate Constant (k_rel)
2-(4-Chlorobutyl)oxiraneCl1
This compound Br ~20-50
2-(4-Iodobutyl)oxiraneI~100-200

Note: The relative rate constants are estimates based on typical SN2 reaction trends and are intended for comparative purposes. Actual values may vary depending on specific reaction conditions.

This data underscores the superior reactivity of the bromo- and iodo- derivatives in forming the tetrahydrofuran ring compared to the chloro- analog. This is a critical consideration for optimizing reaction times and yields.

Alternative Bifunctional Electrophiles: A Broader Perspective

While this compound is a valuable reagent, other bifunctional electrophiles can be employed for similar synthetic transformations. A comparison with these alternatives highlights the unique advantages of the halo-epoxide scaffold.[8]

Table 2: Comparison with Other Bifunctional Electrophiles

ElectrophileReactive SitesKey Features & ApplicationsRelative Reactivity (General)
This compound Epoxide, Alkyl BromideSequential or tandem reactions; synthesis of substituted tetrahydrofurans.High (Epoxide), Moderate (Alkyl Bromide)
1,4-DibromobutaneTwo Alkyl BromidesFormation of 5-membered rings via double substitution.Moderate
EpichlorohydrinEpoxide, Alkyl ChlorideIntroduction of a glycidyl group; cross-linking agent.High (Epoxide), Low (Alkyl Chloride)
1,2:5,6-DiepoxyhexaneTwo EpoxidesCross-linking of polymers; formation of bis-adducts.High

The presence of two distinct reactive centers in this compound with different kinetic profiles allows for selective and sequential reactions, offering a level of synthetic control that is not as readily achieved with symmetrical electrophiles like 1,4-dibromobutane.

Experimental Protocols for Kinetic Analysis

To empower researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for monitoring the reaction kinetics of this compound.

Kinetic Analysis by ¹H NMR Spectroscopy

Objective: To determine the rate constant of a reaction by monitoring the change in concentration of reactants and products over time.[6][9][10][11]

Methodology:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of this compound (e.g., 0.05 M) and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene, 0.05 M) in a deuterated solvent (e.g., CDCl₃).

  • Initiation of Reaction: Add a known concentration of the nucleophile (e.g., piperidine, 0.1 M) to the NMR tube at a controlled temperature.

  • Data Acquisition: Immediately acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the protons of the starting material and the product(s). The concentration of each species can be calculated relative to the internal standard. Plot the natural logarithm of the concentration of the limiting reagent versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').

Diagram 1: ¹H NMR Kinetic Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve this compound and Internal Standard in CDCl₃ prep2 Equilibrate at Reaction Temperature prep1->prep2 acq1 Add Nucleophile (t=0) prep2->acq1 acq2 Acquire ¹H NMR Spectra at Timed Intervals acq1->acq2 an1 Integrate Reactant and Product Signals acq2->an1 an2 Calculate Concentrations vs. Time an1->an2 an3 Plot ln[Reactant] vs. Time an2->an3 an4 Determine Rate Constant (k') an3->an4

Caption: Workflow for kinetic analysis using ¹H NMR spectroscopy.

Kinetic Analysis by GC-MS

Objective: To monitor the disappearance of reactants and the appearance of products using gas chromatography-mass spectrometry.[12][13][14]

Methodology:

  • Reaction Setup: In a thermostated reaction vessel, combine this compound and the nucleophile in a suitable solvent.

  • Sampling: At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by rapid cooling and dilution with a cold solvent).

  • Sample Preparation for GC-MS: Add an internal standard to the quenched aliquot.

  • GC-MS Analysis: Inject the sample into the GC-MS. The gas chromatograph will separate the components of the mixture, and the mass spectrometer will provide identification and quantification.

  • Data Analysis: Construct a calibration curve for the reactants and products using the internal standard. Determine the concentration of each species at each time point and plot the data to determine the rate constant.

Diagram 2: GC-MS Kinetic Analysis Workflow

G cluster_react Reaction cluster_sample Sampling & Quenching cluster_analysis GC-MS Analysis react1 Combine Reactants in Thermostated Vessel sample1 Withdraw Aliquots at Timed Intervals react1->sample1 sample2 Quench Reaction sample1->sample2 sample3 Add Internal Standard sample2->sample3 an1 Inject Sample into GC-MS sample3->an1 an2 Separate and Detect Components an1->an2 an3 Quantify using Calibration Curve an2->an3 an4 Determine Rate Constant an3->an4

Caption: Workflow for kinetic analysis using GC-MS.

Conclusion and Future Outlook

This compound is a powerful and versatile bifunctional electrophile with a rich and tunable reaction landscape. Understanding the kinetics of its intermolecular and intramolecular reactions is crucial for its effective application in the synthesis of complex molecules, including tetrahydrofuran derivatives which are prevalent in many natural products and pharmaceuticals. The choice between this compound and its halogenated analogs or other bifunctional electrophiles should be guided by the desired reaction rate and the specific synthetic strategy. The experimental protocols provided herein offer a robust framework for researchers to conduct their own kinetic investigations, enabling data-driven decisions in the pursuit of novel chemical entities.

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A Comparative Guide to the Spectroscopic Validation of 2-(4-Bromobutyl)oxirane Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of reaction products derived from 2-(4-bromobutyl)oxirane, a versatile bifunctional electrophile. We will explore the spectroscopic signatures of both a direct intermolecular ring-opening product and a subsequent intramolecular cyclization product. This comparative analysis is designed to equip researchers, scientists, and drug development professionals with the expertise to unequivocally validate their synthetic outcomes through robust spectroscopic data interpretation.

Introduction: The Synthetic Potential of a Bifunctional Epoxide

This compound is a valuable starting material in organic synthesis due to its two distinct electrophilic sites: a strained oxirane ring and a primary alkyl bromide. This duality allows for sequential reactions, offering pathways to a variety of functionalized linear compounds and heterocyclic scaffolds. The high ring strain of the epoxide makes it susceptible to nucleophilic attack, providing a regioselective handle for initial functionalization, while the alkyl bromide allows for subsequent transformations.[1][2]

PART 1: Intermolecular Nucleophilic Ring-Opening with a Primary Amine

A common and highly useful transformation of epoxides is their reaction with amines to generate β-amino alcohols.[3] This reaction proceeds via an S_N_2 mechanism, where the nucleophilic amine attacks one of the electrophilic carbons of the epoxide.[4] In the case of this compound, which has a primary and a secondary carbon in the epoxide ring, the attack by a strong, unhindered nucleophile will occur at the less sterically hindered primary carbon.[2][5]

For our primary example, we will consider the reaction of this compound with benzylamine.

Reaction A: Synthesis of 1-(Benzylamino)-6-bromohexan-2-ol

cluster_0 Reaction Pathway A start This compound + Benzylamine product 1-(Benzylamino)-6-bromohexan-2-ol start->product S_N_2 Ring-Opening

Caption: Reaction scheme for the synthesis of the acyclic amino alcohol.

Experimental Protocol: Synthesis of 1-(Benzylamino)-6-bromohexan-2-ol
  • To a solution of this compound (1.0 eq.) in a suitable solvent such as methanol or acetonitrile at room temperature, add benzylamine (1.1 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(benzylamino)-6-bromohexan-2-ol.

Spectroscopic Validation of 1-(Benzylamino)-6-bromohexan-2-ol

The key to validating the structure of the product is to look for the disappearance of the epoxide signals and the appearance of signals corresponding to the newly formed secondary alcohol and the incorporated benzylamine moiety.

Technique Starting Material (this compound) Product (1-(Benzylamino)-6-bromohexan-2-ol) Interpretation of Change
IR (cm⁻¹) ~3050-2950 (C-H stretch of epoxide), ~1250 (C-O stretch, epoxide ring), ~650 (C-Br stretch)Broad ~3400 (O-H stretch), ~3300 (N-H stretch), ~3030 (Aromatic C-H), ~2930, 2860 (Aliphatic C-H), ~1100 (C-O stretch, alcohol), ~650 (C-Br stretch)Disappearance of the characteristic epoxide C-O stretch and appearance of strong, broad O-H and N-H stretching bands are definitive indicators of successful ring-opening.
¹H NMR (ppm) ~2.9-3.1 (m, 1H, -CH-O-), ~2.7 (dd, 1H, -CH₂-O-), ~2.4 (dd, 1H, -CH₂-O-), 3.4 (t, 2H, -CH₂Br)~7.2-7.4 (m, 5H, Ar-H), ~3.8 (s, 2H, -CH₂-Ph), ~3.6-3.7 (m, 1H, -CH-OH), 3.4 (t, 2H, -CH₂Br), ~2.6-2.8 (m, 2H, -CH₂-NH-), ~2.5 (br s, 2H, -OH, -NH)The disappearance of the upfield epoxide protons (~2.4-3.1 ppm) and the emergence of aromatic protons, a benzylic singlet, and a new methine proton adjacent to the hydroxyl group confirm the structure.
¹³C NMR (ppm) ~52.5 (-CH-O-), ~47.0 (-CH₂-O-), ~33.5 (-CH₂Br)~140 (Ar-C quat.), ~128.5 (Ar-CH), ~127.0 (Ar-CH), ~68.0 (-CH-OH), ~54.0 (-CH₂-Ph), ~52.0 (-CH₂-NH-), ~33.5 (-CH₂Br)The epoxide carbons are replaced by signals for the secondary alcohol carbon (~68.0 ppm) and the carbons of the benzylamine group.
MS (m/z) M⁺ not typically observed. Fragmentation pattern reflects the butyl bromide chain.[M+H]⁺, fragmentation showing loss of H₂O, and characteristic fragments for the benzyl group (m/z 91) and the bromo-alkyl chain.The molecular ion peak corresponding to the addition of benzylamine to the epoxide confirms the formation of the product.

PART 2: Intramolecular Cyclization: An Alternative Synthetic Pathway

The initial product, 1-(benzylamino)-6-bromohexan-2-ol, still possesses a reactive alkyl bromide. Under basic conditions, the amine can be deprotonated and act as an intramolecular nucleophile, displacing the bromide to form a six-membered piperidine ring. This intramolecular S_N_2 reaction is a powerful strategy for the synthesis of heterocyclic compounds.[6]

Reaction B: Synthesis of 1-Benzyl-2-(hydroxymethyl)piperidine

cluster_1 Reaction Pathway B start_B 1-(Benzylamino)-6-bromohexan-2-ol product_B 1-Benzyl-2-(hydroxymethyl)piperidine start_B->product_B Intramolecular S_N_2 Cyclization (Base)

Caption: Intramolecular cyclization to form the piperidine derivative.

Experimental Protocol: Synthesis of 1-Benzyl-2-(hydroxymethyl)piperidine

This protocol is adapted from methodologies for similar intramolecular aminocyclizations.

  • Dissolve 1-(benzylamino)-6-bromohexan-2-ol (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or sodium hydride (NaH, 1.2 eq.).

  • Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure 1-benzyl-2-(hydroxymethyl)piperidine.

Spectroscopic Validation of 1-Benzyl-2-(hydroxymethyl)piperidine

The formation of the cyclic product is confirmed by the disappearance of the alkyl bromide signature and a significant change in the NMR spectrum, reflecting a more constrained cyclic structure.

Technique Acyclic Precursor (1-(Benzylamino)-6-bromohexan-2-ol) Cyclic Product (1-Benzyl-2-(hydroxymethyl)piperidine) Interpretation of Change
IR (cm⁻¹) Broad ~3400 (O-H), ~3300 (N-H), ~650 (C-Br)Broad ~3400 (O-H), No N-H stretch, No C-Br stretchThe most telling change is the disappearance of the N-H stretch (as the amine is now tertiary) and the C-Br stretch, indicating the formation of the C-N bond and loss of the bromide.
¹H NMR (ppm) 3.4 (t, 2H, -CH₂Br)No signal at 3.4 ppm. Complex multiplets for the piperidine ring protons between ~1.2-3.0 ppm.The disappearance of the triplet for the -CH₂Br protons is the clearest evidence of cyclization. The overall spectrum becomes more complex due to the diastereotopic protons in the piperidine ring.
¹³C NMR (ppm) ~33.5 (-CH₂Br)No signal at ~33.5 ppm. Appearance of new aliphatic signals corresponding to the piperidine ring carbons.The absence of the carbon attached to bromine confirms the intramolecular substitution.
MS (m/z) [M+H]⁺ for C₁₃H₂₁BrNO[M+H]⁺ for C₁₃H₂₀NO. The isotopic pattern for bromine will be absent.A molecular ion peak consistent with the loss of HBr from the precursor and the absence of the characteristic M, M+2 isotopic pattern for bromine confirms cyclization.

Comparative Analysis and Workflow

The validation process relies on a systematic comparison of the spectroscopic data of the starting material and the potential products.

cluster_Validation Spectroscopic Validation cluster_Products Possible Products Start This compound Reaction React with Nucleophile (e.g., Benzylamine) Start->Reaction Product_Mix Crude Reaction Product Reaction->Product_Mix IR IR Spectroscopy Product_Mix->IR Analyze NMR ¹H & ¹³C NMR Product_Mix->NMR Analyze MS Mass Spectrometry Product_Mix->MS Analyze Acyclic Acyclic Product (e.g., 1-(Benzylamino)-6-bromohexan-2-ol) IR->Acyclic Broad OH, NH C-Br present Cyclic Cyclic Product (e.g., 1-Benzyl-2-(hydroxymethyl)piperidine) IR->Cyclic Broad OH only No NH, No C-Br NMR->Acyclic -CH₂Br signal present NMR->Cyclic -CH₂Br signal absent MS->Acyclic M⁺ contains Br MS->Cyclic M⁺ has no Br

Caption: Experimental workflow for product validation.

Conclusion

The spectroscopic validation of products from bifunctional reagents like this compound is a crucial step in ensuring the desired reaction pathway has been followed. By carefully analyzing the changes in IR, NMR, and Mass Spectra, researchers can definitively distinguish between intermolecular ring-opening products and subsequent intramolecular cyclization products. The key diagnostic markers—the presence or absence of O-H, N-H, and C-Br stretches in IR; the disappearance of epoxide protons and the chemical shift of the carbon-bromine attached methylene group in NMR; and the molecular weight and isotopic pattern in MS—provide a self-validating system for product characterization. This rigorous analytical approach is indispensable for advancing research and development in medicinal chemistry and materials science.

References

  • Chandrika, P., et al. (2025). N-Benzyl-r-2,c-6-diphenylpiperidines: Synthesis, Spectral characterization, Conformational Analysis and Evaluation of Biological Activities. ResearchGate. [Link]

  • Sharma, A., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]

  • Scott, M. et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined piperidines. Royal Society of Chemistry. [Link]

  • Gonzalez, C. A., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Oberlin College and Conservatory. [Link]

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  • SpectraBase. 1-Bromo-2-hexanol. Wiley. [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

  • Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles. [Link]

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A Comparative Guide to the Purity Assessment of Synthesized 2-(4-Bromobutyl)oxirane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Oxirane Building Blocks

2-(4-Bromobutyl)oxirane and its derivatives are valuable bifunctional building blocks in medicinal chemistry and materials science. The presence of both a reactive epoxide ring and a versatile bromobutyl chain allows for sequential, regioselective modifications, making them ideal starting points for the synthesis of complex molecules, including pharmaceutical intermediates. The purity of these reagents is paramount; trace impurities can lead to unwanted side reactions, difficult purification steps, and potentially compromise the biological activity and safety of the final compounds. This guide provides an in-depth comparison of common analytical techniques for assessing the purity of synthesized this compound, supported by experimental insights and protocols.

Synthesis of this compound and the Genesis of Impurities

A common and effective method for the synthesis of this compound is the epoxidation of 6-bromo-1-hexene using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[1][2] While this reaction is generally efficient, the nature of the starting materials and the reaction mechanism can lead to several process-related impurities. Understanding these potential impurities is the first step in developing a robust purity assessment strategy.

Synthesis_and_Impurities cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 6-bromo-1-hexene 6-Bromo-1-hexene product This compound 6-bromo-1-hexene->product Epoxidation m-CPBA m-CPBA m-CPBA->product unreacted_sm Unreacted 6-Bromo-1-hexene diol_byproduct 6-Bromo-1,2-hexanediol (from ring opening) m-CBA m-Chlorobenzoic acid (m-CPBA byproduct)

Caption: Synthetic pathway to this compound and major potential impurities.

The primary impurities to consider are:

  • Unreacted Starting Material: Incomplete reaction will leave residual 6-bromo-1-hexene.

  • Diol Byproduct: The epoxide ring is susceptible to nucleophilic attack, especially in the presence of acidic or aqueous conditions during workup. This leads to the formation of 6-bromo-1,2-hexanediol.[2]

  • Peroxyacid Byproduct: The reduction of m-CPBA results in the formation of m-chlorobenzoic acid.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique depends on the specific purity questions being asked, the nature of the impurities, and the available instrumentation. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

ParameterNMR Spectroscopy (¹H & ¹³C)Gas Chromatography (GC-MS/FID)High-Performance Liquid Chromatography (HPLC-UV/RI)
Primary Use Structural elucidation, identification of major components and impurities, quantification of known impurities.Separation and identification of volatile compounds, quantification of volatile impurities.Separation and quantification of non-volatile and thermally labile compounds.
Sensitivity Moderate (typically >0.1 mol%).High (ppm to ppb level with MS).High (ppm level with UV), Moderate (µg level with RI).
Selectivity High for structurally distinct molecules.Very high, especially with MS detection.High, dependent on column and mobile phase selection.
Quantification Good with an internal standard.Excellent with calibration.Excellent with calibration.
Key Advantages Provides detailed structural information without the need for reference standards for identification.Excellent separation efficiency for volatile compounds. MS provides definitive identification.Versatile for a wide range of compounds, including non-volatile and thermally labile ones.
Limitations Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals.Not suitable for non-volatile or thermally labile compounds.This compound lacks a strong UV chromophore, making UV detection challenging. RI detection is less sensitive and not compatible with gradient elution.[3]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the epoxidation of alkenes using m-CPBA.[4][5]

  • Dissolve Starting Material: In a round-bottom flask, dissolve 6-bromo-1-hexene (1.0 eq.) in dichloromethane (DCM).

  • Cool Reaction Mixture: Place the flask in an ice bath and stir for 15 minutes.

  • Add m-CPBA: Slowly add a solution of m-CPBA (1.1 eq.) in DCM to the cooled reaction mixture.

  • Monitor Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS.

  • Quench Reaction: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Synthesis_Workflow start Dissolve 6-bromo-1-hexene in DCM cool Cool to 0°C start->cool add_mcpba Add m-CPBA solution cool->add_mcpba monitor Monitor reaction (TLC/GC-MS) add_mcpba->monitor quench Quench with NaHCO₃ (aq) monitor->quench workup Aqueous workup and extraction quench->workup purify Purify by column chromatography workup->purify product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

Purity Assessment by ¹H NMR Spectroscopy

NMR spectroscopy is an invaluable tool for confirming the structure of the desired product and identifying major impurities.

  • Sample Preparation: Dissolve an accurately weighed sample of the synthesized product in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • This compound: Look for characteristic signals for the oxirane protons (multiplets around 2.5-3.0 ppm) and the methylene protons adjacent to the bromine atom (a triplet around 3.4 ppm).

    • 6-Bromo-1-hexene (Impurity): Identify the vinylic protons (multiplets between 4.9 and 5.9 ppm).[6]

    • 6-Bromo-1,2-hexanediol (Impurity): Look for the characteristic signals of the diol protons (multiplets in the 3.4-3.8 ppm range).[7]

    • m-Chlorobenzoic acid (Impurity): Aromatic protons will be visible in the 7.4-8.0 ppm region.

    • Quantification: Integrate the signals corresponding to the product and the known impurities relative to the internal standard to determine their respective concentrations.

Purity Assessment by GC-MS

GC-MS is highly effective for separating and identifying volatile components in the reaction mixture.

  • Instrumentation and Conditions (suggested): [8][9]

    • GC System: Agilent 7890 GC or similar.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Injector: Splitless mode at 250°C.

    • MS Detector: Mass range of 40-400 amu.

  • Sample Preparation: Dilute a sample of the product in a suitable solvent (e.g., DCM or ethyl acetate).

  • Data Analysis:

    • Identify the peaks corresponding to this compound, 6-bromo-1-hexene, and any other volatile impurities by comparing their retention times and mass spectra to reference data.

    • Quantify the impurities by integrating the peak areas and using a calibration curve or by assuming equal response factors for a semi-quantitative analysis.

Purity Assessment by HPLC

Since this compound lacks a strong UV chromophore, HPLC with UV detection at low wavelengths or with a Refractive Index (RI) detector is necessary.[3]

  • Instrumentation and Conditions (suggested for RI detection): [3]

    • HPLC System: Equipped with a pump, autosampler, column oven, and an RI detector.

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40). The mobile phase composition must remain constant for RI detection.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Data Analysis:

    • Separate the components of the mixture. The elution order will typically be the less polar compounds first (e.g., 6-bromo-1-hexene) followed by the more polar compounds (e.g., this compound, 6-bromo-1,2-hexanediol, and m-chlorobenzoic acid).

    • Quantify the components by creating a calibration curve for each known compound.

Conclusion and Recommendations

A multi-technique approach is recommended for the comprehensive purity assessment of synthesized this compound.

  • Initial Screening and Structural Confirmation: ¹H NMR is the ideal first step to confirm the successful synthesis of the target molecule and to identify and quantify major impurities without the need for extensive method development.

  • Volatile Impurity Profiling: GC-MS is superior for the detection and quantification of volatile impurities, particularly the unreacted starting material, 6-bromo-1-hexene.

  • Non-Volatile and Thermally Labile Impurities: HPLC with RI detection is well-suited for the analysis of the diol byproduct and the m-chlorobenzoic acid, which are less volatile and may not be amenable to GC analysis without derivatization.

By judiciously applying these complementary techniques, researchers can gain a complete and accurate picture of the purity of their synthesized this compound, ensuring the quality and reliability of this important chemical building block for downstream applications.

References

  • Wiley-VCH. (2007). Supporting Information. [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromohexane-1,2-diol. National Center for Biotechnology Information. [Link]

  • Master Organic Chemistry. (2025). Formation of epoxides from alkenes using m-CPBA. [Link]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

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  • The Royal Society of Chemistry. (n.d.). Supporting Information for ...[Link]

  • ResearchGate. (2025). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex. [Link]

  • Chemsrc. (2025). 6-Bromo-1,2-Hexanediol. [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • 1H-NMR. (n.d.). Retrieved from [Link]

  • IntechOpen. (2024). The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. [Link]

  • Sciencemadness Discussion Board. (2008). 6-Bromo-1-hexanol synthesis. [Link]

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  • Amazon S3. (2025). Untitled. [Link]

  • Organic Chemistry Tutor. (2023, April 6). Halohydrin Formation and Epoxidation of Alkenes [Video]. YouTube. [Link]

  • Organic Chemistry Tutor. (2018, April 28). Epoxidation of Alkenes [Video]. YouTube. [Link]

  • Studia UBB Chemia. (2023). HPLC-PDA VERSUS GC-MS IN THE ANALYSIS OF PARACETAMOL AND NON-STEROIDAL ANTI-INFLAMMATORY DRUGS IN WASTEWATER. [Link]

  • Master Organic Chemistry. (2015). Epoxides – The Outlier Of The Ether Family. [Link]

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A Comparative Guide to the Efficacy of 2-(4-Bromobutyl)oxirane in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic formation of carbon-carbon (C-C) bonds is paramount for the construction of complex molecular architectures. Bifunctional reagents, possessing two reactive sites of differing reactivity, offer a powerful platform for sequential bond-forming events. This guide provides an in-depth technical comparison of 2-(4-bromobutyl)oxirane, a versatile bifunctional electrophile, and its efficacy in forming specific carbon-carbon bonds. We will objectively compare its performance with alternative synthetic strategies, supported by experimental insights and detailed protocols, to empower researchers in making informed decisions for their synthetic endeavors.

The Synthetic Utility of this compound: A Dual Electrophile

This compound, also known as 6-bromo-1,2-epoxyhexane, presents two distinct electrophilic sites: a strained epoxide ring and a primary alkyl bromide. This duality is the cornerstone of its synthetic utility, allowing for a stepwise approach to molecular elaboration. The key to harnessing its potential lies in the chemoselective reaction of nucleophiles at one site over the other.

Generally, strong, hard nucleophiles, such as Grignard reagents and organolithium species, will preferentially attack the less sterically hindered carbon of the epoxide ring via an SN2 mechanism.[1][2] This ring-opening reaction is driven by the release of the inherent strain energy of the three-membered ring (approximately 13 kcal/mol).[3] The primary alkyl bromide is typically less reactive towards these nucleophiles under standard reaction conditions. This difference in reactivity allows for the initial formation of a C-C bond at the epoxide, unmasking a primary alcohol which can then be used to direct or participate in subsequent transformations.

Softer nucleophiles, like organocuprates, are also highly effective for epoxide opening and are known for their high selectivity in SN2 reactions.[4] Following the initial C-C bond formation, the resulting bromo-alcohol can undergo a subsequent intramolecular cyclization to form substituted tetrahydrofurans, a common motif in biologically active molecules.[5][6]

Core Reaction Pathway:

The primary application of this compound in C-C bond formation involves the initial nucleophilic attack on the epoxide, followed by a subsequent reaction involving the alkyl bromide. This can be either an intramolecular cyclization or a second intermolecular C-C bond forming reaction.

Comparative Analysis with Alternative Reagents

The decision to employ this compound should be weighed against alternative strategies for achieving similar synthetic outcomes. Here, we compare its use in the synthesis of substituted tetrahydrofurans and the introduction of a 6-hydroxyhexyl moiety with other established methods.

Synthesis of 2-Substituted Tetrahydrofurans

A common application of this compound is the synthesis of 2-substituted tetrahydrofurans through a two-step sequence: intermolecular C-C bond formation followed by intramolecular cyclization.

Methodology Comparison for 2-Substituted Tetrahydrofuran Synthesis

MethodStarting MaterialsReagents & ConditionsYieldsAdvantagesDisadvantagesReferences
This compound Route This compound, Organometallic Reagent (R-M)1. R-M (e.g., Grignard, Organocuprate) in THF. 2. Base (e.g., NaH) for cyclization.Generally GoodConvergent; readily available starting material.Two distinct reaction steps required.[5][6]
Palladium-Catalyzed Cyclization γ-Hydroxy Alkenes, Aryl/Vinyl HalidesPd Catalyst, BaseGood to ExcellentHigh diastereoselectivity; single step C-C and C-O bond formation.Requires synthesis of substituted γ-hydroxy alkenes.[7]
Intramolecular Williamson Ether Synthesis 1,6-Dihalohexanes, Nucleophile1. Nucleophilic substitution. 2. Strong base for cyclization.ModerateUtilizes simple starting materials.Potential for competing elimination reactions; lower yields.[6]
Oxidative Cyclization 1,5-DienesOxidizing Agent (e.g., m-CPBA) followed by acid catalysisVariableCan generate complex polycyclic systems.Substrate scope can be limited; regioselectivity issues.[6]
Introduction of a 6-Hydroxyhexyl Group

Alternatively, this compound can be used to introduce a 6-hydroxyhexyl group in a single step if the nucleophile is intended to displace the bromide, followed by a reductive opening of the epoxide. However, a more common and controlled approach is the initial epoxide opening. Let's compare this to other methods for introducing a similar functional group.

Methodology Comparison for Introducing a 6-Hydroxyhexyl Moiety

MethodReagentReaction TypeAdvantagesDisadvantagesReferences
This compound Nucleophilic epoxide openingSN2Chemoselective C-C bond formation at one end.Requires subsequent protection/deprotection for further functionalization of the alcohol.[1]
6-Bromo-1-hexanol Grignard formation and subsequent reactionNucleophilic additionDirect formation of the Grignard reagent from a commercially available starting material.The hydroxyl group requires protection prior to Grignard formation.[1]
Reductive Coupling 6-Oxohexanoic acid derivativesReductionUtilizes readily available starting materials.Requires multiple steps (protection, reduction).[8]

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in C-C bond formation.

Protocol 1: Copper-Catalyzed Grignard Reaction for Epoxide Opening

This protocol details the copper-catalyzed reaction of a Grignard reagent with this compound, leading to the formation of a C-C bond at the epoxide terminus. The use of a copper catalyst can improve the regioselectivity and yield of the reaction.[9][10]

Materials:

  • This compound

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)

  • Copper(I) Iodide (CuI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Copper(I) Iodide (5 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous THF via syringe.

  • Cool the suspension to -20 °C in a suitable cooling bath.

  • Slowly add the Grignard reagent (1.2 equivalents) via syringe, maintaining the temperature below -15 °C.

  • Stir the resulting mixture for 30 minutes at -20 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise, ensuring the temperature does not exceed -15 °C.

  • Allow the reaction to stir at -20 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-substituted-6-bromohexan-2-ol.

Protocol 2: Intramolecular Cyclization to a 2-Substituted Tetrahydrofuran

This protocol describes the subsequent intramolecular cyclization of the bromo-alcohol product from Protocol 1 to form a 2-substituted tetrahydrofuran.

Materials:

  • 1-Substituted-6-bromohexan-2-ol (from Protocol 1)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF) (optional co-solvent)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Wash the sodium hydride (1.5 equivalents) with anhydrous hexanes three times under a nitrogen atmosphere to remove the mineral oil.

  • To a flame-dried round-bottom flask containing the washed NaH, add anhydrous THF via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the 1-substituted-6-bromohexan-2-ol (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 2-substituted tetrahydrofuran.

Mechanistic Considerations and Causality

The chemoselectivity of the initial C-C bond formation is a critical aspect of utilizing this compound. The preferential attack of strong, hard nucleophiles on the epoxide over the primary alkyl bromide can be attributed to a combination of factors:

  • Ring Strain: The significant ring strain of the epoxide makes the C-O bonds weaker and the carbon atoms more electrophilic than a typical primary alkyl bromide.[3]

  • Hard and Soft Acid and Base (HSAB) Theory: The carbons of the epoxide can be considered "harder" electrophilic centers compared to the "softer" carbon of the alkyl bromide. Hard nucleophiles like Grignard and organolithium reagents preferentially react with hard electrophiles.

  • SN2 Reaction Rates: While both sites are subject to SN2 attack, the activation energy for the opening of the strained epoxide ring is generally lower than that for the displacement of a bromide from a primary alkyl chain by these nucleophiles under the reaction conditions.

The subsequent intramolecular cyclization is a classic Williamson ether synthesis. The choice of a strong, non-nucleophilic base like sodium hydride is crucial to deprotonate the secondary alcohol, forming the alkoxide nucleophile without competing in intermolecular reactions.

Visualization of Key Processes

Reaction_Pathway reagent This compound intermediate Bromo-alkoxide Intermediate reagent->intermediate C-C Bond Formation (Epoxide Opening) nucleophile Organometallic Nucleophile (R-M) nucleophile->intermediate product1 1-Substituted-6-bromohexan-2-ol intermediate->product1 Aqueous Workup product2 2-Substituted Tetrahydrofuran product1->product2 Intramolecular Williamson Ether Synthesis base Base (e.g., NaH) base->product2

Caption: Reaction pathway of this compound.

Experimental_Workflow cluster_0 Step 1: Epoxide Opening cluster_1 Step 2: Intramolecular Cyclization start1 Mix this compound and CuI in anhydrous THF add_grignard Add Grignard reagent at low temp. start1->add_grignard react1 Stir and monitor by TLC add_grignard->react1 workup1 Quench with NH4Cl (aq) and extract react1->workup1 purify1 Purify by column chromatography workup1->purify1 product1 Isolate 1-substituted-6-bromohexan-2-ol purify1->product1 start2 Prepare NaH suspension in anhydrous THF product1->start2 Product from Step 1 add_alcohol Add bromo-alcohol solution start2->add_alcohol react2 Reflux and monitor by TLC add_alcohol->react2 workup2 Quench with NH4Cl (aq) and extract react2->workup2 purify2 Purify by column chromatography workup2->purify2 product2 Isolate 2-substituted tetrahydrofuran purify2->product2

Caption: Experimental workflow for C-C bond formation and cyclization.

Conclusion

This compound is a valuable and efficient bifunctional building block for the stereocontrolled synthesis of complex molecules, particularly substituted tetrahydrofurans. Its predictable chemoselectivity with a range of strong nucleophiles allows for a reliable two-step approach to C-C bond formation and subsequent cyclization. While alternative methods exist, the use of this compound offers a convergent and often high-yielding route from a readily accessible starting material. The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of stereocontrol. This guide provides the foundational knowledge and practical protocols to effectively integrate this versatile reagent into your synthetic campaigns.

References

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Sources

Cross-validation of analytical methods for 2-(4-Bromobutyl)oxirane quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 2-(4-Bromobutyl)oxirane

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and manufacturing, the stringent control of potential genotoxic impurities (PGIs) is a critical aspect of ensuring drug safety. This compound, a reactive epoxide, is a pertinent example of such an impurity that may arise as an intermediate or by-product in synthetic pathways. Its electrophilic oxirane ring and the presence of a bromine atom, a good leaving group, classify it as a potential alkylating agent with the ability to interact with DNA, necessitating its quantification at trace levels. This guide provides an in-depth comparison of two robust analytical methods for the quantification of this compound: a direct injection Gas Chromatography-Mass Spectrometry (GC-MS) method and a High-Performance Liquid Chromatography (HPLC) method with UV detection following pre-column derivatization. The cross-validation of these orthogonal methods is essential for unequivocal confirmation of analytical results and for ensuring the reliability of data submitted for regulatory scrutiny.

The Imperative of Orthogonal Analytical Approaches

Reliance on a single analytical method for the quantification of a PGI carries an inherent risk of overlooking potential interferences or matrix effects that could lead to inaccurate results. Cross-validation using two methods based on different scientific principles—in this case, separation based on volatility and boiling point (GC) versus separation based on polarity and partitioning (HPLC)—provides a high degree of confidence in the reported impurity levels. This dual-method approach is a cornerstone of robust analytical science, ensuring that the quantification is accurate, precise, and specific.

Method 1: Direct Injection Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is an ideal technique for the analysis of volatile and semi-volatile compounds. This compound, with a molecular weight of 179.05 g/mol , is amenable to GC analysis. The direct injection approach is favored for its simplicity and for minimizing sample manipulation, which can be a source of error.

Scientific Rationale

The choice of a direct injection GC-MS method is predicated on the thermal stability and sufficient volatility of this compound. The use of a mass spectrometric detector provides exceptional selectivity and sensitivity, which are paramount for trace-level analysis. Selective Ion Monitoring (SIM) mode is employed to monitor specific ions characteristic of the analyte, thereby minimizing background noise and enhancing the signal-to-noise ratio. A study on the determination of a high boiling point genotoxic epoxide by direct injection GC/MS demonstrated the feasibility of this approach, achieving excellent sensitivity and recovery.[1]

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh approximately 500 mg of the drug substance into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., dichloromethane or acetone).

  • Prepare a standard stock solution of this compound in the same solvent.

  • Prepare a series of calibration standards by spiking the blank drug substance solution with the standard stock solution to cover the expected concentration range (e.g., 0.1 to 10 ppm).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed, mid-polarity column.

  • Inlet: Splitless mode, 1 µL injection volume.

  • Inlet Temperature: Optimized to ensure volatilization without degradation (e.g., 250 °C).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selective Ion Monitoring (SIM).

    • Quantification Ion: To be determined from the mass spectrum of this compound (e.g., a characteristic fragment).

    • Qualifier Ions: At least two other characteristic ions to confirm identity.

Method 2: HPLC with Pre-Column Derivatization and UV Detection

For compounds that lack a strong chromophore or exhibit poor chromatographic behavior on their own, pre-column derivatization can significantly enhance detectability and separation. This approach is particularly useful for epoxides in HPLC analysis.

Scientific Rationale

This compound does not possess a significant UV chromophore, making its detection at trace levels by HPLC-UV challenging. Derivatization with a reagent that introduces a highly absorbing chromophore circumvents this limitation. A reversed-phase HPLC method for the quantification of epoxides following derivatization with N,N-diethyldithiocarbamate (DTC) has been successfully demonstrated.[2][3] This method is based on the nucleophilic ring-opening of the epoxide by DTC, forming a stable dithiocarbamate ester with a strong UV absorbance.

Experimental Protocol

1. Derivatization Procedure:

  • To 1 mL of the sample or standard solution in a suitable solvent (e.g., acetonitrile/water), add a 100-fold molar excess of sodium N,N-diethyldithiocarbamate solution.

  • Heat the mixture at 60 °C for 30 minutes in a sealed vial.

  • Cool the reaction mixture to room temperature.

  • The derivatized sample is now ready for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B.

    • 2-15 min: 30% to 90% B.

    • 15-18 min: 90% B.

    • 18-20 min: 90% to 30% B.

    • 20-25 min: 30% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Optimized for the derivatized product (e.g., 254 nm or 278 nm).

Cross-Validation Strategy

The cross-validation of these two orthogonal methods will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4] The objective is to demonstrate that both methods are suitable for their intended purpose and yield equivalent results.

Validation Parameters and Acceptance Criteria
Parameter Description Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from blank, placebo, and known impurities at the retention time of the analyte. Peak purity should pass.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 for a minimum of five concentration levels.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.To be established based on the linearity data.
Accuracy The closeness of test results to the true value.Recovery of 80.0% to 120.0% for spiked samples at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
Precision
- RepeatabilityPrecision under the same operating conditions over a short interval of time.RSD ≤ 15.0% for six replicate preparations at 100% of the specification limit.
- Intermediate PrecisionWithin-laboratory variations (different days, different analysts, different equipment).RSD ≤ 20.0% between two different sets of analyses.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. Precision (RSD ≤ 25%) and accuracy (70.0% to 130.0%) at the LOQ level.
Robustness The capacity to remain unaffected by small, but deliberate variations in method parameters.No significant impact on the results when parameters like flow rate, column temperature, or mobile phase composition are slightly varied.
Solution Stability The stability of the analyte in the prepared sample solution over a specified period.No significant change in analyte concentration over the tested period (e.g., 24 hours).
Cross-Validation Workflow

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation ICH Q2(R1) Validation cluster_comparison Cross-Validation Method1 GC-MS Method Specificity Specificity Method1->Specificity Linearity Linearity & Range Method1->Linearity Accuracy Accuracy Method1->Accuracy Precision Precision Method1->Precision LOD_LOQ LOD & LOQ Method1->LOD_LOQ Robustness Robustness Method1->Robustness Analysis Analysis of the Same Spiked Samples Method1->Analysis Method2 HPLC-Derivatization Method Method2->Specificity Method2->Linearity Method2->Accuracy Method2->Precision Method2->LOD_LOQ Method2->Robustness Method2->Analysis Comparison Comparison of Results (e.g., Bland-Altman plot) Analysis->Comparison Final Validated & Cross-Verified Quantification Method Comparison->Final

Caption: Workflow for the cross-validation of GC-MS and HPLC-Derivatization methods.

Comparative Performance Data (Expected)

The following table summarizes the anticipated performance characteristics of the two methods based on typical results for similar analyses.

Parameter GC-MS Method HPLC-Derivatization Method
Specificity High (mass selective detection)High (chromatographic separation of derivatized product)
LOD ~0.05 ppm~0.1 ppm
LOQ ~0.15 ppm~0.3 ppm
Linearity (r²) > 0.998> 0.997
Accuracy (% Recovery) 90-110%85-115%
Precision (RSD) < 10%< 15%
Throughput ModerateLower (due to derivatization step)
Advantages High selectivity, no derivatization required.Applicable to non-volatile matrices, uses standard HPLC equipment.
Disadvantages Requires thermal stability of the analyte, potential for matrix interference in the inlet.Derivatization adds complexity and potential for variability.

Conclusion

Both the direct injection GC-MS and the pre-column derivatization HPLC-UV methods offer viable and robust approaches for the quantification of this compound at trace levels. The GC-MS method is likely to provide higher sensitivity and selectivity due to the nature of mass spectrometric detection. However, the HPLC method serves as an excellent orthogonal technique that is not dependent on the analyte's volatility. The successful cross-validation of these two methods will provide a high degree of confidence in the quantification of this potential genotoxic impurity, ensuring the safety and quality of the final drug product. The choice of which method to use for routine analysis will depend on factors such as the nature of the sample matrix, the required level of sensitivity, and the available instrumentation.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation URL: [Link]

  • Title: Determination of genotoxic epoxide at trace level in drug substance by direct injection GC/MS Source: PubMed URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate Source: PubMed URL: [Link]

  • Title: Enhancing the detection sensitivity of trace analysis of pharmaceutical genotoxic impurities by chemical derivatization and coordination ion spray-mass spectrometry Source: ResearchGate URL: [Link]

  • Title: Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate Source: ResearchGate URL: [Link]

Sources

Benchmarking 2-(4-Bromobutyl)oxirane for High-Throughput Tetrahydrofuran Library Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the efficient construction of diverse chemical libraries is paramount for the identification of novel therapeutic agents. The substituted tetrahydrofuran (THF) moiety is a privileged scaffold found in a multitude of biologically active natural products and pharmaceuticals.[1] Consequently, robust and versatile synthetic methodologies for accessing libraries of substituted THFs are of significant interest to medicinal chemists. This guide provides an in-depth performance benchmark of 2-(4-bromobutyl)oxirane as a key building block for THF library synthesis, comparing it with prominent alternative strategies. We will delve into the mechanistic rationale behind its utility, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal approach for their discovery programs.

The Strategic Advantage of this compound in Library Synthesis

This compound is a bifunctional reagent that uniquely combines the reactivity of an epoxide with a primary alkyl bromide. This duality is the cornerstone of its utility in diversity-oriented synthesis. The synthetic strategy hinges on a two-stage process:

  • Nucleophilic Epoxide Ring-Opening: The epoxide ring is susceptible to nucleophilic attack, primarily at the less sterically hindered terminal carbon.[2] This initial reaction introduces the first point of diversity. A wide array of nucleophiles (e.g., amines, phenols, thiols, carbanions) can be employed, each installing a unique side chain. This reaction proceeds via a classic S(_N)2 mechanism, resulting in inversion of stereochemistry at the site of attack.[3]

  • Intramolecular Cyclization: The product of the initial ring-opening is a substituted 6-bromohexan-2-ol derivative. Subsequent intramolecular Williamson ether synthesis, typically under basic conditions, leads to the formation of the desired 2-substituted tetrahydrofuran ring.

This sequential approach allows for the rapid generation of a library of THF derivatives from a common starting material and a diverse set of nucleophiles, making it highly amenable to parallel synthesis formats.[4]

Comparative Analysis of Synthetic Methodologies

While this compound offers a straightforward path to substituted THFs, several alternative methods exist. Here, we compare its performance against three other common strategies based on key performance indicators relevant to library synthesis.

Table 1: Performance Comparison of Tetrahydrofuran Synthesis Methodologies

Methodology Starting Materials Key Reagents/Conditions Typical Yield (%) Stereocontrol Substrate Scope Amenability to Parallel Synthesis
This compound Approach This compound, Various Nucleophiles1. Nucleophile, 2. Base (e.g., NaH)60-90Good (S(_N)2 inversion)Broad (amines, phenols, thiols, etc.)Excellent
Redox-Relay Heck Reaction [5]cis-Butene-1,4-diol, Aryl HalidesPd catalyst, Ligand, Base70-95Good (Diastereoselective)Good (Aryl and some vinyl halides)Good
HFIP-Promoted Epoxide-Alkene Cycloaddition [6]Epoxides, Electron-Rich Alkenes1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)40-70Moderate to Good (Diastereoselective)Moderate (Requires electron-rich alkenes)Moderate
[3+2] Cycloaddition of Carbonyl Ylides Diazo compounds, AldehydesRh catalyst65-85Excellent (Stereospecific)Broad (Various aldehydes and diazo precursors)Good

Causality Behind Experimental Choices:

  • The This compound approach is highly modular. The choice of nucleophile directly dictates the final substituent, and the two-step, one-pot potential simplifies automation. The use of a strong base like sodium hydride in the second step ensures efficient deprotonation of the secondary alcohol for the intramolecular cyclization.

  • The Redox-Relay Heck reaction offers an elegant way to construct 3-aryl tetrahydrofurans. The choice of palladium catalyst and ligand is crucial for achieving high yields and diastereoselectivity.[5] This method is well-suited for libraries focused on aryl-substituted THFs.

  • The HFIP-promoted cycloaddition is an attractive metal-free alternative. HFIP acts as both a solvent and a Brønsted acid promoter, activating the epoxide for attack by the alkene.[6] The scope is somewhat limited by the requirement for electron-rich alkenes.

  • [3+2] Cycloadditions provide excellent stereocontrol. The rhodium-catalyzed generation of a carbonyl ylide from a diazo compound and its subsequent reaction with an aldehyde is a powerful tool for constructing highly substituted THFs with defined stereochemistry.

Experimental Protocols

General Protocol for Library Synthesis using this compound

This protocol is designed for a 96-well plate format, enabling parallel synthesis.

dot

cluster_0 Step 1: Nucleophilic Ring Opening cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Work-up & Purification N Diverse Nucleophiles (in solution) R Reaction Plate (96-well) N->R B This compound (in THF) B->R I Intermediate Formation (Stirring, RT) R->I Base Base (e.g., NaH suspension) (in THF) I->Base P Product Formation (Stirring, Heat if necessary) Base->P W Aqueous Work-up P->W E Extraction W->E C Purification (e.g., Parallel Flash Chromatography) E->C L Final Library C->L

Caption: Workflow for parallel synthesis of a tetrahydrofuran library.

Materials:

  • This compound[7]

  • A library of nucleophiles (e.g., substituted anilines, phenols, thiophenols) dissolved in an appropriate solvent (e.g., THF, DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (60% dispersion in mineral oil)

  • 96-well reaction block with magnetic stirring

Procedure:

  • Preparation of Reaction Plate: To each well of the 96-well reaction block, add 1.0 equivalent of a unique nucleophile solution.

  • Addition of this compound: To each well, add a solution of this compound (1.1 equivalents) in anhydrous THF.

  • Nucleophilic Ring-Opening: Seal the reaction block and stir the contents of each well at room temperature for 12-24 hours. The progress of the reaction can be monitored by LC-MS analysis of a representative well.

  • Intramolecular Cyclization: To each well, carefully add a suspension of sodium hydride (1.5 equivalents) in anhydrous THF. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.

  • Reaction Completion: Stir the reaction block at room temperature for 4-8 hours. Gentle heating (40-50 °C) may be required for less reactive substrates. Monitor the reaction by LC-MS.

  • Work-up: Carefully quench each reaction with the dropwise addition of water. Add ethyl acetate to each well and transfer the contents to a 96-well liquid-liquid extraction plate. Wash the organic layer with water and brine.

  • Purification: The crude products in the organic layer can be purified using a parallel flash chromatography system to yield the final library of substituted tetrahydrofurans.

Protocol for Redox-Relay Heck Reaction

dot

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Aryl Halide R Reaction Mixture (Heating) A->R B cis-Butene-1,4-diol B->R C Pd Catalyst & Ligand C->R D Base D->R S Solvent (e.g., Toluene) S->R W Aqueous Work-up R->W E Extraction W->E P Purification E->P F Final Product P->F

Caption: Experimental workflow for the Redox-Relay Heck reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • cis-Butene-1,4-diol (1.2 equiv)

  • Pd(OAc)(_2) (0.05 equiv)

  • SPhos (0.10 equiv)

  • K(_3)PO(_4) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a reaction vessel, add the aryl halide, cis-butene-1,4-diol, Pd(OAc)(_2), SPhos, and K(_3)PO(_4).

  • Add anhydrous toluene and degas the mixture.

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanistic Insights and Rationale

The success of the this compound strategy lies in the predictable and high-yielding nature of the two key reaction steps.

dot

cluster_0 Stage 1: SN2 Ring Opening cluster_1 Stage 2: Intramolecular Williamson Ether Synthesis A This compound C Transition State A->C B Nucleophile (Nu-) B->C D Ring-Opened Intermediate C->D SN2 Attack E Deprotonation (Base) D->E F Alkoxide Intermediate E->F G Intramolecular SN2 Attack F->G 5-exo-tet cyclization H 2-Substituted Tetrahydrofuran G->H

Caption: Mechanistic pathway for THF synthesis from this compound.

The initial epoxide ring-opening is a classic S(_N)2 reaction. The nucleophile attacks the less substituted carbon of the epoxide, leading to a predictable regiochemical outcome.[2] The driving force for this reaction is the relief of ring strain in the three-membered epoxide ring.[3] The subsequent intramolecular cyclization is also an S(_N)2 process, where the newly formed alkoxide displaces the bromide. The formation of a five-membered ring is kinetically and thermodynamically favorable, proceeding via a 5-exo-tet cyclization.

Conclusion and Future Outlook

This compound stands out as a highly effective and versatile building block for the parallel synthesis of 2-substituted tetrahydrofuran libraries. Its key advantages include a broad substrate scope for the initial nucleophilic addition, predictable reactivity, and high amenability to automated synthesis platforms. While alternative methods like the Redox-Relay Heck reaction and [3+2] cycloadditions offer excellent stereocontrol and access to different substitution patterns, the modularity and operational simplicity of the this compound approach make it a superior choice for generating large and diverse libraries for initial high-throughput screening.

Future advancements in this area may focus on the development of chiral variants of this compound to enable enantioselective library synthesis. Furthermore, the integration of flow chemistry with this methodology could further accelerate the production of these valuable scaffolds for drug discovery.[8]

References

  • Ghosh, A. K., et al. (2014). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 57(5), 2289-2303. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). A new, stereoselective, palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. Journal of the American Chemical Society, 126(51), 1620-1621. [Link]

  • Frank, N., Leutzsch, M., & List, B. (2018). The use of HFIP as solvent enables mild Brønsted acid-catalyzed reductions of furans to 2, 5-dihydro-and/or tetrahydrofuran derivatives using silanes as reducing agents. Journal of the American Chemical Society, 140(4), 1233-1237. [Link]

  • Padwa, A., et al. (1993). Generation and intramolecular trapping of carbonyl ylides. A tandem cyclization-cycloaddition sequence. The Journal of Organic Chemistry, 58(23), 6169-6177. [Link]

  • Pastre, J. C., et al. (2019). Continuous flow processing as a tool for the generation of terpene-derived monomer libraries. Reaction Chemistry & Engineering, 4(7), 1265-1272. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12749918, this compound. [Link]

  • SpiroChem. Parallel Synthesis & High-Throughput Experimentation. [Link]

  • Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles. [Link]

  • Chemistry Steps. Epoxides Ring-Opening Reactions. [Link]

  • Dolle, R. E. (2003). Comprehensive survey of combinatorial library synthesis: 2002. Journal of combinatorial chemistry, 5(6), 693-753. [Link]

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of epoxide reactions. Chemical Reviews, 59(4), 737-799. [Link]

  • Shields, B. J., & Doyle, A. G. (2016). A redox-relay Heck reaction. Journal of the American Chemical Society, 138(39), 12719-12722. [Link]

  • Izquierdo, J., et al. (2014). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules, 19(9), 13659-13673. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • Izquierdo, J., et al. (2014). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules, 19(9), 13659-13673. [Link]

  • PubChem. This compound. [Link]

  • Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles. [Link]

  • Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. [Link]

Sources

A Comparative Guide to the Synthesis of 2-Substituted Tetrahydrofurans: Beyond 2-(4-Bromobutyl)oxirane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the tetrahydrofuran (THF) ring is a ubiquitous and invaluable scaffold found in a vast array of natural products and pharmaceuticals. The efficient and stereocontrolled construction of this five-membered oxygen heterocycle is a cornerstone of modern organic synthesis. 2-(4-Bromobutyl)oxirane has emerged as a useful bifunctional building block for the synthesis of 2-substituted tetrahydrofurans through a tandem nucleophilic addition-intramolecular cyclization strategy. However, a skilled synthetic chemist must possess a comprehensive understanding of the available alternatives to select the optimal route for a given target, considering factors such as precursor availability, desired stereochemistry, and reaction efficiency.

This guide provides an in-depth, objective comparison of this compound with two prominent alternative strategies for the synthesis of 2-substituted tetrahydrofurans: the acid-catalyzed intramolecular cyclization of 1,4-diols and the palladium-catalyzed oxidative cyclization of homoallylic alcohols. We will ground our comparison in mechanistic principles, quantitative performance data, and detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.

Core Synthetic Strategies at a Glance

The synthesis of a simple yet representative target, 2-butyltetrahydrofuran , will serve as our benchmark for comparing these three distinct approaches. Each method commences from a different acyclic precursor, fundamentally altering the bond disconnections and strategic considerations.

A This compound + Butyl Nucleophile Target 2-Butyltetrahydrofuran A->Target Tandem Addition-Cyclization B Nonane-1,4-diol B->Target Acid-Catalyzed Dehydration C Dodec-1-en-5-ol C->Target Pd-Catalyzed Oxidative Cyclization

Caption: Three distinct retrosynthetic approaches to 2-butyltetrahydrofuran.

Performance Comparison: A Quantitative Overview

The choice of synthetic route is often dictated by key performance metrics such as yield, stereoselectivity, and reaction conditions. The following table summarizes the expected performance of each method for the synthesis of 2-butyltetrahydrofuran.

Synthetic Route Precursor Key Reagents Typical Yield Diastereoselectivity Key Advantages Potential Drawbacks
Tandem Addition-Cyclization This compoundn-BuLi or n-BuMgBrGood to ExcellentGenerally not stereoselective at the 2-position unless a chiral nucleophile is used.Convergent; rapid assembly of the THF ring.Requires handling of pyrophoric organometallic reagents; precursor may not be readily available.
Acid-Catalyzed Diol Cyclization Nonane-1,4-diolH₂SO₄, TsOH, or Lewis Acids (e.g., FeCl₃)ExcellentDependent on the stereochemistry of the diol precursor.[1]Simple procedure; readily available starting materials.Can require harsh acidic conditions and high temperatures; potential for side reactions.[2]
Pd-Catalyzed Oxidative Cyclization Dodec-1-en-5-olPd(II) catalyst, oxidant (e.g., O₂, benzoquinone)Good to ExcellentCan achieve high diastereoselectivity (trans favored).[3]Mild, catalytic conditions; high stereocontrol possible.Requires a more complex precursor; catalyst cost.

In-Depth Analysis of Synthetic Strategies

Tandem Nucleophilic Addition-Intramolecular Cyclization with this compound

This strategy leverages the dual electrophilicity of this compound. A potent nucleophile, such as an organolithium or Grignard reagent, first attacks and opens the strained epoxide ring. The resultant alkoxide then undergoes an intramolecular S_N2 reaction, displacing the bromide to forge the tetrahydrofuran ring.[1]

Mechanistic Rationale:

The causality behind this one-pot transformation lies in the sequential reactivity of the two electrophilic sites. The epoxide is significantly more reactive towards nucleophilic attack than the primary alkyl bromide due to ring strain. This allows for a selective initial addition. The subsequent intramolecular cyclization is kinetically favored due to the proximity of the reacting centers (a 5-exo-tet cyclization), following Baldwin's rules. The choice of a non-polar solvent like THF or diethyl ether is crucial for the stability and reactivity of the organometallic reagent.[3][4]

Caption: Workflow for the tandem addition-cyclization reaction.

Experimental Protocol: Synthesis of 2-Butyltetrahydrofuran

  • Materials: this compound (1.79 g, 10 mmol), n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol), anhydrous tetrahydrofuran (THF, 50 mL), saturated aqueous NH₄Cl solution.

  • Procedure:

    • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add this compound and anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium dropwise via syringe over 10 minutes, maintaining the internal temperature below -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C.

    • Extract the mixture with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield 2-butyltetrahydrofuran.

  • Expected Yield: ~75-85%.

Acid-Catalyzed Intramolecular Cyclization of 1,4-Diols

The dehydration of a 1,4-diol is a classical and often highly efficient method for synthesizing tetrahydrofurans. This reaction can be catalyzed by a variety of Brønsted or Lewis acids.

Mechanistic Rationale:

The reaction proceeds via protonation of one of the hydroxyl groups, converting it into a good leaving group (water). The other hydroxyl group then acts as an intramolecular nucleophile, attacking the carbon bearing the protonated hydroxyl group in an S_N2 fashion to close the ring. For secondary alcohols, an S_N1 pathway involving a carbocation intermediate is also possible. The high temperatures often required drive the dehydration equilibrium towards the cyclic ether product. Recent developments have shown that iron catalysts, such as ferrocenium tetrafluoroborate, can facilitate this transformation under milder conditions.[2]

Caption: Workflow for the acid-catalyzed cyclization of a 1,4-diol.

Experimental Protocol: Synthesis of 2-Butyltetrahydrofuran from Nonane-1,4-diol

  • Materials: Nonane-1,4-diol (1.60 g, 10 mmol), Ferrocenium tetrafluoroborate (10 mol%, 273 mg), Dichloromethane (CH₂Cl₂, 20 mL).

  • Procedure:

    • To a 50 mL round-bottom flask, add nonane-1,4-diol and dichloromethane.

    • Add the ferrocenium tetrafluoroborate catalyst to the solution.

    • Stir the reaction mixture at 45 °C for 48 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature and filter through a short pad of alumina, eluting with dichloromethane.

    • Concentrate the filtrate under reduced pressure to yield 2-butyltetrahydrofuran.

  • Reported Yield: A similar ferrocenium-catalyzed cyclization of a trisubstituted 1,4-diol afforded the corresponding tetrahydrofuran in 83% yield.[2]

Palladium-Catalyzed Oxidative Cyclization of Homoallylic Alcohols

This modern approach utilizes a palladium(II) catalyst to effect an intramolecular carboalkoxylation of a γ-hydroxy alkene. This Wacker-type cyclization is an elegant method for forming both a C-O and a C-C bond in a stereocontrolled manner.

Mechanistic Rationale:

The catalytic cycle is believed to begin with the formation of a palladium alkoxide intermediate from the homoallylic alcohol. This is followed by intramolecular insertion of the olefin into the Pd-O bond (oxypalladation). The resulting alkylpalladium intermediate then undergoes β-hydride elimination to furnish the tetrahydrofuran product and a palladium(0) species. An oxidant is required to regenerate the active Pd(II) catalyst. The stereochemical outcome is often controlled by the geometry of the alkene and the nature of the palladium catalyst and ligands, typically favoring the formation of the trans-disubstituted product.[3][4]

Caption: Workflow for the palladium-catalyzed oxidative cyclization.

Experimental Protocol: Synthesis of 2-Substituted Tetrahydrofurans

  • Materials: γ-Hydroxy alkene (e.g., dodec-1-en-5-ol, 1 mmol), Pd(OAc)₂ (5 mol%), benzoquinone (1.1 equiv), anhydrous toluene (5 mL).

  • Procedure:

    • In a sealed tube, dissolve the γ-hydroxy alkene in toluene.

    • Add Pd(OAc)₂ and benzoquinone.

    • Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate and purify by flash chromatography.

  • Reported Yield and Selectivity: Palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides have been shown to produce trans-2,5-disubstituted tetrahydrofurans with diastereoselectivities of up to >20:1.[3]

Conclusion and Future Outlook

While this compound offers a convergent and often high-yielding route to 2-substituted tetrahydrofurans, its utility is benchmarked against classical and modern alternatives. The acid-catalyzed cyclization of 1,4-diols remains a robust and straightforward method, particularly when the diol precursor is readily accessible. For syntheses demanding high levels of stereocontrol, palladium-catalyzed oxidative cyclizations of homoallylic alcohols present a powerful and elegant solution, albeit with the need for more complex starting materials and transition metal catalysts.

The selection of the optimal synthetic strategy is therefore a multi-faceted decision. By understanding the mechanistic underpinnings, performance metrics, and practical considerations of each method, the synthetic chemist is well-equipped to navigate the challenges of constructing this vital heterocyclic motif with precision and efficiency. The continued development of novel catalytic systems promises to further expand the toolbox for tetrahydrofuran synthesis, offering even milder, more selective, and sustainable approaches in the future.

References

  • Wolfe, J. P., & Rossi, M. A. (2004). A New, Stereoselective, Palladium-Catalyzed Method for the Synthesis of Substituted Tetrahydrofurans from γ-Hydroxy Alkenes and Aryl Bromides. Journal of the American Chemical Society, 126(6), 1620–1621.
  • Ericsson, C. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-portal.org. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • Giri, R., et al. (2018). (terpy)NiBr2 catalyzes a regioselectively difunctionalisation of unactivated olefins with tethered alkyl halides and arylzinc reagents to provide (arylmethyl)carbo- and heterocyclic scaffolds. The Journal of Organic Chemistry, 83(6), 2920-2936.
  • Shields, B. J., & Doyle, A. G. (2016). In a Ni-catalyzed photoredox reaction, aryl chlorides serve as both cross-coupling partners and the chlorine radical source for the α-oxy C(sp3)-H arylation of cyclic and acyclic ethers. Journal of the American Chemical Society, 138(39), 12719–12722.
  • Qian, H., Han, X., & Widenhoefer, R. A. (2004). The reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature gives tetrahydrofuran and tetrahydropyran derivatives in high yield and stereoselectivity. Journal of the American Chemical Society, 126(31), 9536–9537.
  • Alvarez-Manzaneda, E. J., et al. (2006). Various fragrant compounds have been synthesized using this method. Synlett, 2006(11), 1756-1758.
  • Pilli, R. A., Riatto, V. B., & Vencato, I. (2000). Stereoselective Synthesis of Functionalized trans-2,5-disubstituted Tetrahydrofurans. Organic Letters, 2(1), 53-56.
  • ResearchGate. (n.d.). EXPERIMENT SEVEN. [Link]

  • MDPI. (2023). Synthesis of 2,2,5-Trisubstituted Tetrahydrofurans by Ferrocenium-Catalyzed Dehydrative Diol Cyclization Reactions. [Link]

  • PrepChem.com. Synthesis of 2-Butylmagnesium bromide. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Oxidative Wacker Cyclizations in Nonpolar Organic Solvents with Molecular Oxygen: A Stepping Stone to Asymmetric Aerobic Cyclizations. [Link]

Sources

Safety Operating Guide

Navigating the Safe Disposal of 2-(4-Bromobutyl)oxirane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development and chemical synthesis, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper handling and disposal of reactive chemical intermediates like 2-(4-Bromobutyl)oxirane are paramount. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in its chemical properties and established best practices for hazardous waste management. Our aim is to empower you with the knowledge to not only comply with regulations but also to foster a culture of safety and sustainability within your laboratory.

Understanding the Compound: Chemical Profile of this compound

This compound, with the CAS number 21746-88-3, is a bifunctional molecule featuring a reactive oxirane (epoxide) ring and a primary alkyl bromide.[1] This unique structure makes it a valuable building block in organic synthesis, but it also presents specific hazards that must be carefully managed during its disposal.

PropertyValueSource
Chemical Formula C₆H₁₁BrOPubChem[1]
Molecular Weight 179.05 g/mol PubChem[1]
Appearance (Assumed) LiquidN/A
Key Functional Groups Oxirane (Epoxide), Alkyl BromideN/A

The presence of both an epoxide and an alkyl bromide functional group dictates its reactivity and, consequently, the necessary precautions for its disposal. Epoxides are susceptible to ring-opening reactions with a variety of nucleophiles, including water, alcohols, and amines, a process that can be catalyzed by both acids and bases.[2] The alkyl bromide moiety can undergo nucleophilic substitution and elimination reactions.

Core Directive: The Disposal Workflow

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following workflow provides a logical progression from initial handling to final disposal.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Phase cluster_disposal_options Disposal Options cluster_post_disposal Post-Disposal Phase A Step 1: Hazard Assessment & PPE B Step 2: Waste Segregation A->B Segregate waste C Option A: Direct Disposal (Small Quantities) B->C For minor spills & residues D Option B: Chemical Treatment (Larger Quantities) B->D For bulk waste E Step 3: Container Management C->E D->E F Step 4: Documentation & Record Keeping E->F Document disposal

Caption: Disposal workflow for this compound.

Experimental Protocols: Step-by-Step Disposal Procedures

This section provides detailed methodologies for the safe disposal of this compound. These protocols are designed to be self-validating systems, incorporating safety checks and clear procedural steps.

Part 1: Pre-Disposal Preparations

1.1. Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough risk assessment is mandatory. Based on the hazards of analogous compounds, the following PPE should be considered the minimum requirement:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves. Ensure gloves are regularly inspected for signs of degradation.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

1.2. Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent accidental reactions.

  • Waste Container: Use a designated, properly labeled, and chemically resistant container for collecting this compound waste. The container should have a secure screw-top cap.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable," "Corrosive," "Irritant").

  • Incompatible Materials: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, strong acids, or strong bases, to prevent uncontrolled reactions.[5]

Part 2: Disposal Options

The choice of disposal method depends on the quantity of waste.

2.1. Option A: Direct Disposal for Small Quantities

For small quantities of this compound (typically less than 100g), direct disposal via a licensed hazardous waste management company is the most straightforward and recommended approach.

Procedure:

  • Ensure the waste is in a properly labeled and sealed container as described in section 1.2.

  • Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Arrange for pickup by your institution's environmental health and safety (EHS) office or a contracted hazardous waste disposal service.

2.2. Option B: Chemical Treatment for Larger Quantities (Advanced Users Only)

For larger quantities, chemical treatment to neutralize the reactive functional groups may be a viable option to render the waste less hazardous before disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting. The principle is to first hydrolyze the epoxide ring and then address the alkyl bromide.

WARNING: This procedure can be exothermic. It must be performed with extreme caution in a chemical fume hood, with appropriate fire suppression equipment readily available.

Materials:

  • This compound waste

  • 1 M Sodium hydroxide (NaOH) solution

  • Stir plate and stir bar

  • Large beaker (at least 5 times the volume of the waste)

  • Ice bath

  • pH paper or pH meter

Procedure:

  • Setup: Place the beaker containing the this compound waste in an ice bath on a stir plate within a chemical fume hood. Begin stirring.

  • Slow Addition: Slowly and carefully add the 1 M NaOH solution to the waste. The addition should be dropwise to control the reaction rate and temperature. A general rule of thumb is to use a 2:1 molar ratio of NaOH to the estimated amount of this compound.

  • Temperature Monitoring: Monitor the temperature of the reaction mixture continuously. If the temperature rises rapidly, stop the addition of NaOH immediately.

  • Reaction Time: After the addition is complete, allow the mixture to stir at room temperature for at least 24 hours to ensure complete reaction.

  • Neutralization and Verification: Check the pH of the resulting solution to ensure it is neutral (pH 6-8). If necessary, neutralize with a dilute acid (e.g., 1 M HCl). The goal of this step is the ring-opening of the epoxide to form a diol and potentially some dehydrohalogenation of the alkyl bromide.[6]

  • Final Disposal: The treated solution should still be considered hazardous waste and disposed of through a licensed hazardous waste management company. However, the immediate reactivity hazard has been significantly reduced.

ChemicalTreatment cluster_setup Setup cluster_reaction Reaction cluster_finalization Finalization A Place waste in beaker with ice bath B Begin stirring A->B C Slowly add 1M NaOH B->C D Monitor temperature C->D Continuous monitoring E Stir for 24 hours C->E After complete addition D->C F Check and neutralize pH E->F G Dispose as hazardous waste F->G

Caption: Chemical treatment protocol for this compound.

Part 3: Post-Disposal Procedures

3.1. Container Management

  • Empty Containers: Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent pads, and pipette tips, should be collected in a labeled hazardous waste bag and disposed of accordingly.

3.2. Documentation and Record Keeping

Maintain meticulous records of all hazardous waste generated and disposed of. This documentation should include:

  • The name of the chemical.

  • The quantity of waste.

  • The date of disposal.

  • The method of disposal.

This information is crucial for regulatory compliance and for maintaining a safe laboratory environment.

Emergency Procedures: Spill and Exposure Management

In the event of a spill or personnel exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated by keeping the fume hood running.

  • Contain: For small spills, use a chemical spill kit with absorbent pads to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize: For larger spills, if trained to do so, neutralize the spill with a suitable agent.

  • Clean: Clean the area thoroughly. All cleanup materials must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's EHS office.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Conclusion: A Commitment to Safety

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental protection. By adhering to the procedures outlined in this guide, researchers can minimize risks and ensure that this valuable chemical is managed in a way that is safe for both individuals and the environment. Always consult your institution's specific EHS guidelines and, when in doubt, err on the side of caution.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12749918, this compound." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 102766, 2-[(4-Bromophenoxy)methyl]oxirane." PubChem, [Link].

  • Carlin, C., et al. "Polymerization of epoxide monomers promoted by tBuP4 phosphazene base: a comparative study of kinetic behavior." Polymer Chemistry, vol. 5, no. 1, 2014, pp. 238-245, Royal Society of Chemistry, doi:10.1039/C3PY01115A.
  • "Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2." YouTube, uploaded by The Organic Chemistry Tutor, 25 Dec. 2016, [Link].

  • Carl Roth. "Safety Data Sheet: 2-Bromobutane." [Link].

  • Pawlaczyk, I., et al. "Hydrolysis of 2,4-dithiophenobarbital." ResearchGate, 2005, [Link].

  • Gandini, A., et al. "Polymerisability of 2-furyl oxirane." ResearchGate, 1992, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21327, 2-((4-Nitrophenoxy)methyl)oxirane." PubChem, [Link].

  • Angene Chemical. "Safety Data Sheet." 2021, [Link].

  • U.S. Environmental Protection Agency. "Substance Details: Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether." Substance Registry Services, [Link].

  • Wurm, F. R., and H. Frey. "Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation." Chemical Reviews, vol. 116, no. 4, 2016, pp. 1518-1599, PubMed, doi:10.1021/acs.chemrev.5b00441.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.